Coumarin-PEG2-TCO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H41N3O7 |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
[(1S,2Z)-cyclooct-2-en-1-yl] N-[2-[2-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C29H41N3O7/c1-3-32(4-2)23-13-12-22-20-25(28(34)39-26(22)21-23)27(33)30-14-16-36-18-19-37-17-15-31-29(35)38-24-10-8-6-5-7-9-11-24/h8,10,12-13,20-21,24H,3-7,9,11,14-19H2,1-2H3,(H,30,33)(H,31,35)/b10-8-/t24-/m1/s1 |
InChI Key |
OSUBXIYFFJVZIR-NECUJFQYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)O[C@H]/3CCCCC/C=C3 |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OC3CCCCCC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Coumarin-PEG2-TCO: A Technical Guide for Bioorthogonal Labeling and Imaging in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the applications of Coumarin-PEG2-TCO, a versatile tool in modern biochemical and pharmaceutical research. By leveraging the principles of bioorthogonal "click chemistry," this fluorescent probe offers high specificity and efficiency in labeling, imaging, and targeted delivery applications.
Core Principles of this compound Chemistry
This compound is a tripartite molecule consisting of a coumarin (B35378) fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a reactive trans-cyclooctene (B1233481) (TCO) moiety.[1][2] Its primary utility in research stems from its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized partner.[1][2] This bioorthogonal reaction is exceptionally fast and specific, proceeding readily under physiological conditions without the need for cytotoxic catalysts.[3]
The key features of the TCO-tetrazine ligation include:
-
Exceptional Kinetics: The reaction is renowned for its rapid second-order rate constants, often in the range of 10³ to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling even at low concentrations.[4][5][6]
-
Biocompatibility: The reaction proceeds smoothly in aqueous buffers at physiological pH and temperature, making it ideal for use in living cells and organisms.
-
High Specificity: The TCO and tetrazine groups are abiotic and do not cross-react with native functional groups found in biological systems, ensuring highly specific labeling.[3]
-
Fluorogenic Potential: Many coumarin-tetrazine pairs exhibit a "turn-on" fluorescence mechanism, where the fluorescence of the coumarin is quenched by the tetrazine and is significantly enhanced upon ligation. This property reduces background noise and improves signal-to-noise ratios in imaging experiments. Some coumarin-tetrazine probes have demonstrated fluorescence enhancements of over 11,000-fold.[7][8][9]
Quantitative Data Summary
The photophysical and kinetic properties of this compound and its ligation with tetrazines are critical for experimental design. Below is a summary of available quantitative data.
Table 1: Photophysical Properties of this compound/axial*
| Property | Value | Notes |
| Excitation Wavelength (λex) | 409 nm | In 0.1 M Tris buffer, pH 9.0.[10] |
| Emission Wavelength (λem) | 473 nm | In 0.1 M Tris buffer, pH 9.0.[10] |
Table 2: Kinetic Data for TCO-Tetrazine Ligation
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| TCO and 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water[11] |
| TCO-PEG and methyl-substituted tetrazine | 463 | PBS, 37°C[12] |
| TCO and 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 26,000 | PBS, 37°C[12] |
| Highly reactive pyrimidyl-phenyl-Tz and TCO | >39,000 | DPBS, 37°C[12] |
Note: The specific rate constant for the reaction of this compound with a given tetrazine will depend on the electronic properties of that tetrazine.
Experimental Protocols
Protein Labeling with this compound
This protocol describes the labeling of a tetrazine-modified protein with this compound.
Materials:
-
Tetrazine-functionalized protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Spin desalting column or size-exclusion chromatography (SEC) column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 1-10 mM).
-
Ensure the tetrazine-functionalized protein is at a suitable concentration (e.g., 1-5 mg/mL) in a compatible buffer.
-
-
Ligation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For more sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours).
-
-
Purification:
-
Remove the unreacted this compound using a spin desalting column or SEC. Equilibrate the column with the desired storage buffer.
-
-
Characterization:
-
Confirm labeling by measuring the absorbance spectrum of the conjugate, which should show peaks corresponding to both the protein (around 280 nm) and the coumarin dye (around 409 nm).
-
Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning.
-
Determine the degree of labeling using mass spectrometry.
-
Live Cell Imaging using Pretargeting Strategy
This protocol outlines a pretargeting approach for imaging a specific cell surface receptor.
Materials:
-
Cells expressing the target receptor
-
Antibody targeting the receptor of interest, conjugated with a tetrazine moiety
-
This compound
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Primary Labeling:
-
Incubate the cells with the tetrazine-conjugated antibody in cell culture medium for a specific period (e.g., 1 hour) to allow for binding to the target receptor.
-
Wash the cells with fresh medium to remove unbound antibody.
-
-
Secondary Labeling and Imaging:
-
Add this compound to the cell culture medium at a final concentration of 1-10 µM.
-
Immediately begin imaging the cells using a fluorescence microscope with appropriate filter sets for the coumarin dye (Excitation: ~405 nm, Emission: ~470 nm).
-
Time-lapse imaging can be performed to monitor the labeling process in real-time.
-
Application in Drug Delivery
The TCO-tetrazine ligation is a powerful tool for pretargeted drug delivery. This strategy involves administering a TCO-modified targeting agent (e.g., an antibody) which accumulates at the disease site. Subsequently, a tetrazine-conjugated drug is administered, which then reacts specifically with the TCO groups at the target site, leading to localized drug release.
A variation of this is the "click-to-release" system, where a TCO-caged drug is administered. Upon reaction with a pretargeted tetrazine, the TCO linker is cleaved, releasing the active drug. This approach minimizes systemic toxicity by concentrating the therapeutic agent at the desired location.
Visualizing Workflows and Pathways
TCO-Tetrazine Bioorthogonal Ligation Mechanism
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Experimental Workflow for Pretargeted In Vivo Imaging
Caption: Workflow for pretargeted in vivo imaging.
Hypothetical Workflow for Studying GPCR Internalization
While direct evidence for the use of this compound in studying GPCR signaling is not prevalent in the searched literature, a hypothetical experimental design can be proposed based on its capabilities. This workflow would allow for the specific labeling and tracking of a GPCR of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ultrafluorogenic Coumarin-Tetrazine Probes for Real-Time Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coumarin-PEG2-SCO | SiChem GmbH [shop.sichem.de]
- 11. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of Coumarin-PEG2-TCO in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Coumarin-PEG2-TCO, a fluorescent probe designed for bioorthogonal chemistry applications. We will delve into its core mechanism of action, present relevant quantitative data for closely related compounds, provide detailed experimental protocols for its application, and visualize key processes using logical diagrams.
Core Principles: Mechanism of Action
This compound is a trifunctional molecule designed for specific and efficient labeling of biomolecules in complex biological environments. Its mechanism of action is centered around the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction. The molecule consists of three key components:
-
Coumarin (B35378): A fluorescent reporter group. Coumarin dyes are known for their high quantum yields and sensitivity to the local environment.[1] In the context of bioorthogonal probes, coumarin derivatives are often designed to be "fluorogenic," meaning their fluorescence is significantly enhanced upon reaction with their target.[2][3][4] This "turn-on" mechanism is crucial for achieving a high signal-to-noise ratio in imaging experiments, as it minimizes background fluorescence from unreacted probes.[5][6]
-
PEG2 (Polyethylene Glycol linker): A short, hydrophilic spacer. The two polyethylene (B3416737) glycol units enhance the water solubility of the molecule, which is advantageous for experiments in aqueous biological buffers. The linker also provides spatial separation between the coumarin fluorophore and the reactive TCO group, which can minimize potential steric hindrance during the bioorthogonal reaction.
-
TCO (trans-cyclooctene): A highly strained alkene that serves as the bioorthogonal reactive handle. The ring strain of the trans-cyclooctene (B1233481) makes it an exceptionally reactive dienophile in IEDDA reactions.[7] It reacts specifically and rapidly with tetrazine-modified molecules.[8][9]
The core of this compound's functionality lies in the TCO-tetrazine ligation . This reaction is a cornerstone of bioorthogonal chemistry due to its extraordinary speed and selectivity.[7] When this compound is introduced to a system containing a tetrazine-modified biomolecule, the TCO moiety reacts with the tetrazine via an IEDDA cycloaddition. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) linkage.[7] This reaction is irreversible and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts like copper.[7]
A key feature of many coumarin-tetrazine bioorthogonal systems is the fluorogenic response . The tetrazine moiety can act as a quencher for the coumarin's fluorescence through a process called through-bond energy transfer (TBET).[2][3][4] Upon the IEDDA reaction with TCO, the tetrazine is consumed, disrupting the quenching mechanism and leading to a significant increase in the coumarin's fluorescence emission.[2][3][4] This "lighting up" provides a direct and sensitive readout of the labeling event.
Data Presentation
Table 1: Photophysical Properties of Representative Coumarin Dyes
| Feature | Coumarin 102[2] | 7-Hydroxy-4-methylcoumarin | Coumarin-30[10] |
| Excitation Max (λex) | ~390 nm | ~360 nm | ~408 nm |
| Emission Max (λem) | ~450 nm | ~450 nm | ~480 nm |
| Quantum Yield (Φ) | 0.66 (in water) | ~0.63 | ~0.5-0.9 (solvent dependent) |
| Molar Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ | ~18,000 M⁻¹cm⁻¹ | ~30,000 M⁻¹cm⁻¹ |
Note: The exact photophysical properties of this compound will depend on its specific chemical structure and the solvent environment.
Table 2: Second-Order Rate Constants for TCO-Tetrazine Reactions
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 2,000 | 9:1 Methanol/Water |
| TCO | 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 26,000 | PBS, 37°C |
| TCO-PEG₄ | Methyl-substituted tetrazine | 463 | PBS, 37°C |
| Axial TCO-carbamate | Dipyridyl-tetrazine | 57.7 | Not specified |
| Axial TCO-carbamate | Dimethyl-tetrazine | 0.54 | Not specified |
Note: The reaction rate of this compound will be influenced by the specific tetrazine partner used in the experiment.[7]
Experimental Protocols
The following are detailed methodologies for key experiments involving a this compound probe. These are generalized protocols and may require optimization for specific applications.
General Protocol for Labeling Tetrazine-Modified Proteins in Solution
Objective: To fluorescently label a protein that has been pre-functionalized with a tetrazine moiety.
Materials:
-
Tetrazine-modified protein of interest
-
This compound (resuspended in anhydrous DMSO to a stock concentration of 1-10 mM)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Spin desalting columns or size-exclusion chromatography system for purification
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the tetrazine-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Immediately before use, thaw the this compound stock solution.
-
-
Labeling Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., 2-4 hours).
-
-
Purification:
-
Remove the unreacted this compound using a spin desalting column or size-exclusion chromatography. Equilibrate the column with the desired storage buffer before loading the reaction mixture.
-
-
Characterization:
-
Confirm labeling by measuring the absorbance spectrum of the conjugate. The spectrum should show the protein absorbance peak (~280 nm) and the coumarin absorbance peak (~400 nm).
-
The degree of labeling can be determined using the molar extinction coefficients of the protein and the coumarin dye.
-
Protocol for Live-Cell Surface Labeling
Objective: To label cell surface glycoproteins that have been metabolically engineered to display tetrazine groups.
Materials:
-
Cells with tetrazine-modified surface glycoproteins
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency in a suitable imaging dish (e.g., glass-bottom dish).
-
-
Labeling Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).
-
Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined through titration.
-
-
Labeling:
-
Remove the existing culture medium from the cells and wash once with warm PBS.
-
Add the this compound labeling solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with warm PBS to remove any unreacted probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the coumarin dye (e.g., excitation ~405 nm, emission ~470 nm).
-
Mandatory Visualizations
Signaling Pathway: The TCO-Tetrazine Ligation Mechanism
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Experimental Workflow: Live-Cell Labeling
Caption: A generalized workflow for labeling and imaging biomolecules.
Logical Relationship: Fluorogenic Activation
Caption: Principle of fluorogenic activation upon TCO ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. Ultrafluorogenic Coumarin-Tetrazine Probes for Real-Time Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorogenic Coumarins Activated via Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Coumarin-PEG2-TCO as a Fluorescent Label
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin-PEG2-TCO is a fluorescent probe that combines the photophysical advantages of a coumarin (B35378) dye with the versatility of bioorthogonal chemistry. This molecule is specifically designed for the fluorescent labeling of biomolecules in complex biological systems. Its architecture comprises three key functional units: a 7-(diethylamino)coumarin core that provides the fluorescent signal, a short polyethylene (B3416737) glycol (PEG) linker that enhances aqueous solubility and biocompatibility, and a trans-cyclooctene (B1233481) (TCO) moiety that serves as a highly reactive handle for bioorthogonal ligation.[1][2]
The primary application of this compound lies in its ability to participate in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized target.[1] This "click chemistry" reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it an ideal tool for live-cell imaging and in vivo studies.[3] The specificity of the TCO-tetrazine reaction ensures that the fluorescent label is attached only to the intended target, minimizing off-target effects and background signal.
This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its application, and visualizations of relevant workflows and signaling pathways.
Core Properties of this compound
The fluorescent properties of this compound are primarily determined by its 7-(diethylamino)coumarin core. This fluorophore is known for its brightness, photostability, and sensitivity to the local microenvironment.[4][5] The PEG2 linker serves to improve the molecule's hydrophilicity, which can reduce non-specific binding and aggregation in aqueous buffers.[6]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C29H41N3O7 | [7] |
| Molecular Weight | 543.65 g/mol | [7] |
| Appearance | Light tan solid/oil | [8] |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [9] |
Fluorescent Properties
| Property | Representative Value | Reference |
| Excitation Maximum (λex) | ~430 - 445 nm | [10] |
| Emission Maximum (λem) | ~450 - 510 nm | [1][10] |
| Stokes Shift | ~20 - 65 nm | [4] |
| Molar Extinction Coefficient (ε) | ~52,500 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.60 - 0.85 | [4][11] |
| Fluorescence Lifetime (τ) | ~2 - 4 ns |
Bioorthogonal Reaction: The Inverse-Electron-Demand Diels-Alder Cycloaddition
The TCO moiety of this compound reacts with a tetrazine via an iEDDA cycloaddition. This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for efficient labeling even at low concentrations of reactants.[3]
Reaction Kinetics
| Parameter | Value | Reference |
| Reaction Type | Inverse-Electron-Demand Diels-Alder [4+2] Cycloaddition | [3] |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ (depending on the tetrazine) | [12] |
| Catalyst Requirement | None (Copper-free) | [3] |
| Biocompatibility | High; low cytotoxicity and does not perturb biological systems | [12] |
Experimental Protocols
The following protocols describe the use of this compound for the fluorescent labeling of cell surface glycans through metabolic glycoengineering. This is a common application for TCO-functionalized probes.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with a Tetrazine-Modified Sugar
This protocol describes the introduction of a tetrazine handle onto cell surface glycans.
A. Materials Required
-
Mammalian cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Peracetylated N-tetrazinyl-acetylmannosamine (Ac4ManNTz) or a similar tetrazine-modified sugar
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture plates or dishes
B. Step-by-Step Procedure
-
Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and grow to 70-80% confluency.
-
Prepare Ac4ManNTz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNTz in sterile DMSO.
-
Metabolic Incubation: Add the Ac4ManNTz stock solution to the complete culture medium to a final concentration of 25-50 µM. For a negative control, add an equivalent volume of DMSO to a separate culture vessel.
-
Incubation: Incubate the cells for 1-3 days under normal cell culture conditions (37°C, 5% CO₂).
Protocol 2: Fluorescent Labeling of Tetrazine-Modified Glycans with this compound
This protocol describes the "click" reaction between the tetrazine-labeled cells and this compound.
A. Materials Required
-
Cells with tetrazine-functionalized surface glycans (from Protocol 1)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Serum-free cell culture medium
-
Anhydrous DMSO
B. Step-by-Step Procedure
-
Prepare this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Protect the solution from light.
-
Wash Cells: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated tetrazine-modified sugar.
-
Labeling Reaction: Dilute the this compound stock solution in serum-free culture medium to a final concentration of 5-20 µM. Add the labeling medium to the cells.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with a filter set appropriate for coumarin (e.g., DAPI or blue excitation filter).
Visualizations
Experimental Workflow for Cell Surface Glycan Labeling
Caption: Workflow for labeling cell surface glycans using metabolic engineering and this compound.
Signaling Pathway Visualization: Investigating Receptor Glycosylation
Changes in cell surface glycosylation are known to play a crucial role in various signaling pathways, including those involving receptor tyrosine kinases (RTKs). For example, altered glycosylation of an RTK can affect its dimerization, ligand binding, and subsequent downstream signaling. The following diagram illustrates a hypothetical signaling pathway that could be investigated using this compound to visualize changes in receptor glycosylation.
Caption: A hypothetical signaling pathway involving a glycosylated receptor that can be studied.
By using this compound to label and visualize the glycans on the RTK, researchers can investigate how changes in glycosylation, perhaps under different cellular conditions or in disease states, affect the receptor's function and the downstream signaling cascade. For instance, an increase or decrease in the coumarin fluorescence intensity on the cell surface could correlate with altered cellular responses.
Conclusion
This compound is a valuable tool for researchers in various fields, offering a reliable method for the fluorescent labeling of biomolecules in living systems. Its bright and photostable coumarin fluorophore, combined with the highly efficient and specific TCO-tetrazine bioorthogonal reaction, enables high-contrast imaging with minimal background. The detailed protocols and conceptual visualizations provided in this guide serve as a starting point for the application of this compound in a wide range of research and drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Coumarin triazabutadienes for fluorescent labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra | European Journal of Chemistry [eurjchem.com]
- 6. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging Protein Protein Interactions inside Living Cells via Interaction-Dependent Fluorophore Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Methyl-7-diethylaminocoumarin | C14H17NO2 | CID 7050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N -succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44240C [pubs.rsc.org]
- 11. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the TCO-Tetrazine Ligation Reaction
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the trans-cyclooctene (B1233481) (TCO) and 1,2,4,5-tetrazine (B1199680) ligation, a cornerstone of bioorthogonal chemistry. We will delve into the core principles, reaction kinetics, applications, and detailed experimental protocols relevant to professionals in drug development and life sciences research.
Core Principles of TCO-Tetrazine Bioorthogonal Ligation
The TCO-tetrazine ligation is a powerful conjugation strategy renowned for its exceptional speed, specificity, and biocompatibility.[1] This reaction is a type of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between the strained alkene of the TCO (the dienophile) and the electron-deficient diene of the tetrazine.[2][3] This initial cycloaddition is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product.[1][4]
Key characteristics of this reaction include:
-
Exceptional Reaction Kinetics : The TCO-tetrazine ligation is among the fastest bioorthogonal reactions known, with second-order rate constants (k₂) that can reach up to 10⁷ M⁻¹s⁻¹.[1][4] This allows for efficient conjugation even at the low micromolar or nanomolar concentrations typical of biological systems.[5]
-
Biocompatibility : The reaction proceeds readily in aqueous media under physiological conditions (pH 6-9, room temperature to 37°C) without the need for cytotoxic catalysts like copper, which is a requirement for other click chemistry reactions such as CuAAC.[1][5][6]
-
High Specificity and Orthogonality : TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, such as amines or thiols.[1][6] This ensures that conjugation is highly specific and avoids off-target side reactions.[1]
-
Irreversibility and Stability : The formation of the dihydropyridazine bond is irreversible due to the release of N₂ gas, and the resulting conjugate is highly stable under biological conditions.[1][3] However, the stability of TCO reagents themselves can be a consideration, as they can isomerize to the less reactive cis-isomer in the presence of thiols or upon prolonged storage.[7][8]
Reaction Mechanism and Kinetics
The reaction is a two-step process initiated by a [4+2] IEDDA cycloaddition, followed by a retro-Diels-Alder reaction that eliminates N₂.[4] The rate of the reaction is influenced by the electronic properties of the reactants; electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the ligation.[4][9] The inherent ring strain of the trans-configured double bond in the TCO is the primary driver for its high reactivity.[1]
Mechanism of the TCO-Tetrazine Bioorthogonal Ligation.
Quantitative Data Presentation
The efficiency of the TCO-tetrazine ligation is highly dependent on the specific structures of the reactants. The following tables summarize key quantitative data from various sources.
Table 1: Second-Order Rate Constants (k₂) for Various TCO-Tetrazine Pairs
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) M⁻¹s⁻¹ | Conditions |
|---|---|---|---|
| TCO | Dipyridyl tetrazine | 2,000 (±400) | 9:1 Methanol/Water |
| TCO | Hydrogen-substituted tetrazines | up to 30,000 | Aqueous |
| TCO | Methyl-substituted tetrazines | up to 1,000 | Aqueous |
| sTCO (strained) | 3,6-diphenyl-s-tetrazine | 3,100 | Methanol, 25°C |
| d-TCO (dioxolane-fused) | Dipyridyl tetrazine | 366,000 (±15,000) | Water, 25°C |
| Cyclopropane-fused TCO | Dipyridyl tetrazine | 3,300,000 (±40,000) | Water, 25°C |
| General Range | Various | 1 - 1 x 10⁶ | PBS Buffer |
Table 2: Comparison with Other Click Chemistry Reactions
| Feature | Tetrazine-TCO Ligation | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
|---|---|---|---|
| Rate Constant (k₂) M⁻¹s⁻¹ | 800 - 30,000 (typically), up to 10⁷ | 10 - 10⁴ | ~1 |
| Biocompatibility | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity | Excellent (copper-free) |
| Catalyst Required | No | Yes (Copper I) | No |
| Reaction Conditions | Aqueous media, room temp, pH 6-9 | Aqueous/Organic, room temp | Aqueous media, room temp |
Citation:[12]
Key Applications in Drug Development and Research
The unique properties of the TCO-tetrazine ligation make it an invaluable tool for a wide range of applications.
-
Antibody-Drug Conjugates (ADCs): The precise, stable, and catalyst-free nature of the linkage is ideal for attaching potent cytotoxic drugs to tumor-targeting antibodies, enhancing therapeutic efficacy and minimizing off-target toxicity.[1][5]
-
Live-Cell and In Vivo Imaging: The rapid kinetics and bioorthogonality allow for the labeling and tracking of biomolecules in living cells and whole organisms without disrupting their natural functions.[1][5] This is particularly valuable in pretargeted imaging, where a TCO-modified antibody is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent.[13]
-
Click-to-Release Chemistry: The reaction can be engineered to trigger the cleavage of a carbamate (B1207046) substituent from a TCO, enabling the controlled release of drugs or caged compounds at a specific site of action.[14]
-
Biomolecule Conjugation: The reaction is widely used for conjugating various biomolecules, including proteins, peptides, nucleic acids, and lipids, for applications in diagnostics, proteomics, and materials science.[5][9][15]
Experimental Protocols
The following are generalized protocols for the labeling and conjugation of proteins. Researchers should optimize reactant concentrations, incubation times, and buffer conditions for their specific application.
Protocol 1: Labeling a Protein with a TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein.
-
Materials:
-
Methodology:
-
Protein Preparation: Dissolve or exchange the protein into an amine-free reaction buffer at a concentration of 1-5 mg/mL.[2][16] If the stock buffer contains Tris or glycine, a buffer exchange is mandatory.[2]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[3][16]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[16] Incubate for 30-60 minutes at room temperature.[2][6]
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[2][16]
-
Purification: Remove excess, unreacted TCO reagent using a spin desalting column or dialysis, exchanging the protein into the desired storage buffer.[2][16]
-
Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation
This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.
-
Materials:
-
TCO-modified protein (from Protocol 1)
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug, or another protein)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
-
Methodology:
-
Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent and dilute it into the reaction buffer.
-
Ligation Reaction: Mix the TCO-protein and the tetrazine-labeled molecule. A 1:1 molar ratio is common, though a slight excess (1.05-1.5 equivalents) of the tetrazine component can be used to ensure complete conjugation of the TCO-protein.[2][16]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.[2] Longer incubation may be required at lower temperatures.[2] For reactions involving fluorescent dyes, protect the mixture from light.[3]
-
Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance peak between 510 and 550 nm.[2][6]
-
Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography (SEC) or dialysis.[1][2]
-
General workflow for protein labeling and TCO-tetrazine ligation.
Troubleshooting and Optimization
While robust, the reaction can sometimes be suboptimal. The following provides guidance on common issues.
A troubleshooting workflow for slow or incomplete TCO-tetrazine reactions.
-
Reactant Integrity: Tetrazines and TCOs can degrade over time, especially in aqueous media or in the presence of contaminants.[17] TCOs are known to be sensitive to thiols and UV light.[17] It is crucial to use freshly prepared solutions and store reagents appropriately.
-
Steric Hindrance: If the reactive TCO or tetrazine moiety is sterically hindered (e.g., buried within a protein's structure), the reaction rate can be significantly reduced. Introducing a PEG spacer or other linkers between the biomolecule and the reactive group can improve accessibility.
-
pH: The reaction is generally tolerant of a pH range from 6 to 9, but the stability of NHS esters used for labeling is pH-dependent, favoring a pH of 7-9 for efficient acylation of amines.[2][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Homodimeric Protein-Polymer Conjugates via the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
- 17. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Spectroscopic Properties of Coumarin-PEG2-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin-PEG2-TCO is a fluorescent probe designed for bioorthogonal chemistry applications. It incorporates three key functional components:
-
A coumarin (B35378) fluorophore: A versatile photoluminescent core known for its sensitivity to the local environment.[5][6]
-
A polyethylene (B3416737) glycol (PEG) linker: A short, hydrophilic PEG2 spacer that enhances aqueous solubility and biocompatibility.
-
A trans-cyclooctene (B1233481) (TCO) moiety: A strained alkene that serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions.[7][8]
The primary application of this compound is in "click chemistry," where it rapidly and specifically reacts with a tetrazine-labeled biomolecule.[7][9] This reaction is often fluorogenic, meaning the fluorescence of the coumarin dye is significantly enhanced upon ligation, making it a powerful tool for no-wash imaging and detection of biomolecules in living systems.[10][11][12][13]
Representative Spectroscopic Data
The following table summarizes the anticipated spectroscopic properties of this compound in a standard organic solvent like ethanol (B145695) or a buffered aqueous solution. These values are based on data from structurally similar coumarin derivatives.[3][4][14]
| Spectroscopic Property | Representative Value | Unit | Notes |
| Absorption Maximum (λmax) | ~375 - 430 | nm | Corresponds to the S0 → S1 electronic transition. The exact wavelength is influenced by solvent polarity.[15] |
| Molar Extinction Coefficient (ε) | ~20,000 - 45,000 | M-1cm-1 | A measure of how strongly the molecule absorbs light at λmax.[4][16] |
| Emission Maximum (λem) | ~450 - 480 | nm | Typically emits in the blue-green region of the spectrum.[6][17] |
| Fluorescence Quantum Yield (ΦF) | 0.50 - 0.85 | - | Represents the efficiency of the fluorescence process. Can be highly solvent-dependent.[1][2][3] |
Experimental Protocols
Detailed methodologies for the characterization of fluorescent probes like this compound are provided below.
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for determining the absorption maximum (λmax) and molar extinction coefficient (ε).
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or phosphate-buffered saline)
-
Dual-beam UV-Vis spectrophotometer
-
Matched 1 cm pathlength quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the this compound stock solution in the chosen solvent. A typical concentration range for determining ε is 1 µM to 20 µM.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Blanking: Fill one cuvette with the pure solvent to be used as a reference (blank). Place it in the reference beam of the spectrophotometer. Fill a second cuvette with the same pure solvent and place it in the sample beam. Run a baseline correction over the desired wavelength range (e.g., 250-600 nm).
-
Measurement:
-
Replace the solvent in the sample cuvette with the most dilute this compound solution.
-
Scan the absorbance from 250 nm to 600 nm.[18] The peak of the lowest energy absorption band is the λmax.
-
Record the absorbance value at λmax.
-
Repeat the measurement for all prepared dilutions, starting from the lowest concentration. Ensure the maximum absorbance reading is within the linear range of the instrument (typically < 1.5 AU).
-
-
Data Analysis:
-
Plot the absorbance at λmax versus the concentration of the dye.
-
Perform a linear regression on the data points. According to the Beer-Lambert law (A = εcl), the slope of the line is the molar extinction coefficient (ε).[19]
-
Fluorescence Spectroscopy
This protocol describes how to determine the excitation and emission maxima (λex, λem) and the relative fluorescence quantum yield (ΦF).
Materials:
-
This compound dilute solution (absorbance at excitation wavelength should be < 0.1 AU to avoid inner-filter effects)[3]
-
Quantum yield standard with a known ΦF in the same solvent (e.g., Coumarin 1 or Coumarin 343 in ethanol)[3][4]
-
Spectrofluorometer
-
1 cm pathlength quartz fluorescence cuvettes
Procedure:
-
Determine Excitation and Emission Maxima:
-
Place the dilute this compound solution in the spectrofluorometer.
-
Set the emission monochromator to a wavelength slightly longer than the absorbance maximum (e.g., 460 nm) and scan the excitation monochromator over a range (e.g., 300-450 nm). The resulting peak is the excitation maximum (λex).
-
Set the excitation monochromator to the determined λex and scan the emission monochromator (e.g., from 420 nm to 600 nm). The resulting peak is the emission maximum (λem).[20]
-
-
Measure Fluorescence Quantum Yield:
-
Prepare a solution of the quantum yield standard in the same solvent, with an absorbance at the excitation wavelength that is closely matched to the sample solution.
-
Record the absorption spectra of both the sample and the standard.
-
Measure the fluorescence emission spectrum of the sample, exciting at its λex. Integrate the area under the emission curve.
-
Without changing the instrument settings, measure the fluorescence emission spectrum of the standard, exciting at the same wavelength. Integrate the area under its emission curve.
-
-
Data Analysis:
-
Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent. (If the same solvent is used, this term cancels out).
-
-
Visualizations
Experimental and Analytical Workflow
The following diagram outlines the standard workflow for the complete spectroscopic characterization of a fluorescent probe like this compound.
Caption: Workflow for Spectroscopic Characterization.
Bioorthogonal Reaction Signaling Pathway
This diagram illustrates the inverse-electron-demand Diels-Alder (IEDDA) reaction, which is the core mechanism for the application of this compound in bioorthogonal labeling.
References
- 1. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. omlc.org [omlc.org]
- 4. omlc.org [omlc.org]
- 5. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Ultrafluorogenic Coumarin-Tetrazine Probes for Real-Time Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Systematic Study of Coumarin-Tetrazine Light-Up Probes for Bioorthogonal Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Spectrum [Coumarin 343] | AAT Bioquest [aatbio.com]
- 18. uv.es [uv.es]
- 19. researchgate.net [researchgate.net]
- 20. cup.uni-muenchen.de [cup.uni-muenchen.de]
An In-depth Technical Guide to the Excitation and Emission Spectra of Coumarin-PEG2-TCO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties, experimental protocols, and applications of Coumarin-PEG2-TCO, a fluorescent probe designed for bioorthogonal labeling. Given the limited availability of specific spectral data for this exact compound, this guide leverages data from structurally analogous 7-aminocoumarin (B16596) derivatives to provide a robust predictive framework for its use.
Core Photophysical Properties
This compound incorporates a 7-aminocoumarin fluorophore, a class of dyes known for their sensitivity to the local environment. The electron-donating amino group at the 7-position significantly influences the intramolecular charge transfer (ICT) character of the molecule, which in turn governs its absorption and emission properties. The photophysical characteristics are highly dependent on solvent polarity, with fluorescence emission generally red-shifting as solvent polarity increases.
Quantitative Data Summary
The following table summarizes the typical excitation and emission maxima for 7-aminocoumarin derivatives in various solvents. These values provide a reliable estimate for the spectral behavior of this compound.
| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Reference |
| 7-Aminocoumarin | Various | ~380 | ~444 | [1] |
| 7-(Diethylamino)coumarin | Various | ~405 | ~450 | [2] |
| 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester | Water | 444 | - | [3] |
| 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester | Isooctane/AOT | 420 | 449-459 | [3] |
Experimental Protocols
This section details a generalized protocol for acquiring the fluorescence excitation and emission spectra of this compound.
Materials and Equipment
-
This compound
-
Spectroscopic grade solvents (e.g., DMSO, PBS, ethanol)
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvettes
-
Micropipettes
Procedure
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent like anhydrous DMSO. Protect the solution from light and store at -20°C.
-
Working Solution Preparation: Dilute the stock solution in the desired experimental buffer or solvent (e.g., PBS, pH 7.4) to a final concentration in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically to avoid inner filter effects.
-
Spectra Acquisition:
-
Transfer the working solution to a quartz cuvette.
-
Place the cuvette in the sample holder of the fluorometer.
-
Emission Spectrum: Set the excitation wavelength to the expected maximum (e.g., ~400-420 nm) and scan a range of emission wavelengths (e.g., 430-600 nm).
-
Excitation Spectrum: Set the emission wavelength to the maximum identified in the previous step and scan a range of excitation wavelengths (e.g., 350-450 nm).
-
-
Data Analysis: Record the wavelengths of maximum excitation and emission intensity. The Stokes shift can be calculated as the difference between the emission maximum and the excitation maximum.
Bioorthogonal Labeling Workflow
This compound is designed for bioorthogonal labeling via the inverse-electron-demand Diels-Alder (iEDDA) reaction. The trans-cyclooctene (B1233481) (TCO) moiety reacts specifically and rapidly with a tetrazine-functionalized molecule of interest. This "click chemistry" reaction is highly efficient and can be performed in complex biological media.
Signaling Pathway: Bioorthogonal Labeling
The following diagram illustrates the workflow for labeling a tetrazine-modified biomolecule with this compound.
Caption: Experimental workflow for labeling a biomolecule with this compound.
Logical Relationship of the iEDDA Reaction
The reaction between the TCO group of the coumarin (B35378) probe and the tetrazine on the target molecule is a highly specific and rapid cycloaddition. This reaction forms a stable covalent bond, effectively "clicking" the fluorescent coumarin onto the target.
Caption: Logical relationship of the TCO-tetrazine bioorthogonal reaction.
References
- 1. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N -succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44240C [pubs.rsc.org]
An In-depth Technical Guide to Coumarin Dyes for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Coumarin (B35378) dyes represent a versatile and widely utilized class of fluorophores in biological imaging. Their robust photophysical properties, including high fluorescence quantum yields and sensitivity to the microenvironment, coupled with their amenability to chemical modification, make them powerful tools for visualizing cellular structures and dynamic processes. This guide provides a comprehensive overview of coumarin dyes, their applications, quantitative data for common derivatives, and detailed experimental protocols.
Introduction to Coumarin Dyes
Coumarin and its derivatives are heterocyclic compounds based on a benzopyranone structure.[] This core scaffold is responsible for their inherent fluorescent properties, typically exhibiting blue-green fluorescence upon excitation with ultraviolet light.[] The versatility of coumarin dyes stems from the ability to readily modify their structure at various positions, which allows for the fine-tuning of their photophysical characteristics, such as absorption and emission wavelengths, Stokes shift, quantum yield, and photostability.[2][3]
Substitutions on the coumarin ring can significantly alter its properties. For instance, introducing electron-donating groups, such as an amino group at the 7-position, can enhance fluorescence.[] Conversely, electron-withdrawing groups at the 3- or 4-positions can also modulate the fluorescence output.[] This adaptability has led to the development of a vast library of coumarin-based probes tailored for specific biological applications.[4][5]
Advantages of Coumarin Dyes:
-
High Quantum Yields: Many coumarin derivatives are highly fluorescent, providing bright signals for sensitive detection.[4]
-
Photostability: They generally exhibit good resistance to photobleaching, allowing for longer imaging experiments.[][4]
-
Environmental Sensitivity: The fluorescence of some coumarin dyes is sensitive to the polarity of their local environment, making them useful for studying changes in cellular microenvironments.[]
-
Tunable Properties: Their spectral properties can be easily modified through chemical synthesis to suit different experimental needs, including multicolor imaging.[][2]
-
Biocompatibility: Many coumarin derivatives show low toxicity, making them suitable for live-cell imaging.[]
Limitations:
-
Autofluorescence Overlap: The blue-green emission of some coumarins can overlap with the natural autofluorescence of cells, potentially complicating image analysis.[][4]
-
Limited Brightness in Some Cases: The absorption capacity of some coumarin dyes can be relatively weak, leading to lower brightness compared to other classes of fluorophores.[]
Applications in Biological Imaging
The unique properties of coumarin dyes have led to their widespread use in a variety of biological imaging applications:
-
Organelle Staining: Specific coumarin derivatives have been designed to selectively accumulate in and visualize various cellular organelles, including the endoplasmic reticulum, mitochondria, and lipid droplets.[7][8][9] For example, Coumarin 6 is a lipophilic probe widely used for imaging biological membranes and lipids.[]
-
Labeling of Biomolecules: Coumarin dyes can be conjugated to proteins, nucleic acids, and other biomolecules to track their localization and dynamics within cells.[] Their small size minimizes potential interference with the function of the labeled molecule.[]
-
Sensing of Analytes: Coumarin-based probes have been developed to detect specific ions, small molecules, and reactive oxygen species (ROS), often through a "turn-on" fluorescence mechanism where the dye's fluorescence is enhanced upon binding to its target.[10][11] This allows for the visualization of dynamic changes in cellular signaling pathways.[10]
-
Enzyme Activity Assays: Coumarin derivatives are frequently used as substrates for detecting enzymatic activity. Cleavage of a non-fluorescent coumarin substrate by an enzyme releases the highly fluorescent coumarin, providing a quantifiable measure of enzyme activity.[12]
-
Two-Photon Microscopy: Certain coumarin derivatives, particularly those with extended π-conjugated systems like benzo[g]coumarins, exhibit significant two-photon absorption cross-sections.[4][13] This makes them suitable for two-photon microscopy, which allows for deeper tissue imaging with reduced photodamage.[13]
Quantitative Data of Common Coumarin Dyes
The selection of a suitable coumarin dye for a specific application depends on its photophysical properties. The following table summarizes key quantitative data for several commonly used coumarin derivatives.
| Dye Name | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Key Applications |
| 7-Amino-4-methylcoumarin (AMC) | ~351[14] | ~430[14] | ~79[14] | Varies with solvent and binding[14] | Not readily available | Enzyme assays, pH sensing[12][14] |
| Coumarin 1 | ~375[14] | ~446[14] | ~71[14] | Varies with solvent and binding[14] | Not readily available | General cellular staining[14] |
| Coumarin 343 X azide | ~437[15] | ~477[15] | ~40 | Not specified | Not specified | Click chemistry labeling in live cells[15] |
| Coumarin 6 | Not specified | Not specified | Not specified | Not specified | Not specified | Lipid and membrane imaging[] |
| Benzo[g]coumarin Derivatives | Longer wavelengths (red/far-red)[13] | Longer wavelengths (red/far-red)[13] | Large | High[4] | Not specified | Two-photon microscopy, deep tissue imaging[4][13] |
| Coumarin Disperse Yellow 82 | Not specified | Not specified | Not specified | Photodegradation quantum yield ~1.2 - 5.8 x 10⁻⁵ (solvent dependent)[16] | Not specified | Photostability studies[16][17] |
| SWJT-14 | Not specified | Not specified | Not specified | Not specified | Detection limit for Cys: 0.02 µM[11] | Differentiated detection of biothiols[11] |
| Coumarin-based ER Probes | ~400[7] | 435 - 525 (in methanol)[7] | >35 | 0.60[7] | Not specified | Endoplasmic reticulum imaging[7] |
Experimental Protocols
This section provides detailed protocols for the use of coumarin dyes in cellular imaging.
Preparation of Stock Solutions
-
Reagents and Materials:
-
Coumarin dye powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Bring the lyophilized coumarin dye and anhydrous DMSO to room temperature.[10]
-
Prepare a stock solution by dissolving the dye in DMSO to a concentration of 1-10 mM.[10][14]
-
Vortex or pipette up and down to ensure the dye is completely dissolved.[10]
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.[10][14]
-
Live-Cell Staining Protocol
-
Reagents and Materials:
-
Coumarin dye stock solution (1-10 mM in DMSO)
-
Cells cultured on glass-bottom dishes or coverslips
-
Pre-warmed cell culture medium
-
Pre-warmed Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging buffer
-
-
Procedure:
-
Culture cells to the desired confluency.[14]
-
Prepare a working solution of the coumarin dye by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and application.[14]
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.[14]
-
Add the dye working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. Incubation time may need to be optimized.[14][15]
-
After incubation, remove the dye solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound dye.[10][14]
-
Add fresh, pre-warmed imaging buffer or culture medium to the cells.[14]
-
The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets.[10]
-
Fixed-Cell Staining Protocol
-
Reagents and Materials:
-
Coumarin dye stock solution (1-10 mM in DMSO)
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) or Formaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Mounting medium
-
-
Procedure:
-
Culture cells to the desired confluency on coverslips.[14]
-
Wash the cells once with PBS.[14]
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[10][14]
-
Wash the cells three times with PBS for 5 minutes each.[14]
-
(Optional) Permeabilization: If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[10][14]
-
Wash the cells three times with PBS for 5 minutes each.[14]
-
Prepare a working solution of the coumarin dye in PBS at a final concentration of 1-10 µM.[14]
-
Incubate the fixed (and permeabilized) cells with the dye working solution for 20-30 minutes at room temperature, protected from light.[14]
-
Wash the cells three times with PBS for 5 minutes each.[14]
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.[10]
-
Image the slides using a fluorescence microscope.[10]
-
Visualizations
Generalized Signaling Pathway Detection
Many coumarin-based probes are designed as "turn-on" sensors that fluoresce upon interaction with a specific analyte, such as a reactive oxygen species (ROS) or a biothiol, which are often key components of cellular signaling pathways.[10]
Experimental Workflow for Live-Cell Imaging
The following diagram illustrates the typical workflow for staining live cells with a coumarin dye for fluorescence microscopy.
Structure-Property Relationship of Coumarin Dyes
The fluorescence properties of coumarin dyes are highly dependent on their chemical structure. Substituents on the coumarin core can modulate the intramolecular charge transfer (ICT) characteristics, thereby tuning the emission wavelength.
References
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 7. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Performance Evaluation of Fluorescence and Photostability of Coumarin Disperse Yellow 82 [scirp.org]
A Technical Guide to the Bioorthogonal Applications of Trans-Cyclooctene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of trans-cyclooctene (B1233481) (TCO) and its central role in bioorthogonal chemistry. With a particular focus on the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine partners, this document details the core principles, applications, quantitative data, and experimental methodologies that underscore TCO's utility in advancing drug development, molecular imaging, and proteomics.
Core Principles of TCO-Tetrazine Bioorthogonal Ligation
The foundation of trans-cyclooctene's utility in bioorthogonal chemistry is its extraordinarily rapid and specific reaction with 1,2,4,5-tetrazines (Tz).[1][2] This reaction, often termed the TCO-tetrazine ligation, proceeds through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[1][3]
Key characteristics of this ligation make it exceptionally well-suited for use in complex biological systems:
-
Exceptional Reaction Kinetics : The TCO-tetrazine ligation is renowned for being one of the fastest bioorthogonal reactions, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹ and beyond.[3][4] This allows for efficient conjugation even at the low micromolar or nanomolar concentrations typical of biological systems.[5]
-
Superb Biocompatibility : The reaction proceeds readily under physiological conditions (e.g., aqueous media, neutral pH, ambient temperature) without the need for cytotoxic catalysts like copper, which are required for other common click reactions.[1][5]
-
High Specificity and Orthogonality : TCO and tetrazine are abiotic functional groups that do not react with naturally occurring functionalities in biomolecules, such as amines or thiols.[1] This ensures that the ligation is highly specific and avoids off-target modifications.[1]
-
Irreversibility and Stability : The final dihydropyridazine bond is highly stable under biological conditions, ensuring the integrity of the resulting conjugate.[1] The only byproduct is nitrogen gas.[3]
Figure 1: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Quantitative Data: Reactivity and Stability of TCO Derivatives
The reactivity of the TCO-tetrazine ligation is highly dependent on the specific structures of both reactants. Ring strain and electronic modifications have led to the development of several generations of TCO derivatives with vastly different performance characteristics. The most reactive derivatives often exhibit a trade-off in terms of stability, particularly a susceptibility to isomerization to the less reactive cis-cyclooctene isomer, which can be promoted by thiols.[2]
Table 1: Second-Order Rate Constants for TCO-Tetrazine Ligations
This table summarizes reported rate constants for the reaction between various TCO derivatives and common tetrazine partners, illustrating the impact of structural modifications on reactivity.
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| trans-Cyclooctene (TCO) | 3,6-diphenyl-s-tetrazine | ~2,000 | 9:1 Methanol/Water |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | Not Specified |
| axial-5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 | Not Specified |
| d-TCO (dioxolane-fused) | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 (± 15,000) | Water, 25°C[4] |
| s-TCO (cyclopropane-fused) | Water-soluble 3,6-dipyridyl-s-tetrazine | 3,300,000 (± 40,000) | Water, 25°C[4] |
Table 2: Stability of TCO Derivatives
This table provides a comparative overview of the stability of key TCO derivatives in biologically relevant conditions.
| TCO Derivative | Condition | Stability Profile |
| s-TCO | 30 mM thiols | Rapidly isomerizes.[2] |
| d-TCO | Phosphate-buffered D₂O | No degradation or isomerization observed for up to 14 days.[2] |
| d-TCO | Human serum, room temp. | >97% remained as trans-isomer after 4 days.[2] |
| d-TCO | 30 mM thiols, pH 7.4 | 43% isomerization after 5 hours.[2] |
Applications in Research and Drug Development
The unique combination of speed, selectivity, and biocompatibility has positioned the TCO-tetrazine ligation as a premier tool in various biomedical applications.
Pre-targeted Nuclear Imaging
In nuclear medicine, particularly for Positron Emission Tomography (PET), pre-targeting strategies are used to improve the target-to-background signal ratio and reduce the radiation dose to healthy tissues.[6] This is especially valuable when using targeting vectors like monoclonal antibodies (mAbs), which have long circulation times.
The workflow involves two steps:
-
An antibody conjugated with TCO is administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from circulation.
-
A small, rapidly clearing tetrazine molecule carrying a short-lived radionuclide (e.g., ¹⁸F or ⁶⁸Ga) is administered.[6] It quickly reacts with the TCO-labeled antibody at the target site, concentrating the radioactive signal for high-contrast imaging.[7]
Figure 2: Experimental workflow for pre-targeted PET imaging.
Targeted Drug Delivery and "Click-to-Release"
TCO chemistry is instrumental in constructing advanced antibody-drug conjugates (ADCs).[8][9] A particularly innovative strategy is the "click-to-release" system, which allows for triggered drug release at the target site.[10] In this approach, a TCO derivative is used as a cleavable linker, connecting a potent cytotoxic drug to the antibody. The ADC remains stable and inactive in circulation. Upon administration of a tetrazine activator, the ensuing IEDDA reaction triggers a cleavage cascade that liberates the active drug specifically at the location where the ADC has accumulated.[10]
Figure 3: Logical workflow for targeted drug delivery via click-to-release.
Proteomics and Live-Cell Imaging
The ability to perform the TCO-tetrazine ligation in living systems has made it a powerful tool for proteomics and live-cell imaging. Proteins can be labeled with TCO through several methods:
-
Non-specific Labeling : Reacting lysine (B10760008) residues on a protein with a TCO-NHS ester.[11]
-
Site-Specific Labeling : Genetically encoding a TCO-containing non-canonical amino acid (ncAA), such as TCO-lysine, at a specific site in the protein of interest.[5]
Once labeled, the TCO-protein can be visualized in live cells using a tetrazine-conjugated fluorophore.[4] Many tetrazine-dyes are fluorogenic, meaning their fluorescence is quenched until they react with TCO, which dramatically reduces background signal and enables no-wash imaging protocols.[4] For proteomic analysis, TCO-labeled proteins can be reacted with a tetrazine-biotin (B11829199) probe, followed by enrichment on streptavidin beads for subsequent identification and quantification by mass spectrometry.
Figure 4: Workflow for TCO-based proteomic analysis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing TCO chemistry.
Protocol: Antibody Conjugation with TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on a monoclonal antibody with a TCO-NHS ester.
Materials:
-
Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5).
-
TCO-PEG-NHS ester.
-
Anhydrous DMSO.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting spin columns (e.g., Zeba Spin) or dialysis equipment for purification.
Procedure:
-
Antibody Preparation :
-
If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA), exchange the buffer to PBS (pH 8.0-8.5) using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL.[11]
-
-
TCO-NHS Ester Preparation :
-
Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.[11]
-
-
Labeling Reaction :
-
Quenching :
-
Purification :
-
Remove unreacted TCO-NHS ester and quenching buffer using a desalting spin column appropriate for the antibody's molecular weight.[11]
-
Alternatively, perform dialysis against PBS at 4°C.
-
-
Characterization :
-
Determine the final protein concentration using a spectrophotometer (A280).
-
The degree of labeling (DOL) can be determined by mass spectrometry or by reacting the conjugate with a tetrazine-dye and using UV-Vis spectroscopy.
-
Protocol: Pre-targeted PET Imaging in a Xenograft Mouse Model
This protocol provides a general framework for a pre-targeted PET imaging experiment. Timelines and dosages must be optimized for each specific antibody-antigen system.
Materials:
-
Tumor-bearing animal model (e.g., subcutaneous xenograft).
-
TCO-conjugated antibody (prepared as in Protocol 4.1).
-
Radiolabeled tetrazine tracer (e.g., ¹⁸F- or ⁶⁸Ga-labeled Tz).
-
Sterile saline for injection.
-
PET/CT scanner.
Procedure:
-
Antibody Administration (Time = 0) :
-
Administer the TCO-conjugated antibody (e.g., 100 µg) intravenously (i.v.) to the tumor-bearing mouse. This begins the "pre-targeting" phase.
-
-
Accumulation and Clearance Period (Time = 0 to 24-72 hours) :
-
Allow the TCO-antibody to circulate, accumulate at the tumor site, and clear from non-target tissues. The optimal time interval depends on the antibody's pharmacokinetics and can range from 24 to 72 hours.[6]
-
-
Tracer Administration (Time = 24-72 hours) :
-
Administer the radiolabeled tetrazine tracer (e.g., 5-20 MBq) via i.v. injection.[6]
-
-
In Vivo Ligation and Imaging (Time = Tracer Injection + 1-4 hours) :
-
The tracer will rapidly react with the TCO-antibody accumulated at the tumor. Unbound tracer will clear quickly through renal and/or hepatobiliary routes.
-
Perform dynamic or static PET/CT scans at desired time points (e.g., 1, 2, and 4 hours post-tracer injection) to visualize tracer accumulation.[6]
-
-
Ex Vivo Biodistribution (Optional, Post-Imaging) :
-
After the final imaging time point, sacrifice the animal.
-
Collect tumors, blood, and major organs.
-
Measure the radioactivity in each sample using a gamma counter to quantify the tracer's biodistribution and calculate the percent injected dose per gram (%ID/g).
-
Protocol: Proteomic Labeling via Genetic Code Expansion
This protocol outlines the site-specific labeling of a target protein by genetically encoding a tetrazine-bearing unnatural amino acid (ncAA), followed by reaction with a TCO-probe for enrichment.
Materials:
-
E. coli expression system (e.g., BL21(DE3)) containing an orthogonal tRNA/aminoacyl-tRNA synthetase pair for the tetrazine-ncAA.
-
Expression vector for the protein of interest with an amber stop codon (TAG) at the desired labeling site.
-
Tetrazine-ncAA (e.g., Tet2-Et).
-
TCO-Biotin probe.
-
Cell lysis buffer, streptavidin-conjugated beads, wash buffers, and reagents for mass spectrometry (trypsin, etc.).
Procedure:
-
Protein Expression and ncAA Incorporation :
-
Transform the E. coli strain with the expression vector for the target protein.
-
Culture the cells in media supplemented with the tetrazine-ncAA.
-
Induce protein expression according to standard protocols (e.g., auto-induction or IPTG). The orthogonal system will incorporate the tetrazine-ncAA at the amber stop codon site.
-
-
Protein Purification and Lysis :
-
Harvest the cells and purify the tetrazine-labeled protein using standard chromatography methods (e.g., Ni-NTA if His-tagged).
-
For whole-proteome analysis, lyse the cells directly in a buffer compatible with the click reaction.
-
-
Bioorthogonal Labeling :
-
Incubate the purified protein or cell lysate with a TCO-Biotin probe. The reaction is typically complete within minutes to an hour at room temperature.
-
-
Enrichment of Labeled Proteins :
-
Add streptavidin-conjugated magnetic or agarose (B213101) beads to the reaction mixture to capture the biotinylated protein complexes.
-
Incubate to allow for binding (e.g., 1 hour at 4°C).
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry :
-
Perform on-bead digestion by resuspending the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate) with trypsin.
-
Incubate overnight at 37°C to release peptides into the supernatant.
-
Collect the supernatant containing the peptides, desalt using a C18 column, and analyze by LC-MS/MS to identify the labeled proteins.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic labeling with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic trans-Cyclooctenylated Noncanonical Amino Acids for Fast Intracellular Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gce4all.oregonstate.edu [gce4all.oregonstate.edu]
- 10. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Chemoproteomic Method for Profiling Inhibitor-Bound Kinase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Coumarin-PEG2-TCO for No-Wash Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Coumarin-PEG2-TCO, a bioorthogonal probe designed for no-wash cellular imaging. This document details its core principles, provides quantitative data, outlines experimental protocols, and presents visual workflows to facilitate its application in research and drug development.
Introduction to No-Wash Cellular Imaging and Bioorthogonal Chemistry
Live-cell imaging is a powerful tool for studying dynamic cellular processes. Traditional methods often require multiple wash steps to remove unbound fluorescent probes, which can be time-consuming, disruptive to cellular processes, and lead to cell loss. No-wash cellular imaging techniques circumvent these issues by employing fluorogenic probes that exhibit a significant increase in fluorescence upon reacting with their target. This "turn-on" mechanism ensures that only the targeted molecules are visualized, minimizing background fluorescence from unbound probes.[1]
At the heart of this technology is the concept of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity.[2]
The Role of this compound
This compound is a fluorescent probe that leverages the principles of bioorthogonal chemistry for no-wash imaging. It comprises three key components:
-
Coumarin (B35378): A versatile and photostable fluorophore. While some coumarin derivatives have intrinsically high quantum yields, in the context of fluorogenic probes used with tetrazines, the fluorescence is often quenched until the iEDDA reaction occurs.[3]
-
PEG2 Linker: A short polyethylene (B3416737) glycol spacer that enhances the hydrophilicity and bioavailability of the molecule.
-
Trans-cyclooctene (TCO): A strained alkene that serves as the reactive handle for the bioorthogonal iEDDA reaction with a tetrazine-functionalized target.[4]
The synergy between the TCO group and a fluorogenic tetrazine-labeled biomolecule forms the basis of the no-wash imaging strategy. The tetrazine quenches the fluorescence of the attached dye. Upon the rapid and specific iEDDA reaction with this compound, the tetrazine is consumed, leading to a significant increase in the fluorescence signal.[2]
Quantitative Data
Table 1: Estimated Photophysical Properties of this compound and its Reaction Product
| Property | Unreacted this compound | Post-Reaction Product (with Tetrazine) | Reference |
| Excitation Max (λex) | ~350 - 400 nm | ~350 - 450 nm | [5][6] |
| Emission Max (λem) | ~450 - 500 nm | ~450 - 550 nm | [5][6] |
| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | 20,000 - 50,000 M⁻¹cm⁻¹ | [7] |
| Quantum Yield (Φ) | Low (Quenched by Tetrazine) | Moderate to High (e.g., 0.4 - 0.8) | [7][8] |
| Fluorescence Lifetime (τ) | Short | 1 - 4 ns | [9][10] |
Table 2: Reaction Kinetics of TCO and Tetrazine
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Aqueous buffer, 37°C | [11][12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a generic TCO-PEG-Coumarin conjugate and its application in no-wash cellular imaging.
Synthesis of a TCO-PEG-Coumarin Conjugate
The synthesis of this compound involves the conjugation of a coumarin derivative, a PEG linker, and a TCO moiety. The following is a generalized protocol for the synthesis of such a conjugate.
Diagram: Synthetic Pathway for a TCO-PEG-Coumarin Conjugate
Caption: General synthetic scheme for Coumarin-PEG-TCO.
Materials:
-
Coumarin derivative with a carboxylic acid functional group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
TCO-PEG2-Amine
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of Coumarin:
-
Dissolve the coumarin-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester. Monitor the reaction by TLC or LC-MS.
-
-
Conjugation to TCO-PEG-Amine:
-
To the activated coumarin solution, add TCO-PEG2-Amine (1 equivalent) and triethylamine (2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Dilute the reaction mixture with water and purify the product by reverse-phase HPLC to obtain the pure this compound.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
No-Wash Cellular Imaging Protocol
This protocol describes the general steps for labeling a target protein within living cells that has been functionalized with a tetrazine moiety.
Diagram: No-Wash Cellular Imaging Workflow
Caption: Workflow for no-wash cellular imaging.
Materials:
-
Cells expressing the tetrazine-functionalized protein of interest, cultured on imaging plates or coverslips
-
This compound
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Fluorescence microscope with appropriate filter sets for coumarin
Procedure:
-
Cell Preparation:
-
Culture the cells expressing the tetrazine-tagged protein to the desired confluency in an imaging-compatible vessel.
-
-
Probe Preparation:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed live-cell imaging medium to the final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.
-
-
Labeling:
-
Remove the culture medium from the cells and add the this compound working solution.
-
Incubate the cells at 37°C for 15-30 minutes.
-
-
Imaging:
-
Directly image the cells using a fluorescence microscope without any washing steps.
-
Use an appropriate filter set for coumarin (e.g., excitation ~400 nm, emission ~470 nm).
-
Acquire images at different time points to monitor the labeling reaction and subsequent biological processes.
-
Signaling Pathway Visualization
The this compound system can be used to visualize a wide range of biological pathways by labeling a key protein in the pathway with a tetrazine and then imaging its localization or interactions. For example, one could study a generic receptor internalization pathway.
Diagram: Receptor Internalization Pathway
Caption: Visualizing receptor internalization.
Conclusion
This compound, in conjunction with tetrazine-functionalized biomolecules, offers a powerful platform for no-wash cellular imaging. Its application of the highly efficient inverse-electron-demand Diels-Alder reaction allows for rapid and specific labeling of targets within living cells, minimizing background and enabling the study of dynamic cellular events. While specific quantitative data for this probe requires further characterization, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation in a wide range of research and drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG-coumarin based biocompatible self-assembled fluorescent nanoaggregates synthesized via click reactions and studies of aggregation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Testing fluorescence lifetime standards using two-photon excitation and time-domain instrumentation: rhodamine B, coumarin 6 and lucifer yellow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Coumarin-PEG2-TCO: Chemical Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Coumarin-PEG2-TCO, a fluorescent probe increasingly utilized in bioorthogonal chemistry for the precise labeling of biomolecules. We will delve into its chemical structure, a detailed, multi-step synthesis protocol, and its application in labeling tetrazine-modified proteins.
Chemical Structure and Properties
This compound is a specialized fluorescent dye derivative of coumarin (B35378). Its structure is characterized by three key functional moieties: a 7-(diethylamino)coumarin fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) linker composed of two ethylene (B1197577) glycol units, and a highly reactive trans-cyclooctene (B1233481) (TCO) group.[1][2] The TCO group enables this molecule to participate in rapid and specific bioorthogonal "click" chemistry reactions.
The core utility of this compound lies in its ability to react with molecules containing a tetrazine group through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This reaction is known for its high efficiency and biocompatibility, allowing for the covalent labeling of biomolecules in complex biological systems without interfering with native cellular processes.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₄₁N₃O₇ | [3] |
| Molecular Weight | 543.66 g/mol | [3] |
| Excitation Maximum (λex) | ~407 nm | [4] |
| Emission Maximum (λem) | ~472 nm | [4] |
| Purity | >98% (as determined by HPLC) | [3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of a reactive coumarin derivative and its subsequent coupling to the TCO-PEG2 linker. The following protocol is a plausible synthetic route based on established organic chemistry principles.
Experimental Protocol: Synthesis
Step 1: Synthesis of 7-(diethylamino)coumarin-3-carboxylic acid
This initial step involves the Knoevenagel condensation of 4-(diethylamino)salicylaldehyde (B93021) with a suitable active methylene (B1212753) compound, such as diethyl malonate, followed by hydrolysis to yield the carboxylic acid. An improved method utilizes Meldrum's acid in water, which can be heated to produce the desired coumarin-3-carboxylic acid derivative.[5]
-
Materials: 4-(diethylamino)salicylaldehyde, Meldrum's acid, water.
-
Procedure:
-
Dissolve 4-(diethylamino)salicylaldehyde and Meldrum's acid in water.
-
Heat the reaction mixture at 90°C for 30 minutes.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Activation of 7-(diethylamino)coumarin-3-carboxylic acid
To facilitate the reaction with the amine group of the linker, the carboxylic acid is activated, typically by converting it into an N-hydroxysuccinimide (NHS) ester. This is achieved using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[6][7]
-
Materials: 7-(diethylamino)coumarin-3-carboxylic acid, EDC, NHS, anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 7-(diethylamino)coumarin-3-carboxylic acid in anhydrous DMF.
-
Add EDC and NHS to the solution.
-
Stir the reaction mixture at room temperature for several hours until the activation is complete (monitored by TLC).
-
Step 3: Coupling with TCO-PEG2-amine
The activated coumarin-NHS ester is then reacted with TCO-PEG2-amine to form a stable amide bond, yielding the final product, this compound.
-
Materials: Activated 7-(diethylamino)coumarin-3-carboxylic acid NHS ester, TCO-PEG2-amine, anhydrous DMF, triethylamine (B128534) (or another suitable base).
-
Procedure:
-
To the solution containing the activated coumarin, add TCO-PEG2-amine and a base such as triethylamine.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the product.
-
Step 4: Purification and Characterization
The final product is purified using High-Performance Liquid Chromatography (HPLC) to remove unreacted starting materials and byproducts.[8][9] The identity and purity of the synthesized this compound are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.[10][11]
-
Purification: Reversed-phase HPLC with a suitable gradient of acetonitrile (B52724) and water.
-
Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight.
-
Application in Bioorthogonal Labeling
This compound is a powerful tool for the fluorescent labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain a tetrazine group. The following protocol outlines a general procedure for labeling a tetrazine-modified protein.
Experimental Protocol: Protein Labeling
Step 1: Preparation of Tetrazine-Modified Protein
A protein of interest is first functionalized with a tetrazine moiety. This can be achieved by reacting the primary amines (e.g., lysine (B10760008) residues) on the protein surface with an N-hydroxysuccinimide (NHS) ester of a tetrazine derivative.[1]
-
Materials: Protein of interest, Tetrazine-NHS Ester, amine-free buffer (e.g., PBS, pH 7.2 - 8.0).
-
Procedure:
-
Dissolve or exchange the protein into an amine-free buffer at a concentration of 1-5 mg/mL.
-
Prepare a stock solution of Tetrazine-NHS ester in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of the Tetrazine-NHS ester to the protein solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Purify the tetrazine-modified protein using a desalting spin column or size-exclusion chromatography to remove excess reagents.[1]
-
Step 2: Bioorthogonal "Click" Reaction with this compound
The purified tetrazine-labeled protein is then reacted with this compound.
-
Materials: Purified tetrazine-labeled protein, this compound, reaction buffer (e.g., PBS, pH 7.4).
-
Procedure:
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Add a 1.1 to 5-fold molar excess of this compound to the tetrazine-labeled protein.[1]
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically very fast.[2][3]
-
The labeled protein can be purified from excess this compound using a desalting spin column or size-exclusion chromatography if necessary.
-
Step 3: Analysis of Labeled Protein
The successfully labeled protein can be analyzed by various methods, including:
-
SDS-PAGE with fluorescence imaging: To visualize the fluorescently labeled protein.
-
Mass Spectrometry: To confirm the covalent modification.
-
Fluorescence Microscopy: If the labeling was performed on proteins in or on cells.
Conclusion
This compound is a versatile and highly effective fluorescent probe for bioorthogonal labeling applications. Its synthesis, while multi-stepped, relies on well-established chemical reactions. The specificity and efficiency of the TCO-tetrazine click reaction make it an invaluable tool for researchers in drug development and cell biology, enabling the precise and minimally perturbative labeling of biomolecules for a wide range of downstream analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. caymanchem.com [caymanchem.com]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Coumarin-PEG2-TCO: A Technical Guide to Solubility and Stability for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the solubility and stability of Coumarin-PEG2-TCO, a fluorescent dye integral to bioorthogonal click chemistry. This document outlines the key physicochemical properties, detailed experimental protocols for solubility and stability assessment, and a practical workflow for its application in cellular labeling.
This compound is a valuable tool for labeling small molecules and biomolecules.[1] It comprises a 7-(Diethylamino) coumarin (B35378) fluorophore linked via a polyethylene (B3416737) glycol (PEG) spacer to a trans-cyclooctene (B1233481) (TCO) moiety.[1] This TCO group facilitates a rapid and specific reaction with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of bioorthogonal "click" chemistry.[2][3]
Data Presentation: Physicochemical Properties
The solubility and stability of this compound are critical parameters for its effective use in experimental settings. The following tables summarize the available data on these properties.
Solubility Profile
The inclusion of a hydrophilic polyethylene glycol (PEG) spacer generally enhances the aqueous solubility of conjugated molecules.[4] While precise quantitative solubility data for this compound is not widely published, the following table provides its known qualitative solubility and the solubility of related compounds in various solvents.
| Solvent/Medium | This compound | Related TCO Derivatives | General Coumarin Derivatives |
| DMSO | Soluble[1] | Soluble[4] | - |
| 0.1 M Tris pH 9 | Soluble[1] | - | - |
| Chloroform | Not specified | Soluble[4] | - |
| DCM | Not specified | Soluble[4] | - |
| DMF | Not specified | Soluble[4] | - |
| Ethanol | Not specified | - | Soluble[5] |
| Water | Not specified | - | Slightly Soluble[5] |
Stability and Storage Recommendations
The stability of the TCO moiety is a crucial consideration, as it can be prone to isomerization to its unreactive cis-cyclooctene form.[3] This process can be catalyzed by thiols and certain metal ions.[3][6]
| Condition | Recommendation/Observation | Rationale |
| Long-term Storage | Store at -20°C upon arrival.[1] Keep cool, dry, and protected from light and moisture.[1] | To prevent degradation and isomerization of the TCO group.[1][7] |
| Aqueous Buffers | The TCO functional group is generally stable in aqueous buffered media for weeks at 4°C.[4] | Provides a suitable environment for many bioorthogonal reactions. |
| Presence of Thiols | Isomerization to the unreactive cis-isomer can occur.[3][6] The use of radical inhibitors like Trolox or BHT can suppress this.[2] | Thiols can promote radical-mediated isomerization.[1][2] |
| Biological Media (e.g., Serum) | TCO can isomerize in the presence of copper-containing serum proteins.[6] More stable derivatives like d-TCO show no significant decomposition in human serum at room temperature after four days.[3] | To ensure sufficient reactivity for the duration of the experiment.[6] |
| pH | Stable in a pH range of 6-9 for efficient ligation.[8] | Optimal for most biological applications. |
Experimental Protocols
Detailed methodologies for assessing the solubility and stability of this compound are provided below. These protocols can be adapted for similar fluorescent probes.
Protocol 1: Determination of Aqueous Solubility
This protocol is adapted from a standard method for determining the aqueous solubility of compounds for in vitro assays.
1. Objective: To determine the quantitative aqueous solubility of this compound in a buffered solution.
2. Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well filter plates
-
96-well UV-Vis compatible collection plates
-
Multi-channel pipette
-
Plate shaker
-
Vacuum filtration manifold
-
UV-Vis spectrophotometer
3. Procedure: a. Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Preparation of Test Solutions: In a 96-well filter plate, add 190 µL of PBS (pH 7.4) to each well. Add 10 µL of the 10 mM stock solution to achieve a final concentration of 500 µM in 5% DMSO. c. Equilibration: Cover the plate and mix on a plate shaker at room temperature for 1.5 hours to reach equilibrium. d. Filtration: Place the filter plate on a vacuum manifold with a 96-well collection plate underneath. Apply vacuum to filter the solutions and separate any undissolved precipitate. e. Quantification: Measure the absorbance of the filtrate in the collection plate using a UV-Vis spectrophotometer at the maximum absorbance wavelength for the coumarin fluorophore. f. Calculation: Determine the concentration of the dissolved this compound by comparing its absorbance to a standard calibration curve prepared from the stock solution.
Protocol 2: Assessment of Stability in Biological Media
This protocol outlines a method to assess the stability of this compound in a solution containing a biological thiol, such as glutathione (B108866) (GSH), which is abundant in the intracellular environment.
1. Objective: To evaluate the stability of the TCO moiety of this compound over time in the presence of a biological thiol.
2. Materials:
-
This compound
-
DMSO
-
PBS, pH 7.4
-
Glutathione (GSH)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV-Vis or fluorescence detector.
3. Procedure: a. Sample Preparation: Prepare a solution of this compound in PBS (pH 7.4) at a final concentration of 100 µM (a stock solution in DMSO can be used for initial dissolution). Prepare a similar solution containing 5 mM GSH. b. Incubation: Incubate both solutions (with and without GSH) at 37°C. c. Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each solution. d. HPLC Analysis: Immediately analyze the aliquots by reverse-phase HPLC. The mobile phase can be a gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid. Monitor the chromatogram at the absorbance maximum of the coumarin dye. e. Data Analysis: The isomerization of the trans-cyclooctene to the cis-cyclooctene will result in a new peak with a different retention time. Quantify the peak area of the parent this compound at each time point to determine its degradation or isomerization rate. The stability can be reported as the percentage of the initial compound remaining over time.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes involving this compound.
References
- 1. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Unlocking Precision in Bioconjugation: An In-depth Technical Guide to the Principles of Inverse Electron Demand Diels-Alder Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (IEDDA) reaction has rapidly ascended as a premier tool in the chemical biologist's arsenal, offering an unparalleled combination of rapid kinetics, exquisite selectivity, and biocompatibility. This powerful bioorthogonal "click" reaction, proceeding efficiently in complex biological milieu without the need for cytotoxic catalysts, has unlocked new frontiers in drug development, diagnostics, and fundamental biological research. This technical guide provides a comprehensive exploration of the core principles governing the IEDDA cycloaddition, detailed experimental methodologies for its application, and a curated summary of quantitative data to empower researchers in the rational design and execution of their scientific inquiries.
Core Principles: A Dance of Electrons
The IEDDA reaction is a [4+2] cycloaddition that, in contrast to the classical Diels-Alder reaction, involves an electron-deficient diene and an electron-rich dienophile.[1][2] This reversal of electronic demand is the cornerstone of its utility in biological systems. The reaction's kinetics are primarily governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene; a smaller energy gap leads to a faster reaction.[2][3]
The most commonly employed dienes in bioorthogonal IEDDA reactions are 1,2,4,5-tetrazines, while strained alkenes and alkynes, such as trans-cyclooctenes (TCO), norbornenes, and bicyclononynes (BCN), serve as the dienophiles.[2][4] The mechanism proceeds through a concerted [4+2] cycloaddition, forming an unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to release a molecule of nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[1][3] With alkyne dienophiles, the reaction directly yields the corresponding pyridazine.[5]
The reactivity of the IEDDA ligation can be finely tuned by modifying the electronic and steric properties of both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine lower its LUMO energy, accelerating the reaction, while electron-donating groups on the dienophile raise its HOMO energy, achieving the same effect.[6][7] Furthermore, increasing the ring strain of the dienophile raises its HOMO energy, dramatically increasing the reaction rate.[6][7]
Quantitative Data for Reaction Design
The selection of the appropriate tetrazine and dienophile pair is critical for the success of an IEDDA-based experiment. The following tables summarize key quantitative data to facilitate this choice.
Table 1: Second-Order Rate Constants (k₂) for Common IEDDA Reactions
| Diene (Tetrazine) | Dienophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (B1233481) (TCO) | 9:1 Methanol/Water | 2000 |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | Methanol | 0.15 |
| 3,6-di-(2-pyridyl)-s-tetrazine | exo,exo-5-Norbornene-2,3-dimethanol | Not Specified | ~0.09 |
| 3-(p-benzylamino)-6-methyl-s-tetrazine | TCO | Not Specified | High |
| 3-bromo-6-methyl-tetrazine | TCO-Doxorubicin | PBS | Fast |
| Diphenyl-s-tetrazine | TCO | Not Specified | High |
| H-Tetrazine | TCO | Not Specified | High |
| Me-Tetrazine | TCO | Not Specified | High |
| 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | Styrene | Various | Small dependence on polarity |
| Arylethynyltrifluoroborate | Dipyridyl tetrazine | 40% MeOH/PBS | 1.8 |
| O-substituted arylethynyltrifluoroborate | Dipyridyl tetrazine | 40% MeOH/PBS | 4.9 |
| F-substituted arylethynyltrifluoroborate | Dipyridyl tetrazine | 40% MeOH/PBS | 0.9 |
Data compiled from multiple sources.[2][5][8][9][10][11] Reaction conditions such as temperature and pH can influence these rates.
Table 2: Reaction Yields for Selected IEDDA Reactions
| Diene | Dienophile | Conditions | Yield |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Fullerene C₆₀ | High-speed vibration milling | Not specified |
| 3,6-bis(2'-pyridinyl)-1,2,4,5-tetrazine | Acetylene gas | DMF, reflux | 85% (of a precursor step) |
| Tetrazine-labeled antibody | TCO-modified oligonucleotide | PBS | Close to quantitative |
| 3,6-di(pyridin-2-yl)pyridazines | Alkenes or alkynes | Not specified | Not specified |
| Arylethynyltrifluoroborate (OBF₃) | Dipyridyl tetrazine (dPy-Tz) | 15 min | 96% |
| 3,6-bis(methylthio)-1,2,4,5-tetrazine | Electron-rich dienophiles | Not specified | Excellent |
Data compiled from multiple sources.[7][12][13][14][15][16] Yields are highly dependent on reaction conditions and purification methods.
Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the exploration of IEDDA principles.
Protocol 1: General Synthesis of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine
This protocol describes a representative procedure for the synthesis of a commonly used tetrazine in bioorthogonal applications.[12]
Materials:
-
Anhydrous hydrazine (B178648) or hydrazine hydrate
-
Anhydrous ethanol
-
Glacial acetic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated nitric acid (optional, for oxidation)
-
Chloroform (B151607) or dichloromethane
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-cyanopyridine in anhydrous ethanol. Add an excess of hydrazine hydrate.[12]
-
Reflux the mixture for several hours (e.g., 6 hours).[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and collect the precipitated orange dihydride product by filtration. Wash the solid with ethanol.[12]
-
Oxidation to Tetrazine: Dissolve the collected solid in glacial acetic acid and cool the solution in an ice bath.[12]
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise. Alternatively, concentrated nitric acid can be added slowly.[12] The reaction mixture will typically turn a vibrant pink or red, indicating the formation of the tetrazine.
-
After the reaction is complete, pour the mixture onto crushed ice and neutralize to an alkaline pH with sodium bicarbonate.[12]
-
Purification: Extract the product into an organic solvent like chloroform or dichloromethane.[12] Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the 3,6-di(2-pyridyl)-1,2,4,5-tetrazine as a colored solid.[12]
Protocol 2: Synthesis of trans-Cyclooctenol (TCO-OH) via Photoisomerization
This protocol outlines a general method for the synthesis of a commonly used trans-cyclooctene dienophile.[17][18]
Materials:
-
cis-cyclooct-4-enol
-
Sensitizer (B1316253) (e.g., methyl benzoate (B1203000) or ethyl benzoate)
-
Nonpolar aprotic solvent (e.g., cyclohexane (B81311) or a mixture of diethyl ether and hexanes)
-
Aqueous silver nitrate (B79036) (AgNO₃) solution
-
Silica gel
-
Photochemical reactor with a UV lamp
Procedure:
-
Setup: Prepare a two-phase system with the cis-cyclooct-4-enol and sensitizer dissolved in the organic solvent as the top layer and an aqueous solution of silver nitrate as the bottom layer.[18] Alternatively, a flow-through system can be used where the organic solution is circulated through a column packed with silica gel impregnated with silver nitrate.[18]
-
Photoisomerization: Irradiate the organic layer with UV light in the photochemical reactor. The sensitizer absorbs the light and transfers the energy to the cis-cyclooctene, promoting its isomerization to the trans-isomer.
-
Complexation and Extraction: The newly formed trans-cyclooctenol has a higher affinity for silver ions and will be selectively complexed and extracted into the aqueous phase or adsorbed onto the silver nitrate-impregnated silica gel.[18]
-
Isolation: After the reaction has reached a desired conversion, separate the aqueous phase (or elute the silica gel column). To break the silver complex and release the trans-cyclooctenol, treat the aqueous phase with a concentrated ammonium (B1175870) hydroxide (B78521) solution.
-
Purification: Extract the liberated trans-cyclooctenol into an organic solvent. Dry the organic phase and remove the solvent under reduced pressure to obtain the purified trans-cyclooctenol.
Protocol 3: Antibody-Oligonucleotide Conjugation via IEDDA
This protocol describes the conjugation of a tetrazine-modified antibody to a TCO-modified oligonucleotide.[6]
Materials:
-
Purified antibody
-
Amine-reactive tetrazine (e.g., mTz-PEG4-NHS ester) in DMSO
-
TCO-modified oligonucleotide
-
1X Borate Buffered Saline (BBS)
-
1 M Glycine (B1666218), pH 8.5
-
30 kDa molecular weight cutoff (MWCO) spin filter
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Antibody Buffer Exchange: Concentrate and buffer exchange the antibody into 1X BBS using a 30 kDa MWCO spin filter.
-
Tetrazine Labeling of Antibody: Add a molar excess of the amine-reactive tetrazine solution to the antibody solution. Incubate at room temperature for 30 minutes.
-
Quenching: Quench the reaction by adding 1 M glycine (pH 8.5) and incubate for an additional 5 minutes.
-
Purification of Tetrazine-Labeled Antibody: Remove unreacted tetrazine using the spin filter. Wash the labeled antibody with 1X BBS.
-
IEDDA Ligation: Combine the purified tetrazine-labeled antibody with the TCO-modified oligonucleotide in a suitable reaction buffer (e.g., PBS). A 1:5 to 1:10 molar ratio of antibody to oligonucleotide is a typical starting point.
-
Incubation: Allow the reaction to proceed at room temperature. The reaction time will depend on the specific kinetics of the tetrazine-TCO pair but is often complete within minutes to an hour.
-
Purification of the Conjugate: The final antibody-oligonucleotide conjugate can be purified from excess oligonucleotide using size-exclusion chromatography or other appropriate methods.
Visualizing the Principles and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: The concerted mechanism of the inverse electron demand Diels-Alder reaction.
Caption: Experimental workflow for antibody-oligonucleotide conjugation using IEDDA.
Caption: Logical workflow for IEDDA-mediated "click-to-release" drug delivery.
References
- 1. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 8. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,6-DI-2-PYRIDYL-1,2,4,5-TETRAZINE | 1671-87-0 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 17. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bcc.bas.bg [bcc.bas.bg]
An In-depth Technical Guide to the Core Principles of Using Fluorescent Probes in Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of fluorescent probes in microscopy. It is designed to serve as a detailed technical resource for researchers, scientists, and professionals in drug development who utilize fluorescence microscopy in their work.
The Fundamental Principle of Fluorescence
Fluorescence is a photophysical process in which a molecule, known as a fluorophore or fluorescent probe, absorbs photons of light at a specific wavelength and subsequently emits light at a longer wavelength. This phenomenon, first observed by Sir George Gabriel Stokes in 1852, forms the basis of fluorescence microscopy, a powerful tool for visualizing cellular structures and processes with high specificity and sensitivity.[1][2]
The process can be understood through the Jablonski diagram, which illustrates the electronic and vibrational states of a fluorophore.[3][4][5][6][7] Upon absorbing light, an electron is elevated from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From this relaxed state, the electron returns to the ground state (S₀) by emitting a photon. This emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.[4][7]
The Fluorescence Microscope
A fluorescence microscope is designed to excite a specimen with a specific wavelength of light and then detect the longer-wavelength emitted fluorescence.[2][8] Key components include a light source (e.g., mercury arc lamp, LED, or laser), an excitation filter, a dichroic mirror (or beamsplitter), and an emission filter. The excitation filter selects the desired wavelength from the light source to excite the fluorophore. The dichroic mirror reflects this excitation light towards the specimen while allowing the emitted fluorescence to pass through to the detector. The emission filter then blocks any scattered excitation light and only transmits the emitted fluorescence, resulting in a high-contrast image of the fluorescently labeled structures against a dark background.[2][8]
Characteristics of Fluorescent Probes
The selection of an appropriate fluorescent probe is critical for a successful fluorescence microscopy experiment.[9] Key characteristics to consider include:
-
Molar Extinction Coefficient (ε): This measures the efficiency with which a fluorophore absorbs light at a specific wavelength. A higher extinction coefficient results in a greater number of absorbed photons and, consequently, a brighter fluorescent signal.[10][11][12]
-
Quantum Yield (Φ): This is the ratio of the number of emitted photons to the number of absorbed photons. It represents the efficiency of the fluorescence process, with a maximum value of 1.[10][11][12]
-
Brightness: The brightness of a fluorophore is the product of its molar extinction coefficient and quantum yield (ε × Φ).[12][13] Brighter probes are desirable for detecting low-abundance targets.[7]
-
Stokes Shift: This is the difference in wavelength between the excitation and emission maxima. A larger Stokes shift is advantageous as it facilitates the separation of the excitation and emission light, leading to a better signal-to-noise ratio.
-
Photostability: This refers to the ability of a fluorophore to resist photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.[10][14] High photostability is crucial for long-term imaging experiments.[7]
-
Environmental Sensitivity: Some probes exhibit changes in their fluorescence properties in response to their local environment, such as pH, ion concentration, or polarity. These probes are valuable for studying cellular physiology.[13]
Quantitative Properties of Common Fluorescent Probes
The following table summarizes the key quantitative properties of a selection of commonly used fluorescent probes. These values can vary depending on the specific chemical environment.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| Organic Dyes | |||||
| FITC | 494 | 518 | 75,000 | 0.92 | 69,000 |
| TRITC | 557 | 576 | 85,000 | 0.28 | 23,800 |
| Texas Red | 589 | 615 | 85,000 | 0.61 | 51,850 |
| Cy3 | 550 | 570 | 150,000 | 0.15 | 22,500 |
| Cy5 | 649 | 670 | 250,000 | 0.27 | 67,500 |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | 65,320 |
| Alexa Fluor 555 | 555 | 565 | 150,000 | 0.10 | 15,000 |
| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 | 78,870 |
| DAPI | 358 | 461 | 30,000 | 0.92 (bound to DNA) | 27,600 |
| Hoechst 33342 | 350 | 461 | 42,000 | 0.42 (bound to DNA) | 17,640 |
| Fluorescent Proteins | |||||
| EGFP | 488 | 507 | 56,000 | 0.60 | 33,600 |
| EYFP | 514 | 527 | 84,000 | 0.61 | 51,240 |
| mCherry | 587 | 610 | 72,000 | 0.22 | 15,840 |
| mRFP1 | 584 | 607 | 50,000 | 0.25 | 12,500 |
Data compiled from various sources. Values are approximate and can be influenced by environmental factors.
Types of Fluorescent Probes and Labeling Strategies
A wide variety of fluorescent probes are available, each with specific applications. The choice of probe and labeling strategy depends on the target molecule, the biological question, and whether the imaging will be performed on fixed or living cells.
A. Small Organic Dyes
These are synthetic molecules that can be chemically conjugated to other molecules, such as antibodies or small molecule ligands.
-
Immunofluorescence: This is a widely used technique where a fluorescently labeled antibody is used to detect a specific protein in a cell or tissue sample.[3] In direct immunofluorescence, the primary antibody that binds to the target antigen is directly conjugated to a fluorophore. In indirect immunofluorescence, an unlabeled primary antibody is first bound to the target, and then a fluorescently labeled secondary antibody that recognizes the primary antibody is used for detection.[2] The indirect method often provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.
-
Nucleic Acid Stains: Probes like DAPI and Hoechst bind to DNA and are commonly used to visualize the nucleus.[15]
-
Organelle-Specific Stains: Various dyes are available that selectively accumulate in specific organelles, such as mitochondria (e.g., MitoTracker dyes) or the endoplasmic reticulum.[16]
B. Fluorescent Proteins
The discovery of Green Fluorescent Protein (GFP) and the subsequent development of a wide palette of fluorescent proteins (FPs) have revolutionized live-cell imaging.[17][18] These proteins can be genetically fused to a protein of interest, allowing for the visualization of its localization, dynamics, and interactions in living cells.[16][17]
C. Quantum Dots
Quantum dots are semiconductor nanocrystals that exhibit bright and photostable fluorescence.[12] Their emission wavelength can be tuned by changing their size, and they have broad excitation spectra, making them suitable for multiplexed imaging.[11]
D. Genetically Encoded Biosensors
These are engineered proteins, often based on fluorescent proteins, that change their fluorescence properties in response to specific cellular events, such as changes in calcium concentration, pH, or the activity of a particular enzyme.
Key Experimental Considerations
A. Photobleaching and Phototoxicity
A significant challenge in fluorescence microscopy is the photobleaching of the fluorophore and phototoxicity to the sample.[14]
-
Photobleaching is the irreversible destruction of the fluorophore due to light exposure, leading to a loss of signal.[14][19]
-
Phototoxicity refers to the damage caused to the sample by the excitation light, which can generate reactive oxygen species (ROS) that are harmful to cells.[10][20] This can lead to artifacts and compromise the biological relevance of the observations.[20]
To mitigate these effects, it is crucial to:
-
Use the lowest possible excitation light intensity and exposure time that still provides an adequate signal.
-
Select photostable fluorophores.
-
Use antifade reagents in the mounting medium for fixed samples.
-
For live-cell imaging, consider using imaging systems that minimize light exposure, such as spinning disk confocal or light-sheet microscopy.
B. Controls
Proper controls are essential for the accurate interpretation of fluorescence microscopy data. These include:
-
Negative controls: Samples that are not treated with the fluorescent probe or primary antibody (in immunofluorescence) to assess background fluorescence and non-specific binding.
-
Positive controls: Samples where the target is known to be present and should be readily detectable.
-
Autofluorescence control: Unstained samples to determine the level of endogenous fluorescence from the cells or tissue.
Experimental Protocols
A. Indirect Immunofluorescence Staining of Adherent Cells
This protocol provides a general workflow for staining adherent cells grown on coverslips. Optimization may be required for different cell types, antibodies, and antigens.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100)
-
Primary antibody (specific to the target protein)
-
Fluorophore-conjugated secondary antibody (specific to the host species of the primary antibody)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Culture: Seed and grow cells on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluency (typically 70-80%).[21]
-
Rinse: Gently aspirate the culture medium and rinse the cells twice with PBS.[20]
-
Fixation: Add the fixation solution to the cells and incubate for 10-20 minutes at room temperature.[20][21] This cross-links proteins and preserves the cellular structure.
-
Rinse: Aspirate the fixation solution and rinse the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, add permeabilization buffer and incubate for 10 minutes at room temperature.[2] This allows the antibodies to access intracellular epitopes.
-
Blocking: Aspirate the permeabilization buffer and add blocking buffer. Incubate for at least 30-60 minutes at room temperature.[21] This step minimizes non-specific binding of the antibodies.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to the recommended concentration. Aspirate the blocking buffer from the coverslips and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[20]
-
Wash: Aspirate the primary antibody solution and wash the coverslips three times with PBS containing 0.1% Triton X-100 for 5 minutes each to remove unbound primary antibody.[2]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash: Aspirate the secondary antibody solution and wash the coverslips three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate the coverslips with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5-10 minutes at room temperature.
-
Final Wash: Wash the coverslips once with PBS.
-
Mounting: Carefully remove the coverslip from the well using fine-tipped forceps. Wick away excess buffer from the edge of the coverslip with a piece of filter paper. Place a drop of antifade mounting medium onto a clean microscope slide and gently lower the coverslip, cell-side down, onto the drop, avoiding air bubbles.
-
Sealing (Optional): Seal the edges of the coverslip with clear nail polish to prevent drying and movement.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores. Store the slides at 4°C in the dark.
B. Live-Cell Imaging of GFP-Tagged Proteins
This protocol outlines a general procedure for imaging living cells expressing a protein of interest tagged with a fluorescent protein like GFP.
Materials:
-
Cells expressing the GFP-fusion protein of interest
-
Glass-bottom imaging dishes or chambered coverslips
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with HEPES buffer)
-
Environmental chamber for the microscope (to maintain temperature, humidity, and CO₂ levels)
Procedure:
-
Cell Plating: Plate the cells expressing the GFP-fusion protein onto glass-bottom dishes or chambered coverslips. Allow the cells to adhere and grow to a suitable density for imaging.
-
Medium Exchange: Before imaging, replace the culture medium with pre-warmed live-cell imaging medium. This medium is formulated to maintain cell health on the microscope stage and often lacks phenol red, which can be a source of background fluorescence.
-
Microscope Setup:
-
Turn on the microscope and the environmental chamber. Set the temperature to 37°C and, if necessary, the CO₂ to 5%. Allow the system to equilibrate.
-
Place the imaging dish on the microscope stage.
-
Select the appropriate objective lens and filter set for GFP (e.g., excitation ~488 nm, emission ~510 nm).
-
-
Locate Cells: Using the microscope eyepieces or a low-magnification camera view, locate the cells of interest.
-
Image Acquisition Settings:
-
Minimize light exposure to reduce phototoxicity and photobleaching.[22] Use the lowest possible excitation light intensity and the shortest exposure time that provides a good signal-to-noise ratio.
-
Adjust the focus to obtain a sharp image of the GFP signal within the cells.
-
Set up the time-lapse imaging parameters if you are acquiring a movie (e.g., time interval between frames, total duration of the experiment).
-
-
Acquire Images: Start the image acquisition.
-
Data Analysis: Analyze the acquired images or time-lapse series to study the localization, dynamics, or intensity of the GFP-tagged protein.
Conclusion
Fluorescent probes are indispensable tools in modern biological and biomedical research, enabling the visualization and quantification of a wide array of cellular components and processes. A thorough understanding of the principles of fluorescence, the characteristics of different probes, and the appropriate experimental design and execution are paramount for obtaining high-quality, reproducible, and biologically meaningful data. This guide provides a foundational framework for researchers to effectively utilize fluorescence microscopy in their scientific endeavors.
References
- 1. GFP - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 2. usbio.net [usbio.net]
- 3. ossila.com [ossila.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. horiba.com [horiba.com]
- 8. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 9. researchgate.net [researchgate.net]
- 10. An Introduction to Fluorescence (Part 2) [antibodies-online.com]
- 11. A brilliant new addition to the fluorescent probe toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent Probes | Thermo Fisher Scientific - AR [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Application of fluorescent protein tags as reporters in live-cell imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 19. Fluorescent labeling strategies for molecular bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biotium.com [biotium.com]
- 21. ibidi.com [ibidi.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Live Cell Imaging with Coumarin-PEG2-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a powerful technique for visualizing dynamic cellular processes in real-time. The use of bioorthogonal chemistry has significantly advanced this field by enabling the specific labeling of biomolecules in their native environment with minimal perturbation. Coumarin-PEG2-TCO is a fluorescent probe designed for a two-step bioorthogonal labeling strategy. It features a bright and photostable coumarin (B35378) fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive trans-cyclooctene (B1233481) (TCO) group.
The labeling principle relies on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, an extremely fast and highly specific reaction between the TCO group on the probe and a tetrazine (Tz) moiety introduced onto a target biomolecule.[1][2] This "click chemistry" reaction proceeds efficiently at low concentrations and physiological temperatures without the need for cytotoxic catalysts, making it ideal for live-cell applications.[3] These notes provide a detailed guide for using this compound to label and visualize biomolecules in living cells.
Principle of the Method
The live cell imaging workflow using this compound consists of two main stages:
-
Introduction of the Tetrazine Handle: A tetrazine-modified substrate is introduced into the biological system. This can be achieved through various methods, including:
-
Metabolic Labeling: Cells are incubated with a tetrazine-modified precursor, such as a sugar, amino acid, or lipid, which is incorporated into newly synthesized biomolecules by the cell's metabolic machinery.[3]
-
Genetic Encoding: A non-canonical amino acid containing a tetrazine group can be genetically encoded into a specific protein of interest.
-
Antibody Conjugation: A tetrazine-conjugated antibody can be used to target a specific cell surface protein.
-
-
Bioorthogonal "Click" Reaction: After the tetrazine handle is incorporated into the target biomolecule, the cells are treated with this compound. The TCO group on the coumarin probe rapidly and covalently reacts with the tetrazine handle, resulting in the fluorescent labeling of the target. The labeled cells can then be visualized by fluorescence microscopy.
Quantitative Data
The selection of an appropriate fluorescent probe is critical for successful live cell imaging. The table below summarizes the key properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C29H41N3O7 | [4] |
| Molecular Weight | 543.65 g/mol | [4] |
| Excitation Maximum (λex) | ~405 nm (typical for coumarin-tetrazine probes) | [5][6] |
| Emission Maximum (λem) | ~450 - 500 nm (product dependent) | [5] |
| Recommended Storage | -20°C, protected from light and moisture | [7] |
| Recommended Solvent | Anhydrous Dimethyl sulfoxide (B87167) (DMSO) | [3] |
Experimental Protocols
The following protocols provide a general framework for labeling live cells using this compound. Optimization of concentrations, incubation times, and imaging parameters is recommended for specific cell types and experimental setups.
Protocol 1: Metabolic Labeling of Cell Surface Glycans
This protocol describes the labeling of cell surface glycans by first metabolically incorporating a tetrazine-modified sugar.
Materials:
-
Adherent cells (e.g., HeLa, A549) cultured on glass-bottom dishes
-
Complete cell culture medium
-
Tetrazine-modified monosaccharide (e.g., Ac4ManNTz)
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and culture until they reach 50-70% confluency.
-
Metabolic Incorporation of Tetrazine:
-
Prepare a 10 mM stock solution of the tetrazine-modified sugar in DMSO.
-
Add the stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation.
-
-
Preparation of this compound:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
-
Cell Washing:
-
Gently aspirate the medium containing the tetrazine-sugar.
-
Wash the cells twice with pre-warmed PBS to remove any unincorporated sugar.
-
-
Labeling Reaction:
-
Dilute the this compound stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1-10 µM.
-
Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Final Washes:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed PBS or live-cell imaging buffer.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Image the cells immediately on a fluorescence microscope equipped with a suitable filter set for coumarin (e.g., DAPI or custom 405 nm excitation filter).
-
Protocol 2: Labeling of a Tetrazine-Tagged Protein
This protocol is for labeling a protein that has been modified to contain a tetrazine group, for instance, through genetic encoding of a tetrazine-containing unnatural amino acid.
Materials:
-
Cells expressing the tetrazine-tagged protein of interest
-
This compound
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Live-cell imaging buffer
Procedure:
-
Cell Preparation:
-
Culture the cells expressing the tetrazine-tagged protein on glass-bottom dishes to the desired confluency.
-
Wash the cells twice with pre-warmed PBS.
-
-
This compound Labeling:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined through titration.
-
Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three to five times with pre-warmed PBS, with a 5-minute incubation for each wash to ensure removal of unbound probe.
-
-
Imaging:
-
Replace the final wash with fresh, pre-warmed imaging medium.
-
Proceed to imaging using a fluorescence microscope with appropriate filters for coumarin.
-
Visualizations
Experimental Workflow Diagram
Caption: General workflow for live cell imaging with this compound.
Signaling Pathway Diagram: Labeling of a Cell Surface Receptor
Caption: Visualization of cell surface receptor labeling and internalization.
References
Application Notes and Protocols for Optimal Labeling with Coumarin-PEG2-TCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimized reaction conditions for the use of Coumarin-PEG2-TCO in labeling applications. The core of this methodology is the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine-functionalized molecule.[1][2] This "click chemistry" approach offers exceptional kinetics and selectivity, making it ideal for conjugating biomolecules in complex biological environments without the need for cytotoxic catalysts like copper.[1][3]
The this compound reagent combines a fluorescent coumarin (B35378) dye with a TCO moiety for ligation, all connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[4][5] The PEG linker enhances water solubility, reduces aggregation of labeled proteins, and minimizes steric hindrance, thereby improving labeling efficiency.[3][6][7][8]
Reaction Principle
The labeling reaction is a two-step process. First, a target molecule (e.g., a protein, antibody, or peptide) is functionalized with a tetrazine group. Subsequently, the tetrazine-modified molecule is reacted with this compound. The IEDDA reaction proceeds rapidly under mild, physiological conditions to form a stable covalent bond.
Key Reaction Parameters and Optimization
The success of the this compound labeling reaction depends on several key parameters. The following table summarizes the recommended conditions and ranges for optimization.
| Parameter | Recommended Condition | Range for Optimization | Notes |
| Stoichiometry (Tetrazine:TCO) | 1 : 1.05-1.5 | 1:1 to 1:2 | A slight molar excess of the this compound reagent can help drive the reaction to completion, especially for labeling proteins.[3][9] |
| pH | 7.4 | 6.0 - 9.0 | The TCO-tetrazine ligation is robust across a wide pH range.[2][10] For labeling proteins with NHS esters to introduce the tetrazine or TCO moiety, a pH of 7-9 is recommended to favor acylation of primary amines while minimizing hydrolysis of the NHS ester.[6] |
| Temperature | Room Temperature (20-25°C) | 4°C to 40°C | The reaction is typically complete within 30-60 minutes at room temperature.[3][6] Lower temperatures (4°C) can be used, but may require longer incubation times (e.g., overnight).[3][9] Higher temperatures (37°C or 40°C) can accelerate the reaction.[3][6] |
| Solvent | Phosphate-Buffered Saline (PBS) | Aqueous buffers | The reaction proceeds efficiently in various aqueous buffers.[10] Stock solutions of this compound should be prepared in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[6][9] |
| Reactant Concentration | 1-5 mg/mL (for proteins) | Nanomolar to micromolar | The high reaction rate allows for efficient labeling even at low concentrations.[1][9] For protein labeling, concentrations of 1-5 mg/mL are common to maintain solubility and favor the labeling reaction.[3][6] |
| Reaction Time | 60 minutes | 30 minutes - 2 hours | The reaction is exceptionally fast. For most applications, 60 minutes at room temperature is sufficient.[3][6][10] |
Experimental Protocols
Protocol 1: Labeling of a Tetrazine-Functionalized Protein with this compound
This protocol describes the general procedure for labeling a protein that has already been functionalized with a tetrazine moiety.
Materials:
-
Tetrazine-functionalized protein
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Prepare Protein Solution: Dissolve the tetrazine-functionalized protein in the reaction buffer at a concentration of 1-5 mg/mL.[3][6]
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[6]
-
Calculate Molar Ratio: Determine the volume of the this compound stock solution required to achieve the desired molar excess (e.g., 1.5-fold molar excess relative to the tetrazine-functionalized protein).
-
Initiate the Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature, protected from light to prevent photobleaching of the coumarin dye.[10]
-
Purification: Remove the excess, unreacted this compound using a spin desalting column or SEC.[3]
-
Storage: Store the final coumarin-labeled protein conjugate at 4°C until use.[3]
Protocol 2: Two-Step Labeling of a Protein with a Tetrazine-NHS Ester followed by this compound
This protocol outlines the complete process, starting with the introduction of the tetrazine group onto a protein using a tetrazine-NHS ester.
Materials:
-
Protein of interest
-
Tetrazine-NHS ester
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reaction Buffer: PBS, pH 7.4
-
Spin desalting columns
Procedure:
Step A: Functionalization of the Protein with Tetrazine
-
Buffer Exchange: Dissolve the protein in the amine-free buffer at a concentration of 1-5 mg/mL.[3][6] If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a spin desalting column.[3]
-
Prepare Tetrazine-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the tetrazine-NHS ester in anhydrous DMSO or DMF.
-
Reaction: Add a 10- to 20-fold molar excess of the tetrazine-NHS ester stock solution to the protein solution.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 5 minutes.[6]
-
Purification: Remove excess tetrazine-NHS ester and quenching buffer by passing the solution through a spin desalting column, exchanging the buffer to PBS, pH 7.4.
Step B: Labeling with this compound
-
Follow the procedure outlined in Protocol 1 using the tetrazine-functionalized protein prepared in Step A.
Visualizations
Reaction Mechanism and Workflow
The following diagrams illustrate the inverse-electron-demand Diels-Alder (IEDDA) reaction and the experimental workflow for protein labeling.
Caption: IEDDA reaction between this compound and a tetrazine.
Caption: Workflow for two-step protein labeling.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interchim.fr [interchim.fr]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application of Coumarin-PEG2-TCO in Super-Resolution Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin-PEG2-TCO is a fluorescent probe designed for bioorthogonal labeling in advanced microscopy applications, including super-resolution microscopy. This molecule combines the favorable photophysical properties of a coumarin (B35378) dye with the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" reaction. The trans-cyclooctene (B1233481) (TCO) moiety reacts rapidly and selectively with a tetrazine-modified target molecule, enabling precise labeling of proteins and other biomolecules in living or fixed cells.[1] This specificity, coupled with the coumarin fluorophore's brightness and photostability, makes this compound a valuable tool for visualizing cellular structures and processes with nanoscale resolution.
Coumarin derivatives are well-suited for biological imaging due to their high quantum yields, large Stokes shifts, and sensitivity to their microenvironment.[2] These properties are advantageous for minimizing autofluorescence and bleed-through in multicolor imaging experiments. The PEG2 linker enhances the water solubility of the probe and provides a spatial spacer between the fluorophore and the target biomolecule, which can help to minimize quenching and steric hindrance.
This document provides detailed application notes and protocols for the use of this compound in super-resolution microscopy, with a focus on techniques such as Stochastic Optical Reconstruction Microscopy (STORM).
Data Presentation
While specific quantitative data for this compound in super-resolution microscopy is not extensively published, the following table summarizes the general photophysical properties of coumarin dyes and provides a reference point for its expected performance. The performance of a specific conjugate in a super-resolution experiment will depend on the cellular environment, the labeling density, and the imaging setup.
Table 1: Photophysical Properties of Representative Coumarin Dyes
| Property | Value | Reference |
| Excitation Maximum (λex) | ~400 - 450 nm | [3] |
| Emission Maximum (λem) | ~450 - 550 nm | [3] |
| Molar Extinction Coefficient (ε) | Up to 46,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | Up to 0.95 | |
| Stokes Shift | Large | [2] |
Table 2: Expected Performance Characteristics in Super-Resolution Microscopy (STORM)
| Parameter | Expected Performance | Notes |
| Localization Precision | High | Dependent on photon output and background noise. The high quantum yield of coumarin dyes is expected to contribute to good localization precision. |
| Photon Output | Moderate to High | Coumarin dyes are known for their brightness, which is a key factor for achieving high photon output per switching event. |
| Duty Cycle | Low | For STORM, a low duty cycle (fraction of time the fluorophore is in the "on" state) is desirable to ensure that only a sparse subset of fluorophores is active at any given time. This property needs to be empirically determined for this compound in a specific STORM buffer. |
| Photostability | Good | Coumarin-based probes have been noted for their excellent photostability, which is crucial for collecting a sufficient number of frames for super-resolution image reconstruction.[4][5] |
Experimental Protocols
Protocol 1: Bioorthogonal Labeling of a Target Protein in Mammalian Cells for Super-Resolution Microscopy
This protocol describes the labeling of a target protein containing a tetrazine-modified unnatural amino acid (UAA) with this compound for subsequent super-resolution imaging.
Materials:
-
Mammalian cells (e.g., HeLa, HEK293T)
-
Glass-bottom imaging dishes
-
Plasmids for expressing the mutant tRNA synthetase/tRNA pair for the tetrazine-UAA
-
Plasmid encoding the protein of interest (POI) with an amber stop codon (TAG) at the desired labeling site
-
Transfection reagent
-
Tetrazine-modified UAA (e.g., Tetrazine-L-lysine)
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
STORM imaging buffer (see Protocol 2)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes to achieve 50-70% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the plasmids for the tRNA synthetase/tRNA pair and the POI-TAG construct using a suitable transfection reagent according to the manufacturer's protocol.
-
UAA Incorporation: Following transfection, add the tetrazine-modified UAA to the cell culture medium at a final concentration of 10-100 µM. Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the UAA.
-
Labeling with this compound: a. Gently wash the cells twice with pre-warmed PBS. b. Prepare a solution of this compound in cell culture medium at a final concentration of 1-5 µM. c. Incubate the cells with the this compound solution for 15-30 minutes at 37°C, protected from light. d. Wash the cells three times with pre-warmed PBS to remove unbound dye.
-
Cell Fixation and Permeabilization (for fixed-cell imaging): a. Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature. b. Wash the cells three times with PBS. c. If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes. d. Wash the cells three times with PBS.
-
Imaging: Proceed to super-resolution imaging as described in Protocol 2.
Protocol 2: (d)STORM Imaging of this compound Labeled Cells
This protocol provides a general procedure for performing (d)STORM imaging. The specific parameters will need to be optimized for the particular microscope setup and sample.
Materials:
-
Labeled cells on a glass-bottom dish (from Protocol 1)
-
STORM Imaging Buffer: A common formulation includes an enzymatic oxygen scavenging system (e.g., GLOX) and a primary thiol (e.g., β-mercaptoethanol or MEA) in a suitable buffer (e.g., PBS or Tris-HCl).
-
GLOX solution (100x): 10 mg/mL glucose oxidase and 0.5 mg/mL catalase in PBS.
-
MEA solution (1 M): Cysteamine hydrochloride in water, pH adjusted to 8.0-8.5.
-
Final Imaging Buffer (prepare fresh): To 1 mL of PBS, add 10 µL of 100x GLOX solution and 10 µL of 1 M MEA solution.
-
Procedure:
-
Microscope Setup: a. Turn on the microscope, lasers (e.g., 405 nm for activation and a suitable laser for excitation of the coumarin dye, typically around 405-440 nm), and camera. b. Allow the system to warm up for at least 30 minutes to ensure stability.
-
Sample Mounting: Replace the PBS in the imaging dish with the freshly prepared STORM imaging buffer.
-
Locate Region of Interest (ROI): Using low laser power, locate a cell expressing the labeled protein of interest.
-
STORM Image Acquisition: a. Increase the excitation laser power to induce photoswitching of the this compound molecules. b. Use a low-power 405 nm laser to photoactivate a sparse subset of fluorophores in each frame. c. Acquire a time series of images (typically 10,000-50,000 frames) with a short exposure time (e.g., 10-30 ms). d. Adjust the activation laser power throughout the acquisition to maintain a relatively constant density of single-molecule events per frame.
-
Image Reconstruction: a. Process the acquired image series using a suitable single-molecule localization software (e.g., ThunderSTORM, rapidSTORM, or commercial software). b. The software will identify and localize the individual fluorescent events in each frame with high precision. c. A final super-resolution image is reconstructed by plotting the localized coordinates of all detected molecules.[6]
Signaling Pathway and Experimental Workflow Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for labeling a target protein with this compound and subsequent super-resolution imaging.
Caption: Experimental workflow for super-resolution imaging.
Representative Signaling Pathway: GPCR Signaling
While a specific study using this compound to elucidate a signaling pathway is not yet prominent in the literature, this probe is well-suited for such applications. G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling. Super-resolution microscopy can provide insights into the spatial organization and dynamics of GPCRs and their downstream effectors.[7][8]
The following diagram illustrates a simplified GPCR signaling cascade that can be studied using bioorthogonal labeling with probes like this compound. For example, a specific GPCR or a downstream signaling protein could be genetically modified to incorporate a tetrazine-UAA, allowing for its specific labeling and visualization at the nanoscale.
Caption: Simplified GPCR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarin-Based Fluorescent Probes for Super-resolution and Dynamic Tracking of Lipid Droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Super-Resolution Imaging as a Method to Study GPCR Dimers and Higher-Order Oligomers | Springer Nature Experiments [experiments.springernature.com]
- 8. Super-Resolution Imaging of G Protein-Coupled Receptors Using Ground State Depletion Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging Using TCO-Tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the rapid and specific bioorthogonal reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine for in vivo imaging applications. This powerful "click chemistry" ligation enables a pre-targeting approach, which decouples the targeting molecule's pharmacokinetics from the imaging agent's properties, leading to high-contrast images with reduced background signal.
Principle of the Method: Pretargeted In Vivo Imaging
The pretargeted imaging strategy consists of a two-step process that leverages the high specificity and fast kinetics of the TCO-tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2]
-
Administration of the TCO-modified Targeting Moiety: A targeting molecule, such as an antibody or a small molecule specific for a biological target (e.g., a tumor antigen), is first conjugated with a TCO group. This conjugate is administered to the subject, and a waiting period (typically 24-72 hours) allows for its accumulation at the target site and clearance of the unbound conjugate from systemic circulation.[1]
-
Administration of the Tetrazine-based Imaging Probe: Subsequently, a small, rapidly clearing imaging probe functionalized with a tetrazine moiety is administered. This probe can be labeled with a fluorophore for optical imaging or a radionuclide for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging. The tetrazine probe quickly distributes throughout the body and undergoes a highly specific and rapid "click" reaction with the TCO-modified targeting molecule that has accumulated at the target site. Unreacted tetrazine probe is rapidly cleared from the body, resulting in a high signal-to-noise ratio for imaging.[1][3]
Reaction Mechanism
The core of this technique is the inverse-electron-demand Diels-Alder [4+2] cycloaddition reaction between the electron-deficient tetrazine (diene) and the strained, electron-rich TCO (dienophile). This reaction forms an unstable tricyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen (N₂) gas and forming a stable dihydropyridazine (B8628806) product.
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Experimental Workflows
A typical workflow for a pretargeted in vivo imaging experiment involves several key stages, from conjugation of the targeting molecule to image acquisition and analysis.
References
Application Notes and Protocols for Stoichiometric Calculations in Coumarin-PEG2-TCO and Tetrazine Reactions
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols and stoichiometric considerations for the bioorthogonal reaction between Coumarin-PEG2-TCO and tetrazine derivatives. This reaction, based on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is a cornerstone of "click" chemistry, prized for its exceptional speed, selectivity, and biocompatibility, making it an invaluable tool for labeling and conjugating biomolecules in complex biological systems.[1]
Introduction to Tetrazine Ligation
The reaction between a trans-cyclooctene (B1233481) (TCO) moiety and a 1,2,4,5-tetrazine (B1199680) is one of the fastest bioorthogonal reactions known.[1] The process is initiated by a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the strained, electron-rich TCO (dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, the sole byproduct, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) conjugate.[1][2]
Key features of this ligation include:
-
Exceptional Kinetics: With second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, this reaction is highly efficient even at the low concentrations typical of biological systems.[1][3]
-
High Specificity: The reaction is highly selective and exhibits minimal cross-reactivity with native functional groups found in biomolecules such as amines and thiols.[1][4]
-
Biocompatibility: The ligation proceeds under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without the need for cytotoxic catalysts like copper.[1]
-
Fluorogenicity: Many coumarin-tetrazine probes are designed to be "light-up" probes. The coumarin's fluorescence is quenched by the tetrazine, and upon successful ligation with TCO, the fluorescence is restored, providing a convenient method for monitoring the reaction and enabling no-wash imaging applications.[5][6]
Stoichiometric Calculations and Data Presentation
The efficiency of the ligation is influenced by several factors including buffer composition, pH, temperature, and the specific electronic properties of the tetrazine and TCO derivatives.[1] For most applications, a slight molar excess of the tetrazine-functionalized molecule is recommended to ensure complete consumption of the this compound.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Notes | Source |
| Molar Ratio (Tetrazine:TCO) | 1.05:1 to 1.5:1 | A slight excess of the tetrazine reagent can drive the reaction to completion. | [7][8] |
| Reaction Buffer | Phosphate Buffered Saline (PBS) | Other non-amine containing buffers at physiological pH are also suitable. | [2][3] |
| pH | 6.0 - 9.0 | The reaction is efficient across a broad physiological pH range. | [3][8] |
| Temperature | Room Temperature (20-25°C) | Reactions are typically fast at room temperature. Incubation at 4°C or 37°C can be used for sensitive biomolecules or to mimic physiological conditions, respectively. | [1][8] |
| Reaction Time | 30 - 120 minutes | Reaction times can vary based on reactant concentrations and temperature. For cellular imaging, reactions can be complete within seconds to minutes. | [1][7] |
Table 2: Second-Order Rate Constants for TCO-Tetrazine Reactions
| Tetrazine Derivative | Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Source |
| General Range | TCO | 1 - 1 x 10⁶ | [3] |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | [8] |
| Methyl-substituted tetrazines | TCO | ~1000 | [8] |
| Dipyridal tetrazine | TCO | 2000 (±400) | [8] |
Experimental Protocols
This section provides a general protocol for labeling a tetrazine-functionalized protein with this compound. The protocol can be adapted for other biomolecules.
Materials
-
Tetrazine-functionalized protein in an appropriate buffer (e.g., PBS).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Spin desalting columns for purification.
Reagent Preparation
-
Protein Solution: Prepare the tetrazine-functionalized protein in the reaction buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), exchange it for an amine-free buffer like PBS.[1][8]
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.[1]
Labeling Protocol
-
Stoichiometric Calculation: Based on the concentration of your tetrazine-functionalized protein, calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar ratio (typically a 1.05 to 1.5-fold molar excess of tetrazine to TCO is used, meaning you would add the TCO as the limiting reagent).
-
Reaction Initiation: Add the calculated volume of the this compound stock solution to the protein solution. Add it dropwise while gently vortexing to ensure efficient mixing.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. Protect the reaction from light to prevent photobleaching of the coumarin (B35378) dye.[1]
Purification
-
Removal of Excess Reagent: After the incubation is complete, remove the unreacted this compound.
-
Spin Desalting: For rapid buffer exchange and purification of proteins >5 kDa, use a spin desalting column according to the manufacturer's instructions.[1]
-
Size-Exclusion Chromatography (SEC): For higher resolution purification, SEC can be employed.[1]
Characterization
-
UV-Vis Spectroscopy: Confirm labeling by measuring the absorbance spectrum. The conjugate should exhibit absorbance peaks for both the protein (~280 nm) and the coumarin dye (wavelength will depend on the specific coumarin derivative).
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The coumarin-labeled protein can be visualized by in-gel fluorescence scanning. A shift in molecular weight may also be observed.[1]
-
Mass Spectrometry: Use techniques like MALDI-TOF or ESI-MS to confirm the precise mass of the conjugate.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultrafluorogenic Coumarin-Tetrazine Probes for Real-Time Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for TCO-Tetrazine Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a cornerstone of bioorthogonal "click" chemistry.[1] This reaction is prized for its exceptionally fast kinetics, high selectivity, and biocompatibility, proceeding rapidly under mild, aqueous conditions without the need for a cytotoxic catalyst like copper.[1][2][3] These characteristics make the TCO-tetrazine ligation an invaluable tool for a wide range of applications, including protein-protein conjugations, live cell imaging, antibody-drug conjugate (ADC) development, and pretargeted imaging.[4][5][6][]
The reaction forms a stable dihydropyridazine (B8628806) bond, releasing nitrogen gas as the sole byproduct, which drives the reaction to completion.[1][3] Its efficiency at low reactant concentrations makes it particularly well-suited for biological systems where target molecules may be present in low abundance.[3][4]
Recommended Reaction Buffers and Conditions
The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers. The choice of buffer is critical to ensure the stability of the biomolecules involved and to avoid unwanted side reactions.
Key Parameters:
-
pH: The reaction is generally efficient across a pH range of 6.0 to 9.0.[1][2][3] While the pH dependence is often minor, some click-to-release systems may exhibit enhanced rates at lower pH.[1][8] For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, a pH range of 7-9 is recommended.[4][9]
-
Buffer Type: Phosphate-Buffered Saline (PBS) is a commonly used buffer for the TCO-tetrazine ligation.[1][2][3] Other suitable buffers include HEPES, carbonate/bicarbonate, and borate.[1][9]
-
Amine-Free Buffers: When labeling molecules using N-hydroxysuccinimide (NHS) esters to introduce TCO or tetrazine groups, it is crucial to use an amine-free buffer. Buffers containing primary amines, such as Tris and glycine, will compete with the intended target for reaction with the NHS ester.[1][4] A recommended amine-free buffer is 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5.[2][4]
-
Solvents: While the reaction is typically performed in aqueous buffers, stock solutions of TCO and tetrazine reagents are often prepared in organic solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][4] It is important to keep the final concentration of the organic solvent low (typically <5-10%) to prevent denaturation of proteins or other biomolecules.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the TCO-tetrazine ligation, including reaction kinetics and recommended conditions.
Table 1: Recommended Reaction Buffer Conditions
| Parameter | Recommended Condition | Notes |
| Buffer Type | Phosphate-Buffered Saline (PBS), HEPES, Carbonate/Bicarbonate, Borate | Buffers must be free of primary amines (e.g., Tris, glycine) if using NHS esters for labeling.[1][9] |
| pH Range | 6.0 - 9.0 | The reaction is generally efficient across this range.[1][2][3] |
| Solvent | Aqueous buffers are standard. Reagents can be pre-dissolved in DMSO or DMF. | The final concentration of organic solvent should be kept low (<5-10%) to avoid denaturation of biomolecules.[1] |
Table 2: Typical Reaction Times and Temperatures
| Application | Temperature | Duration |
| General Protein Labeling | Room Temperature | 1 hour[2][4] |
| Protein-Protein Conjugation | Room Temperature or 4°C | 30 minutes - 2 hours[4][5] |
| Live Cell Staining | 37°C | 10 - 30 minutes[5][10] |
Table 3: Second-Order Rate Constants (k) for TCO-Tetrazine Ligation
| Reactants | Conditions | Rate Constant (k) (M⁻¹s⁻¹) |
| General TCO-Tetrazine | N/A | up to 1 x 10⁶[2][3] |
| TCO and various tetrazine scaffolds | 1,4-dioxane, 25°C | 1.4 - 230[2] |
| TCO-PEG₄ and various tetrazine scaffolds | DPBS, 37°C | 1100 - 73,000[2][11] |
| Methyl-substituted tetrazines and TCO derivatives | Aqueous Media | ~1000[2] |
| Hydrogen-substituted tetrazines and TCO derivatives | Aqueous Media | up to 30,000[2] |
| Dipyridal tetrazine and TCO | PBS, 37°C | 26,000[1] |
Experimental Protocols
Protocol 1: General Protein Labeling with TCO-NHS Ester
This protocol describes the labeling of a protein with a TCO moiety using an NHS ester. A similar protocol can be followed for labeling with a tetrazine-NHS ester.
Materials:
-
Protein of interest
-
TCO-NHS ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[2][4]
-
Anhydrous DMSO or DMF[4]
Procedure:
-
Buffer Exchange: Dissolve the protein in the amine-free buffer at a concentration of 1-5 mg/mL. If the protein is already in a buffer containing primary amines, perform a buffer exchange using a desalting column.[2][4]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[1][4]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature.[2][4]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes.[2][4]
-
Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column or through dialysis.[2][4] The TCO-labeled protein is now ready for conjugation.
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-labeled protein
-
Reaction buffer (e.g., PBS, pH 7.4)[2]
Procedure:
-
Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in the reaction buffer.[2]
-
Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio. A slight molar excess of the tetrazine-labeled protein (1.05 to 1.5-fold) is often recommended.[2]
-
Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[2]
-
Purification (Optional): If necessary, the final conjugate can be purified from unreacted starting material using size-exclusion chromatography.[2]
-
Storage: Store the final conjugate at 4°C until further use.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Conjugating Coumarin-PEG2-TCO to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the conjugation of a blue fluorescent dye, Coumarin (B35378), functionalized with a PEG2 linker and a trans-cyclooctene (B1233481) (TCO) moiety, to antibodies. This process leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) "click" chemistry reaction between TCO and a tetrazine-modified molecule. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer is crucial as it enhances water solubility and helps prevent the hydrophobic TCO group from interacting with and being masked by the antibody, thereby ensuring its availability for the click reaction.[1][2][3]
The resulting coumarin-labeled antibody can be used in a variety of applications, including immunofluorescence, flow cytometry, and in vivo imaging, where the antibody provides specificity for a target antigen, and the coumarin dye provides a detectable fluorescent signal.[4][] This two-step labeling strategy, where the antibody is first modified with TCO and then reacted with a tetrazine-fluorophore, is a common and effective approach for creating fluorescently labeled antibodies.[6]
Quantitative Data Summary
The efficiency of the conjugation reaction, measured by the Degree of Labeling (DOL), is dependent on several factors, including the molar ratio of the Coumarin-PEG2-TCO reagent to the antibody during the conjugation reaction. The following table provides representative data on the expected DOL and antibody recovery based on varying molar excesses of a TCO-NHS ester reagent.
| Molar Excess of TCO-NHS Ester to Antibody | Average Degree of Labeling (DOL) | Antibody Recovery (%) | Reference |
| 5x | 2.6 | ~83 | [7] |
| 10x | 4.0 | Not Reported | [1][8] |
| 15x | 8.0 | Not Reported | [1][8] |
| 20x | 10.0 | >75 | [1][8][9] |
Note: The optimal DOL for most antibody applications is between 2 and 10.[10] Over-labeling can potentially compromise the antibody's binding affinity.[1]
Experimental Protocols
This section details the step-by-step procedures for preparing the antibody, performing the conjugation reaction, purifying the resulting conjugate, and characterizing the final product.
Antibody Preparation
It is critical to ensure the antibody is in an appropriate buffer, free from any amine-containing substances like Tris or glycine, as these will compete with the antibody for reaction with the NHS ester of the this compound.
-
Materials:
-
Antibody of interest
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Desalting spin columns or dialysis cassettes (10k MWCO)
-
-
Procedure:
-
If the antibody is in a buffer containing amines, perform a buffer exchange into PBS.
-
Use a desalting spin column according to the manufacturer's instructions for rapid buffer exchange.
-
Alternatively, dialyze the antibody against PBS overnight at 4°C with at least two buffer changes.
-
After buffer exchange, determine the antibody concentration using a spectrophotometer by measuring the absorbance at 280 nm (A280). For a typical IgG, the extinction coefficient is approximately 210,000 M⁻¹cm⁻¹.[]
-
Adjust the antibody concentration to 1-5 mg/mL in PBS.
-
Conjugation of this compound to the Antibody
This protocol assumes the use of a this compound reagent that is activated with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues) on the antibody.
-
Materials:
-
Prepared antibody in PBS
-
This compound, NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
-
Procedure:
-
Immediately before use, prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO.
-
Add a 5 to 20-fold molar excess of the this compound-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.[12]
-
Gently mix the reaction solution and incubate for 1 hour at room temperature, protected from light.
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 10-15 minutes at room temperature.
-
Purification of the Antibody-Coumarin Conjugate
Purification is necessary to remove unreacted this compound and any reaction byproducts. Size-exclusion chromatography (SEC) is a commonly used and effective method.[13][14]
-
Materials:
-
Quenched reaction mixture
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or a pre-packed desalting spin column
-
PBS, pH 7.2-7.4
-
-
Procedure:
-
Equilibrate the size-exclusion or desalting column with PBS according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the column.
-
Elute the column with PBS. The antibody-coumarin conjugate will be in the first fractions to elute.
-
Collect the fractions containing the purified conjugate. The labeled antibody will have a faint blue color.
-
Pool the relevant fractions.
-
Characterization of the Antibody-Coumarin Conjugate
The final and critical step is to determine the Degree of Labeling (DOL), which is the average number of coumarin molecules conjugated to each antibody.[4][15]
-
Materials:
-
Purified antibody-coumarin conjugate
-
Spectrophotometer
-
-
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength for the coumarin dye (typically around 350-450 nm, refer to the specific dye's documentation).
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the following equations:
-
Correction Factor (CF) for the dye's absorbance at 280 nm: CF = (Absorbance of the dye at 280 nm) / (Maximum absorbance of the dye)
-
Corrected Absorbance of the Antibody at 280 nm: Corrected A280 = A280_measured - (A_max_dye * CF)[4]
-
Antibody Concentration (M): [Antibody] = Corrected A280 / ε_antibody (where ε_antibody for IgG is ~210,000 M⁻¹cm⁻¹)[]
-
Dye Concentration (M): [Dye] = A_max_dye / ε_dye (refer to the dye's documentation for its molar extinction coefficient)
-
-
Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Antibody][4]
-
Visualizations
Caption: Experimental workflow for conjugating this compound to antibodies.
Caption: Logical relationship from starting materials to final application.
References
- 1. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the scope of antibody rebridging with new pyridazinedione-TCO constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Degree of labeling (DOL) step by step [abberior.rocks]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Application Note: Streamlined Purification of Coumarin-PEG2-TCO Labeled Proteins
Audience: Researchers, scientists, and drug development professionals engaged in protein bioconjugation and analysis.
Introduction The conjugation of proteins with functionalized fluorescent dyes such as Coumarin-PEG2-TCO is a cornerstone of modern biological research and drug development. This specific label combines the fluorescent properties of coumarin (B35378) with the bioorthogonal reactivity of Trans-Cyclooctene (TCO), enabling precise downstream applications like live-cell imaging and targeted drug delivery through reaction with tetrazine partners. A critical step following the labeling reaction is the purification of the conjugated protein. Effective purification is essential to remove unreacted, free this compound and to separate the successfully labeled protein from its unlabeled counterpart. This ensures assay accuracy, reduces background signal, and provides a homogenous product for downstream use.
This document provides detailed protocols for three common and effective methods for purifying this compound labeled proteins: Size-Exclusion Chromatography (SEC), Ultrafiltration/Diafiltration, and Hydrophobic Interaction Chromatography (HIC).
Purification Strategies: A Comparative Overview
The primary goals of the purification process are twofold:
-
Removal of Excess Label: The labeling reaction is typically performed with an excess of the this compound reagent to drive the reaction to completion. The first purification step must efficiently remove this small-molecule contaminant.
-
Enrichment of Labeled Protein: For many applications, it is desirable to separate the labeled protein from the remaining unlabeled protein population to achieve a uniformly modified sample.
The choice of method depends on the specific experimental requirements, including the desired level of purity, required protein concentration, and available equipment.
Logical Workflow for Protein Labeling and Purification
The overall process begins with the conjugation reaction, followed by one or more purification steps to isolate the desired final product.
Caption: General workflow for labeling and purification.
Data Presentation: Comparison of Purification Methods
The following table summarizes the key characteristics of each purification method. The values for recovery and purity are typical estimates and can vary significantly based on the specific protein, column, and operating conditions.
| Parameter | Size-Exclusion Chromatography (SEC) | Ultrafiltration/Diafiltration | Hydrophobic Interaction Chromatography (HIC) |
| Primary Goal | Removal of excess small molecules (dye).[1][2] | Removal of excess small molecules (dye), buffer exchange.[3][4] | Separation of labeled from unlabeled protein.[5][6] |
| Principle | Separation by hydrodynamic radius (size).[2] | Size-based separation via a semi-permeable membrane.[3][4] | Separation by surface hydrophobicity.[6] |
| Typical Recovery | > 90% | > 95% | 70 - 90% |
| Purity (vs. Free Dye) | Excellent (>99% removal) | Excellent (>99% removal) | Good (primarily for protein species separation) |
| Throughput | Low to Medium | High | Low to Medium |
| Sample Dilution | High | Low (can concentrate sample) | Medium |
| Cost (Consumables) | Medium to High | Low to Medium | High |
| Key Advantage | High resolution for size-based separation. | Fast, scalable, and combines purification with buffer exchange.[7] | Unique ability to resolve labeled from unlabeled species. |
| Key Disadvantage | Significant sample dilution; slow for large volumes. | Potential for protein loss due to membrane adsorption. | Requires method development (salt/buffer screening).[6] |
Experimental Protocols
Method 1: Purification using Size-Exclusion Chromatography (SEC)
This method is ideal for removing the small this compound molecule (MW < 1 kDa) from the much larger protein conjugate.
Caption: Principle of Size-Exclusion Chromatography (SEC).
Materials:
-
SEC Column: e.g., Sephadex G-25, Superdex 75, or equivalent, chosen based on the protein's molecular weight.[2][8] A desalting column is typically sufficient.
-
Chromatography System (e.g., FPLC) or gravity-flow setup.
-
Mobile Phase: A neutral buffer compatible with the protein's stability, e.g., Phosphate-Buffered Saline (PBS), pH 7.4.
-
Crude labeled protein reaction mixture.
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes (CV) of the chosen mobile phase at a flow rate appropriate for the resin (e.g., 1 mL/min for a 24 mL column).
-
Sample Preparation: Centrifuge the crude reaction mixture at >10,000 x g for 10 minutes to pellet any aggregates.
-
Sample Loading: Load the clarified supernatant onto the equilibrated column. The sample volume should not exceed the manufacturer's recommendation (typically 2-5% of the CV for high-resolution fractionation, or up to 30% for group separation/desalting).[2]
-
Elution: Begin the isocratic elution with the mobile phase.
-
Fraction Collection: Collect fractions and monitor the column eluate using a UV detector at two wavelengths: 280 nm (for protein) and the absorbance maximum for Coumarin (typically ~400-450 nm).
-
Analysis: The first major peak that absorbs at both 280 nm and ~400 nm corresponds to the labeled protein. A second, later peak absorbing only at ~400 nm corresponds to the free, unreacted this compound.
-
Pooling: Pool the fractions corresponding to the purified labeled protein peak.
Method 2: Purification using Ultrafiltration/Diafiltration
This method uses centrifugal devices or tangential flow filtration (TFF) systems to wash the free dye away from the protein through a membrane with a specific Molecular Weight Cut-Off (MWCO).
Materials:
-
Centrifugal ultrafiltration device (e.g., Amicon Ultra, Vivaspin) with a MWCO at least 3-5 times smaller than the protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Wash Buffer: Same as the final desired storage buffer for the protein (e.g., PBS, pH 7.4).
-
Centrifuge with a rotor compatible with the chosen device.
Protocol:
-
Sample Transfer: Add the crude labeled protein mixture to the ultrafiltration device, not exceeding the maximum volume.
-
First Concentration: Centrifuge the device according to the manufacturer's instructions until the sample volume is reduced by 80-90%. The filtrate will contain the free dye.
-
Diafiltration (Wash): Re-dilute the concentrated protein in the device back to the original volume with fresh wash buffer. Mix gently.
-
Repeat: Repeat the concentration (step 2) and diafiltration (step 3) cycle at least 3-5 times. This process is known as discontinuous diafiltration and effectively washes away the free dye.[9] A 3-volume exchange will remove >95% of the initial small molecule.
-
Final Concentration: After the final wash step, concentrate the protein to the desired final volume.
-
Recovery: Carefully collect the purified, concentrated labeled protein from the top of the membrane.
Method 3: Purification using Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on hydrophobicity.[5] The addition of the hydrophobic coumarin moiety increases the protein's surface hydrophobicity, allowing for its separation from the unlabeled protein.
Caption: Principle of Hydrophobic Interaction Chromatography (HIC).
Materials:
-
HIC Column: e.g., Phenyl Sepharose, Butyl Sepharose, or Octyl Sepharose. The choice depends on the protein's intrinsic hydrophobicity. Phenyl is a good starting point.
-
Chromatography System (FPLC or HPLC).
-
Buffer A (Binding): High salt buffer, e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Buffer B (Elution): Low salt buffer, e.g., 20 mM Sodium Phosphate, pH 7.0.
Protocol:
-
Sample Preparation: The sample (pre-purified by SEC or diafiltration to remove free dye) must be in or exchanged into the high salt Binding Buffer (Buffer A).
-
Column Equilibration: Equilibrate the HIC column with ~5 CV of Buffer A.
-
Sample Loading: Load the prepared sample onto the column. Unlabeled protein may flow through, while labeled protein binds.
-
Wash: Wash the column with 2-3 CV of Buffer A to elute any non-binding species.
-
Elution Gradient: Elute the bound proteins using a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CV. This decreasing salt gradient reduces hydrophobic interactions, eluting proteins in order of increasing hydrophobicity.
-
Fraction Collection: Collect fractions and monitor the eluate at 280 nm and ~400 nm.
-
Analysis: Typically, the less hydrophobic, unlabeled protein will elute first, followed by a more retained peak corresponding to the Coumarin-labeled protein.
-
Pooling and Desalting: Pool the fractions of the desired labeled protein peak. The high salt content must then be removed, typically by SEC or diafiltration as described above.
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Hydrophobic Interaction Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 7. Simplified Diafiltration for Protein Purification | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Calibre Scientific | Protein Ark [proteinark.com]
Application Notes and Protocols: Metabolic Labeling and Imaging using Tetrazine and Coumarin-PEG2-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental workflow for the metabolic labeling of live cells using a tetrazine-modified monosaccharide followed by bioorthogonal ligation with a Coumarin-PEG2-TCO fluorescent probe. This powerful two-step strategy allows for the specific covalent labeling of cellular components, enabling researchers to visualize and track biological processes in real-time. The core of this methodology lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO), a reaction renowned for its exceptionally fast kinetics, high specificity, and biocompatibility.[1][2][3] This "click chemistry" reaction proceeds efficiently in biological media without the need for toxic catalysts, making it an ideal tool for live-cell imaging and in vivo studies.[2][3]
The workflow begins with the metabolic incorporation of a tetrazine-bearing precursor into the cellular machinery. For instance, cells cultured with a peracetylated tetrazine-modified monosaccharide, such as Ac4ManNTz (N-tetrazinyl-acetylmannosamine), will process this sugar analog and display the tetrazine moiety on their surface glycoproteins.[4] The second step involves the introduction of the this compound probe. The TCO group on the probe rapidly and specifically reacts with the tetrazine "handle" on the cell surface, resulting in the covalent attachment of the coumarin (B35378) fluorophore. This enables fluorescent imaging of the labeled cellular structures.
Reaction Principle and Workflow
The tetrazine-TCO ligation is a cornerstone of bioorthogonal chemistry, characterized by its rapid reaction rates and high selectivity.[1][2][5] The reaction is an inverse-electron-demand Diels-Alder cycloaddition, which is initiated between an electron-deficient tetrazine and a strained trans-cyclooctene.[1] This process is irreversible and forms a stable dihydropyridazine (B8628806) bond, with the only byproduct being nitrogen gas.[2] The exceptional kinetics of this reaction allow for efficient labeling even at low, nanomolar to micromolar concentrations of the reactants.[3][6]
Below is a diagram illustrating the experimental workflow for metabolic labeling of live cells with tetrazine and subsequent fluorescent tagging with this compound.
The chemical reaction underlying the fluorescent labeling is the highly efficient and specific ligation between the tetrazine and TCO moieties.
Quantitative Data Summary
The following table summarizes key parameters of the tetrazine-TCO bioorthogonal reaction, highlighting its suitability for live-cell applications.
| Parameter | Value / Description | Reference |
| Reaction Type | Inverse-Electron-Demand Diels-Alder [4+2] Cycloaddition (iEDDA) | [1] |
| Second-Order Rate Constant (k2) | Can exceed 10^6 M⁻¹s⁻¹ | [1][5] |
| Required Concentration | Effective at nanomolar to micromolar concentrations | [3] |
| Catalyst Requirement | None (Copper-free) | [3] |
| Biocompatibility | High; low cytotoxicity and does not interfere with biological processes | [3] |
| Byproducts | Nitrogen gas (N2) | [2] |
Experimental Protocols
This section provides a detailed protocol for the two-step labeling of live cell surface glycoproteins. Optimal concentrations and incubation times should be empirically determined for each specific cell line and experimental setup.
Protocol 1: Two-Step Labeling of Live Cell Surface Glycoproteins
A. Materials Required
-
Cells: Adherent or suspension cell line of interest.
-
Reagents:
-
Peracetylated tetrazine-modified monosaccharide (e.g., Ac4ManNTz).
-
This compound.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Complete cell culture medium.
-
(Optional) Hoechst or DAPI for nuclear counterstaining.
-
(Optional) 4% Paraformaldehyde (PFA) for cell fixation.
-
-
Equipment:
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Fluorescence microscope with appropriate filter sets for Coumarin and optional counterstains.
-
Centrifuge for suspension cells.
-
B. Experimental Procedure
-
Cell Seeding:
-
Adherent cells: Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Suspension cells: Culture cells to the desired density in appropriate flasks.
-
-
Metabolic Labeling with Tetrazine Precursor:
-
Prepare a stock solution of the tetrazine-modified monosaccharide (e.g., Ac4ManNTz) in DMSO.
-
Add the stock solution to the complete cell culture medium to achieve a final concentration typically in the range of 25-50 µM.
-
For a negative control, add an equivalent volume of DMSO to a separate culture vessel.
-
Incubate the cells for 24-72 hours under standard cell culture conditions to allow for metabolic incorporation of the tetrazine handle.
-
-
Preparation for Labeling:
-
Adherent cells: Gently aspirate the medium containing the tetrazine precursor and wash the cells twice with warm PBS (pH 7.4).
-
Suspension cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes), remove the supernatant, and wash twice by resuspending in warm PBS.
-
-
Bioorthogonal Ligation with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium or PBS to a final concentration of 5-20 µM.
-
Add the this compound solution to the washed cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Final Washes:
-
Wash the cells twice with PBS to remove any unreacted this compound probe.
-
-
Imaging and Analysis:
-
Live-Cell Microscopy: Add fresh culture medium or imaging buffer to the cells and proceed immediately to imaging on a fluorescence microscope.
-
Fixed-Cell Microscopy:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
(Optional) Permeabilize the cells and perform counterstaining (e.g., with DAPI) if desired before mounting and imaging.
-
-
Conclusion
The combination of metabolic labeling with a tetrazine-modified precursor and subsequent bioorthogonal ligation with this compound offers a robust and versatile platform for fluorescently labeling and imaging cellular components in their native environment. The high specificity, rapid kinetics, and biocompatibility of the tetrazine-TCO reaction make this an invaluable tool for a wide range of applications in cell biology, drug development, and fundamental scientific research.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Bioorthogonal Chemistry Enables in Situ Modulation of Stem Cell Behavior in 3D without External Triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Molecule Tracking in Live Cells using Coumarin-PEG2-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of single molecules in their native cellular environment provides unparalleled insights into complex biological processes. Coumarin-PEG2-TCO is a state-of-the-art fluorescent probe designed for the precise tracking of individual biomolecules in living cells. This probe combines a photostable coumarin (B35378) fluorophore with a trans-cyclooctene (B1233481) (TCO) moiety through a flexible polyethylene (B3416737) glycol (PEG) linker. The TCO group facilitates a highly specific and rapid bioorthogonal reaction with a tetrazine-modified target molecule, a process known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" approach allows for the covalent labeling of proteins, lipids, and other biomolecules with minimal perturbation to their natural function, enabling high-resolution imaging and tracking.[1][2]
A key feature of many tetrazine-dye conjugates is the quenching of the dye's fluorescence prior to the reaction. Upon ligation with a TCO-modified molecule, this quenching is relieved, leading to a significant increase in fluorescence. This "turn-on" mechanism is highly advantageous for live-cell imaging as it minimizes background fluorescence from unreacted probes, thus improving the signal-to-noise ratio and often eliminating the need for wash steps.[3]
These application notes provide detailed protocols for the use of this compound in single-molecule tracking experiments, with a specific focus on tracking membrane receptors, such as the Epidermal Growth Factor Receptor (EGFR).
Principle of the Method
The single-molecule tracking strategy using this compound involves a two-step labeling process:
-
Introduction of a Tetrazine Handle: A tetrazine-functionalized group is introduced onto the biomolecule of interest. This can be achieved through various methods, including:
-
Metabolic Labeling: Cells are incubated with a tetrazine-modified precursor (e.g., an unnatural amino acid or sugar) that is incorporated into the target protein through the cell's natural metabolic pathways.
-
Enzymatic Labeling: Specific enzymes are used to attach a tetrazine-containing substrate to the target protein.
-
Genetic Code Expansion: An unnatural amino acid containing a tetrazine moiety is incorporated into the protein of interest at a specific site during translation.[4][5][6]
-
-
Bioorthogonal "Click" Reaction: The tetrazine-labeled cells are then treated with this compound. The TCO group on the probe reacts specifically and rapidly with the tetrazine handle on the target biomolecule, resulting in the stable, covalent attachment of the coumarin fluorophore. The now fluorescently-labeled single molecules can be visualized and tracked using high-resolution microscopy techniques such as Total Internal Reflection Fluorescence (TIRF) microscopy.
Data Presentation
Photophysical and Reaction Properties of this compound
The following table summarizes the key quantitative data for this compound and its reaction product with a tetrazine-modified molecule. The data for the unreacted probe is estimated based on the principle of tetrazine-induced fluorescence quenching.
| Property | Unreacted this compound | Reacted Coumarin-Tetrazine Product | Reference |
| Excitation Maximum (λex) | ~405 nm | ~405 nm | [3] |
| Emission Maximum (λem) | ~450-470 nm | ~450-470 nm | [3] |
| Quantum Yield (Φ) | Low (estimated <0.01) | High (up to 0.66) | [3] |
| Molar Extinction Coefficient (ε) | Not reported | >20,000 M⁻¹cm⁻¹ | |
| Reaction Kinetics (k₂ with Tetrazine) | N/A | Up to 10⁶ M⁻¹s⁻¹ |
Diffusion Coefficients of EGFR Labeled with Bioorthogonal Probes
This table provides a comparison of diffusion coefficients for the Epidermal Growth Factor Receptor (EGFR) measured by single-particle tracking using different labeling strategies. Labeling with a small, bioorthogonally attached dye like a coumarin is expected to provide diffusion dynamics more representative of the native protein compared to larger fluorescent proteins.
| Labeled Molecule | Labeling Method | Diffusion Coefficient (D) | Cell Type | Reference |
| EGFR | Bioorthogonal Labeling (Tet-Cy3) | 0.11 µm²/s | COS7 | [4] |
| EGFR | Fluorescent Protein Fusion (GFP) | 0.15 µm²/s | COS7 | [4] |
Experimental Protocols
Protocol 1: Labeling Cell Surface Receptors for Single-Molecule Tracking
This protocol details the labeling of a tetrazine-modified cell surface receptor, such as EGFR, with this compound for subsequent single-molecule tracking experiments.
Materials:
-
Cells expressing the tetrazine-modified protein of interest
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Glass-bottom imaging dishes
Procedure:
-
Cell Preparation:
-
Seed the cells expressing the tetrazine-modified protein onto glass-bottom imaging dishes.
-
Culture the cells in the appropriate medium until they reach the desired confluency for imaging (typically 50-70%).
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 1 mM stock solution.
-
Vortex briefly to ensure the compound is fully dissolved. Store protected from light.
-
-
Labeling Reaction:
-
Gently wash the cells twice with pre-warmed PBS to remove any residual media components.
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically to achieve sparse labeling suitable for single-molecule tracking.
-
Add the labeling medium to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Gently aspirate the labeling medium.
-
Wash the cells three times with pre-warmed PBS to remove any unreacted probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium) to the cells.
-
Proceed immediately to single-molecule imaging on a microscope equipped for TIRF illumination.
-
Protocol 2: Single-Molecule Tracking Microscopy and Data Analysis
Instrumentation:
-
An inverted microscope equipped with TIRF illumination.
-
A laser line suitable for exciting the coumarin dye (e.g., 405 nm).
-
A high-sensitivity camera (e.g., EMCCD or sCMOS).
-
Appropriate emission filters for the coumarin fluorophore.
-
Environmental chamber to maintain cells at 37°C and 5% CO₂ during imaging.
Image Acquisition:
-
Mount the imaging dish with the labeled cells on the microscope stage.
-
Locate a cell with a suitable density of fluorescent spots for single-molecule tracking.
-
Acquire a time-lapse series of images (typically 100-1000 frames) with a short exposure time (e.g., 10-50 ms) to capture the dynamics of the molecules.
-
Adjust the laser power to achieve a good signal-to-noise ratio while minimizing photobleaching.
Data Analysis:
-
Use single-particle tracking software (e.g., TrackMate in Fiji/ImageJ, or custom MATLAB scripts) to detect and link the fluorescent spots in consecutive frames to generate trajectories.
-
From the generated trajectories, calculate the mean square displacement (MSD) for each molecule.
-
Fit the MSD plots to determine the diffusion coefficient (D) for individual molecules and analyze the population dynamics.
Mandatory Visualizations
References
- 1. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Light-activated tetrazines enable live-cell spatiotemporal control of bioorthogonal reactions | Semantic Scholar [semanticscholar.org]
- 3. Ultrafluorogenic Coumarin-Tetrazine Probes for Real-Time Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Live cell single molecule tracking and localization microscopy of bioorthogonally labeled plasma membrane proteins - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Note: Fixed Cell Staining Using Coumarin-PEG2-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal click chemistry has emerged as a powerful tool for the specific labeling of biomolecules in complex biological systems. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a particularly advantageous bioorthogonal reaction due to its exceptionally fast kinetics and high specificity, proceeding readily under physiological conditions without the need for a cytotoxic catalyst.[1] Coumarin-PEG2-TCO is a fluorescent probe that combines a bright, blue-emitting coumarin (B35378) dye with a TCO moiety, enabling the covalent labeling of tetrazine-modified targets in fixed cells for high-resolution imaging.[2] The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity of the probe. This application note provides a detailed protocol for the use of this compound in fixed-cell staining applications, quantitative data on its performance, and illustrative diagrams of the experimental workflow and a relevant biological signaling pathway.
Principle of the Method
The fixed-cell staining strategy using this compound involves a two-step labeling process. First, a tetrazine-functionalized molecule, such as a primary antibody or a small molecule inhibitor, is used to target a specific intracellular protein. Following fixation and permeabilization of the cells to allow for intracellular access, the tetrazine-modified probe is introduced and binds to its target. After washing away the unbound probe, the cells are incubated with this compound. The TCO group on the coumarin probe rapidly and specifically reacts with the tetrazine handle on the targeting molecule, forming a stable covalent bond and thereby fluorescently labeling the protein of interest.[3]
Quantitative Data
The performance of a fluorescent probe is critical for generating high-quality imaging data. The following table summarizes key quantitative parameters for this compound and the TCO-tetrazine ligation reaction.
| Parameter | Value | Remarks |
| Excitation Maximum (λex) | ~409 nm | In 0.1 M Tris pH 9.0.[4] |
| Emission Maximum (λem) | ~473 nm | In 0.1 M Tris pH 9.0.[4] |
| Quantum Yield (Φ) | 0.68 - 0.86 | For coumarin dyes in ethanol. The quantum yield can be solvent-dependent.[5] |
| Photostability | Moderate to Good | Coumarin dyes are known for their relatively good photostability compared to some other fluorophores.[6] However, photobleaching can occur with intense or prolonged illumination.[7][8] |
| TCO-Tetrazine Reaction Rate | Up to 10⁶ M⁻¹s⁻¹ | The reaction is exceptionally fast, allowing for efficient labeling at low concentrations.[1] |
| Signal-to-Noise Ratio (SNR) | High | The bioorthogonal nature of the TCO-tetrazine ligation minimizes non-specific background staining, leading to a high signal-to-noise ratio. |
Experimental Protocols
This section provides a detailed protocol for the immunofluorescent labeling of an intracellular protein using a tetrazine-conjugated primary antibody followed by detection with this compound.
Materials
-
This compound (store at -20°C, protected from light)
-
Tetrazine-conjugated primary antibody specific to the target protein
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation buffer: 4% paraformaldehyde (PFA) in PBS (prepare fresh)
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Mounting medium with antifade reagent
-
DMSO (anhydrous)
Protocol
-
Cell Culture and Fixation:
-
Culture cells on glass coverslips to the desired confluency.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding sites by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the tetrazine-conjugated primary antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
This compound Staining:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution to a final concentration of 1-10 µM in PBS. The optimal concentration should be determined empirically.
-
Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for the coumarin dye (e.g., DAPI or violet filter set).
-
Mandatory Visualizations
Caption: Experimental workflow for fixed cell staining.
Caption: Simplified EGFR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to reduce background fluorescence with Coumarin-PEG2-TCO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence and optimize signal-to-noise ratios in experiments utilizing Coumarin-PEG2-TCO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent probe used in bioorthogonal chemistry.[1] It is composed of three key parts:
-
Coumarin (B35378): A blue-emitting fluorophore.
-
PEG2: A two-unit polyethylene (B3416737) glycol linker that enhances water solubility and reduces non-specific binding.
-
TCO (trans-cyclooctene): A strained alkene that rapidly and specifically reacts with a tetrazine-modified molecule via an inverse-electron-demand Diels-Alder (iEDDA) "click" reaction.[2][3] This reaction is highly selective and occurs under biocompatible conditions, making it ideal for labeling biomolecules in complex environments like live cells.[1]
Q2: What are the primary causes of high background fluorescence when using this compound?
A2: High background fluorescence can originate from several sources:
-
Non-specific Binding: The probe may adhere to cellular components or surfaces through hydrophobic or electrostatic interactions.[2]
-
Excess Unbound Probe: Insufficient washing after the labeling step can leave behind unreacted this compound, contributing to a high, uniform background.[1]
-
Suboptimal Probe Concentration: Using a concentration of this compound that is too high can lead to increased non-specific binding.[2][3]
-
Autofluorescence: Biological samples naturally contain molecules (e.g., NADH, flavins) that fluoresce, particularly in the blue-green spectral region where coumarin emits.
-
Probe Aggregation: At high concentrations, the probe may form aggregates that can get trapped in cells or tissues, leading to punctate background signals.[2]
Q3: Can the this compound degrade and cause background fluorescence?
A3: While coumarin dyes are generally stable, prolonged exposure to light can lead to photodegradation.[2][4] The degradation products may or may not be fluorescent. To minimize this, it is crucial to protect the reagent and stained samples from light whenever possible.[1]
Q4: How does the PEG2 linker help in reducing background?
A4: The polyethylene glycol (PEG) linker is hydrophilic, which helps to increase the overall water solubility of the this compound molecule. This improved solubility can reduce the tendency of the probe to aggregate and engage in non-specific hydrophobic interactions with cellular components, thereby lowering background fluorescence.[2]
Troubleshooting Guides
High background fluorescence is a common challenge that can significantly impact the quality and interpretation of experimental data. The following guides provide a systematic approach to identifying and mitigating the sources of background noise.
Guide 1: Optimizing Reagent Concentrations
One of the most effective ways to reduce background is to determine the optimal concentration of this compound.
Experimental Protocol: Titration of this compound
-
Cell Preparation: Plate your cells at the desired density in a multi-well imaging plate and perform the necessary steps to introduce the tetrazine-modified target molecule. Include a negative control group of cells that do not have the tetrazine modification.
-
Prepare a Dilution Series: Prepare a series of dilutions of this compound in your imaging buffer (e.g., phenol (B47542) red-free medium). A good starting range is 1 µM to 25 µM.[3]
-
Labeling: Remove the culture medium and add the different concentrations of the this compound solution to the cells. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the labeling solution and wash the cells three to five times with pre-warmed PBS, incubating for 5 minutes during each wash.[3]
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for coumarin (e.g., DAPI or blue filter set). Use consistent imaging parameters (e.g., exposure time, laser power) across all wells.
-
Analysis: Quantify the mean fluorescence intensity of the specifically labeled structures and a background region for each concentration. Calculate the signal-to-noise ratio (S/N) for each concentration. The optimal concentration will be the one that provides the highest S/N ratio.
Troubleshooting Workflow for Optimizing Reagent Concentration
Caption: A workflow for determining the optimal this compound concentration.
Guide 2: Enhancing Blocking and Washing Steps
Ineffective blocking and inadequate washing are major contributors to high background.
Experimental Protocol: Optimizing Blocking and Washing
-
Blocking (Pre-incubation):
-
After cell fixation and permeabilization (if required), incubate your samples with a blocking buffer for at least 30-60 minutes at room temperature.
-
Common blocking agents include Bovine Serum Albumin (BSA) and casein.[1] Start with a 1-5% w/v solution of the blocking agent in PBS.
-
For particularly challenging backgrounds, consider using normal serum (5-10%) from the species in which your secondary antibody (if used) was raised.
-
-
Labeling:
-
Dilute the this compound in a buffer containing a lower concentration of the blocking agent (e.g., 1% BSA in PBS).
-
-
Washing:
-
After the labeling incubation, wash the samples multiple times with a wash buffer.
-
A standard wash buffer is PBS containing a non-ionic detergent such as Tween-20.[5]
-
To optimize, you can vary the concentration of Tween-20 (e.g., 0.05% to 0.2%) and the number of washes (e.g., 3 to 5 washes of 5-10 minutes each).[4]
-
For persistent background, a high-salt wash buffer (e.g., PBS with 500 mM NaCl) can be included as one of the wash steps.[2]
-
Data Presentation: Comparison of Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | Inexpensive, readily available.[6] | Can contain impurities that lead to background. |
| Casein/Non-fat Dry Milk | 0.2-2% in PBS | Generally provides good blocking.[6] Smaller molecules in casein may offer better penetration and blocking.[7] | Can interfere with certain antibody interactions (e.g., phospho-specific antibodies).[8] |
| Normal Serum | 5-10% in PBS | Highly effective at reducing non-specific antibody binding. | Must be from the same species as the secondary antibody host to avoid cross-reactivity.[9] More expensive. |
Data Presentation: Impact of Wash Buffer Composition on Signal-to-Noise Ratio (Illustrative)
| Wash Buffer | Signal Intensity (a.u.) | Background Intensity (a.u.) | Signal-to-Noise Ratio (S/N) |
| PBS | 1500 | 500 | 3.0 |
| PBS + 0.05% Tween-20 | 1450 | 300 | 4.8 |
| PBS + 0.1% Tween-20 | 1400 | 200 | 7.0 |
| PBS + 0.1% Tween-20 + 500mM NaCl | 1350 | 150 | 9.0 |
Note: These are illustrative values. Actual results will vary depending on the experimental system.
Logical Diagram for Troubleshooting Non-Specific Binding
Caption: A decision tree for addressing non-specific binding issues.
By systematically working through these FAQs and troubleshooting guides, researchers can effectively reduce background fluorescence and achieve high-quality, reproducible results in their experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimize Your Fluorescent Western Blocking and Washing Steps - Advansta Inc. [advansta.com]
- 5. researchgate.net [researchgate.net]
- 6. corning.com [corning.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Coumarin-PEG2-TCO Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using Coumarin-PEG2-TCO. Our goal is to enable you to achieve a high signal-to-noise ratio for clear and quantifiable results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using this compound in bioorthogonal labeling?
A1: this compound is a fluorescent probe used in a two-step labeling strategy based on bioorthogonal "click" chemistry.[1] The core of this technique is the inverse-electron-demand Diels-Alder (IEDDA) reaction between the trans-cyclooctene (B1233481) (TCO) group on the probe and a tetrazine (Tz) moiety that has been introduced onto a target biomolecule.[2] This reaction is exceptionally fast and highly specific, forming a stable covalent bond under physiological conditions without the need for a cytotoxic catalyst like copper.[2][3] The PEG2 linker enhances the probe's solubility and minimizes non-specific binding.[4][5]
Q2: What is "turn-on" fluorescence and how does it relate to this compound experiments?
A2: "Turn-on" fluorescence is a phenomenon where a fluorescent probe is initially non-fluorescent or has very low fluorescence (quenched state) and becomes highly fluorescent upon reaction with its target.[6] Many tetrazine-dye conjugates exhibit fluorescence quenching, which is reversed upon reaction with TCO.[2][7] This property is highly advantageous as it can significantly increase the signal-to-noise ratio by minimizing background fluorescence from unbound probes, enabling no-wash imaging applications in some cases.[2]
Q3: What are the key factors that influence the signal-to-noise ratio in these experiments?
A3: Several factors can impact your signal-to-noise ratio. These can be broadly categorized into three areas:
-
Specific Signal Intensity: This is influenced by labeling efficiency, the concentration of the target molecule, and the quantum yield of the coumarin (B35378) fluorophore in its local environment.
-
Background Fluorescence (Noise): Major sources include cellular autofluorescence, non-specific binding of the probe, and residual unbound probe due to insufficient washing.[8][9]
-
Imaging Parameters: Instrument settings such as excitation wavelength, detector gain, and exposure time are critical for maximizing signal detection while minimizing noise.[8][10]
Troubleshooting Guides
This section addresses common problems encountered during this compound experiments, providing potential causes and suggested solutions.
Problem 1: High Background Fluorescence
High background can obscure your specific signal, leading to a poor signal-to-noise ratio.
Caption: A systematic approach to troubleshooting the causes of a weak fluorescent signal.
| Possible Cause | Suggested Solution |
| Inefficient TCO-Tetrazine Reaction | The click reaction may be incomplete. Verify the integrity of your TCO and tetrazine reagents; TCOs can degrade, especially if not stored properly. [4]Use freshly prepared solutions. [4]Optimize the stoichiometry; a slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended. [3][11]While the reaction is fast, you can extend incubation time (e.g., up to 2 hours) or increase the temperature (e.g., to 37°C) to ensure completion. [3][10] |
| Probe Degradation or Quenching | Coumarin dyes can be susceptible to photobleaching. Protect the probe from light during storage and incubation steps. [2]Additionally, the local environment on the target protein can quench fluorescence; nearby amino acid residues like tryptophan can reduce the signal. [12] |
| Low Target Expression | The tetrazine-labeled biomolecule may be present at very low levels. [13]Confirm the expression of your target protein using an independent method, such as western blotting or qPCR. |
| Suboptimal Imaging Parameters | Incorrect microscope settings will lead to poor signal detection. Ensure the excitation and emission wavelengths are aligned with the spectral properties of your coumarin dye. [12]Optimize the detector gain to a level that detects the specific signal without saturating the detector. [8] |
| Steric Hindrance | If the TCO and tetrazine moieties are attached to bulky molecules, steric hindrance can slow the reaction. The PEG linker on this compound helps to provide spatial separation, but if the tetrazine is in a sterically hindered location, the reaction rate may be reduced. [4][14] |
Experimental Protocols & Data
General Protocol for Live-Cell Labeling
This protocol provides a general workflow for labeling cell surface targets. Optimization of concentrations and incubation times is recommended for each specific cell type and target.
-
Cell Seeding: Seed cells onto a glass-bottom dish or chamber slide suitable for microscopy. Culture cells until they reach 50-70% confluency. [6]2. Introduction of Tetrazine Handle: Introduce the tetrazine reactive group onto your target of interest (e.g., via metabolic labeling with a tetrazine-modified sugar or conjugation to a primary antibody). Follow the specific protocol for your tetrazine-installation method.
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C. [14]4. Labeling Reaction:
-
Wash cells twice with pre-warmed PBS (pH 7.4) to remove culture medium. [14] * Dilute the this compound stock solution to the desired final concentration (start with a titration from 1-10 µM) in complete cell culture medium or an appropriate imaging buffer. [10][14] * Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. [10]5. Washing:
-
Remove the labeling solution.
-
Wash the cells three to five times with warm PBS, including a 5-minute incubation for each wash, to thoroughly remove unbound probe. [10]6. Imaging:
-
Replace the PBS with fresh imaging buffer.
-
Image the cells using a fluorescence microscope with the appropriate filter set for your coumarin derivative (e.g., Excitation ~437 nm / Emission ~477 nm). [14] * Include appropriate controls, such as untreated cells (to assess autofluorescence) and cells treated with only the tetrazine-modified molecule. [6]
-
Experimental Workflow for Cell Labeling
Caption: General experimental workflow for labeling live cells with this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your experiments. These are starting points and should be empirically optimized for your specific system.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Solvent |
| This compound | 1-10 mM [14] | 1-20 µM (Titration recommended) [1][14] | Anhydrous DMSO [14] |
| Tetrazine-NHS Ester (for protein labeling) | 10-20 mM [15] | 5-20 fold molar excess to protein [15] | Anhydrous DMSO/DMF [15] |
| Tetrazine-modified sugar (metabolic labeling) | 10 mM [1] | 25-50 µM [1] | Sterile DMSO [1] |
Table 2: TCO-Tetrazine Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Temperature | Room Temperature to 37°C [3][10] | 37°C is optimal for live-cell experiments and can accelerate the reaction. [3][10] |
| Incubation Time | 30 - 120 minutes [3][10] | Typically sufficient, but can be extended for low concentration reactants. [3] |
| pH | 7.0 - 8.5 | The reaction is generally pH-insensitive within this range. For NHS-ester conjugations to proteins, pH 8.3-8.5 is optimal. [12] |
| Stoichiometry | 1.05 - 1.5 fold molar excess of tetrazine [3] | A slight excess of one component can help drive the reaction to completion. [4] |
| Catalyst | Not Required [3] | The reaction is bioorthogonal and catalyst-free, making it ideal for live-cell applications. [3] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Photoluminescence Properties of Some Poly(ethylene glycol) – Supported Coumarin Derivatives [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Solving solubility issues with Coumarin-PEG2-TCO
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coumarin-PEG2-TCO. It addresses common challenges, with a focus on resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent labeling reagent. It consists of a coumarin (B35378) fluorophore, which is a blue-green fluorescent dye, attached to a trans-cyclooctene (B1233481) (TCO) group via a two-unit polyethylene (B3416737) glycol (PEG) spacer. Its primary application is in bioconjugation through a type of "click chemistry" known as the inverse-electron-demand Diels-Alder (iEDDA) reaction. The TCO group reacts specifically and rapidly with a tetrazine-modified molecule, forming a stable covalent bond. This allows for the precise labeling of biomolecules in research settings.
Q2: What are the general solubility properties of this compound?
The solubility of this compound is influenced by its three main components. The coumarin and TCO moieties are relatively hydrophobic, while the short PEG2 linker is hydrophilic and is included to improve aqueous solubility.[1][2] Generally, the molecule has low solubility in purely aqueous buffers but is soluble in polar aprotic organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3]
Q3: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
Directly dissolving this compound in an aqueous buffer is often difficult due to the hydrophobic nature of the coumarin and TCO components. The recommended method is to first create a concentrated stock solution in a water-miscible organic solvent like anhydrous DMSO and then add small volumes of this stock solution to your aqueous buffer to reach the desired final concentration.
Q4: What is the best way to prepare a working solution of this compound?
The standard procedure is to first prepare a high-concentration stock solution, typically 1-10 mM, in anhydrous DMSO. Briefly vortex the solution to ensure it is fully dissolved. This stock solution can then be diluted into your aqueous experimental buffer (e.g., PBS) to the final working concentration immediately before use.
Q5: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?
This indicates that the final concentration of this compound in your aqueous buffer is above its solubility limit. Here are a few troubleshooting steps:
-
Reduce the Final Concentration: Try lowering the final concentration of the probe in your buffer.
-
Add a Co-solvent: If your experimental system can tolerate it, adding a small percentage of the organic solvent (e.g., 1-5% DMSO) to the final aqueous solution can help maintain solubility.[4]
-
pH Adjustment: For some coumarin derivatives, solubility can be pH-dependent. One supplier notes solubility in 0.1 M Tris at pH 9.[3] Depending on your experiment, adjusting the pH of the buffer might be an option.
-
Vortex During Addition: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can initiate precipitation.
Q6: How should I store this compound?
The solid compound should be stored at -20°C, protected from light and moisture.[3] Stock solutions in anhydrous DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is not recommended to store the compound in aqueous buffers for extended periods, as the TCO group can degrade or isomerize over time.[4]
Solubility Data
| Solvent/Buffer | Qualitative Solubility | Recommended Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | High | 1-10 mM | Recommended for preparing primary stock solutions. Use anhydrous grade. |
| Dimethylformamide (DMF) | High | 1-10 mM | An alternative to DMSO for stock solutions. Use anhydrous grade. |
| Chloroform, Dichloromethane (DCM) | Soluble | Not Recommended for Bio-apps | While some TCO-esters are soluble, these are not suitable for most biological applications.[2] |
| Water / Aqueous Buffers (e.g., PBS) | Low / Poor | < 100 µM (Estimated) | Direct dissolution is not recommended. Dilute from an organic stock solution. |
| Ethanol / Methanol | Moderate | Not Widely Recommended | May be used in some cases, but DMSO/DMF are preferred for stock solutions. |
| 0.1 M Tris (pH 9.0) | Soluble | Application-dependent | Higher pH may improve the solubility of some coumarin compounds.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution for subsequent dilution into aqueous buffers.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a 1-10 mM stock solution. For example, for a 1 mg vial of this compound (MW: 543.66 g/mol ), add 184 µL of DMSO to create a 10 mM stock solution.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear.
-
Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution in small, single-use aliquots at -20°C, protected from light.
Protocol 2: Labeling of a Tetrazine-Modified Protein
Objective: To label a protein containing a tetrazine moiety with this compound.
Materials:
-
Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Reaction tubes
Methodology:
-
Prepare the tetrazine-modified protein at a known concentration in an appropriate reaction buffer. Amine-free buffers like PBS or HEPES are recommended.
-
Determine the molar equivalents of this compound needed. A 1.5 to 20-fold molar excess of the dye over the protein is a common starting point, but this should be optimized for your specific application.
-
Add the calculated volume of the 10 mM this compound stock solution to the protein solution. Add the stock solution dropwise while gently vortexing the protein solution to ensure efficient mixing.
-
Incubate the reaction at room temperature or 4°C. The reaction is typically very fast, with significant labeling occurring within 30-60 minutes.
-
After incubation, the labeled protein is ready for use. If necessary, remove any unreacted this compound using size exclusion chromatography (e.g., a desalting column) or dialysis.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for preparing and using this compound.
Caption: Troubleshooting logic for solubility issues.
References
Preventing non-specific binding of Coumarin-PEG2-TCO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the non-specific binding of Coumarin-PEG2-TCO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescent labeling reagent. It is composed of three key parts:
-
Coumarin (B35378): A blue-emitting fluorophore.
-
PEG2: A two-unit polyethylene (B3416737) glycol linker. This short PEG linker enhances water solubility and provides spacing between the coumarin and the reactive group.
-
TCO (trans-cyclooctene): A highly reactive dienophile. The TCO group enables a rapid and specific bioorthogonal reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, with a tetrazine-modified molecule.[1][2] This "click chemistry" reaction is highly efficient, occurs under biocompatible conditions without the need for a catalyst, and is a cornerstone of modern bioconjugation techniques.[1]
Its primary application is in the fluorescent labeling of tetrazine-modified biomolecules (e.g., antibodies, proteins, nucleic acids) for visualization in various experimental setups, including microscopy and flow cytometry.
Q2: What are the main causes of non-specific binding (NSB) and high background with this compound?
A2: High background and non-specific binding are common issues in fluorescence imaging and can arise from several factors when using this compound:
-
Hydrophobic Interactions: The coumarin fluorophore itself possesses a degree of hydrophobicity, which can lead to its non-specific adsorption to hydrophobic components within cells and tissues, such as lipids and certain proteins.[3]
-
Electrostatic Interactions: The overall charge of the this compound molecule can cause it to bind non-specifically to oppositely charged molecules in the sample.[3]
-
Probe Aggregation: At high concentrations, the probe molecules may aggregate. These aggregates can become physically trapped in the sample, leading to punctate and non-specific signals.
-
Ineffective Blocking: If the non-specific binding sites on the sample (e.g., tissues, cells, or membranes) are not sufficiently saturated with a blocking agent, the fluorescent probe can bind to these sites.[3]
-
Excess Unreacted Probe: Insufficient washing after incubation with the probe will leave unbound molecules in the sample, contributing to a high background signal.
-
Autofluorescence: Some biological samples have endogenous molecules (like NADH, collagen, and elastin) that fluoresce at similar wavelengths to coumarin, which can be mistaken for a specific signal.
Q3: How does the PEG2 linker in this compound help in reducing non-specific binding?
A3: Polyethylene glycol (PEG) linkers are known to increase the hydrophilicity and biocompatibility of molecules. By creating a hydration shell, PEG linkers can shield the more hydrophobic coumarin dye, thereby reducing non-specific interactions with cellular components.[4] While a short PEG2 linker offers some benefit, longer PEG chains generally provide a more significant reduction in non-specific binding.[5][6][7]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific signal, leading to a poor signal-to-noise ratio.
Caption: Troubleshooting workflow for high background fluorescence.
| Possible Cause | Recommended Solution |
| Autofluorescence | Image an unstained sample using the same settings. If significant fluorescence is observed, consider using an autofluorescence quenching kit or photobleaching the sample before staining.[8][9] |
| Ineffective Blocking | The blocking step is crucial for saturating non-specific binding sites.[3] Increase the blocking incubation time (e.g., to 1-2 hours at room temperature). Try a different blocking agent. Normal serum is often more effective than BSA or casein.[3] See Table 1 for a comparison. |
| Probe Concentration Too High | Perform a titration experiment to determine the optimal concentration of this compound. Start with a lower concentration and incrementally increase it to find the point where the specific signal is maximized with minimal background. |
| Insufficient Washing | Increase the number and duration of wash steps after probe incubation. For example, perform 3-5 washes of 5-10 minutes each. Adding a non-ionic detergent like 0.05% Tween-20 to the wash buffer can help reduce non-specific hydrophobic interactions. |
| Probe Aggregation | Prepare fresh dilutions of the probe from a stock solution immediately before use. Briefly centrifuge the diluted probe solution before adding it to the sample to pellet any aggregates. |
Issue 2: Weak or No Specific Signal
A weak or absent signal can be due to issues with the click chemistry reaction, low target abundance, or problems with the imaging setup.
| Possible Cause | Recommended Solution |
| Inefficient TCO-Tetrazine Click Reaction | Ensure that the buffers used for conjugation are free of primary amines (e.g., Tris, glycine) if an NHS ester was used to introduce the tetrazine moiety. Verify the integrity of both the this compound and the tetrazine-modified molecule. Optimize the stoichiometry; a slight molar excess (1.5 to 5-fold) of the tetrazine-dye is a common starting point. |
| Low Abundance of Target Molecule | If the tetrazine-labeled target is known to have low expression, consider using a signal amplification method, such as a tyramide signal amplification (TSA) system, if compatible with your experimental design.[5] |
| Photobleaching | Minimize the exposure of the sample to excitation light before and during imaging. Use an anti-fade mounting medium.[1] Use the lowest possible excitation intensity that still provides a detectable signal. |
| Suboptimal Imaging Settings | Ensure you are using the correct filter sets for the coumarin fluorophore (Excitation max ~409 nm, Emission max ~473 nm). Optimize camera settings (e.g., exposure time, gain) to maximize signal detection. |
Data Presentation
Table 1: Comparison of Common Blocking Agents
This table provides a summary of commonly used blocking agents and their properties, which can help in selecting the most appropriate one for your experiment.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages/Considerations |
| Normal Serum | 5-10% (v/v) in buffer | Highly effective at reducing background from various sources, including Fc-receptor binding. Often considered the best choice for immunofluorescence. | Must use serum from the same species as the host of the secondary antibody (if used) to avoid cross-reactivity. |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in buffer | A single-protein blocker that is widely available and generally effective for reducing non-specific hydrophobic interactions. | Can contain contaminating bovine IgG, which may cross-react with secondary antibodies.[3] May be less effective than serum. Can exhibit some autofluorescence. |
| Casein / Non-fat Dry Milk | 1-2% (w/v) in buffer | Inexpensive and effective for many applications. Casein is thought to be particularly good at blocking hydrophobic interactions.[3][10] | Contains phosphoproteins, making it unsuitable for experiments detecting phosphorylated targets. May contain biotin, which interferes with avidin/streptavidin systems. |
| Protein-Free Blockers | Varies by manufacturer | Eliminates potential cross-reactivity issues associated with protein-based blockers.[9] Useful for assays where animal-sourced products must be avoided. | May be more expensive. Effectiveness can be highly dependent on the sample and substrate type.[9] |
Experimental Protocols
Protocol 1: General Blocking and Staining Protocol for Cultured Cells
This protocol provides a starting point for reducing non-specific binding of a this compound-conjugated antibody to fixed and permeabilized cells.
Caption: General workflow for immunofluorescence staining.
-
Cell Preparation: Culture cells on sterile glass coverslips to the desired confluency.
-
Fixation: Wash cells briefly with Phosphate-Buffered Saline (PBS). Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells in a blocking buffer for at least 1 hour at room temperature. A common and effective blocking buffer is 5% normal serum (from the species of the secondary antibody) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibody Incubation (Indirect Staining): Dilute the primary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
This compound-Conjugate Incubation: Dilute the this compound-conjugated antibody (or other probe) in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBST for 10 minutes each, protected from light. A final wash with PBS can be performed to remove residual detergent.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the samples using a fluorescence microscope with filters appropriate for the coumarin dye.
Protocol 2: Pre-adsorption of a Fluorescently Labeled Antibody to Reduce NSB
This protocol can be used to remove non-specific antibodies from your fluorescently labeled antibody solution by incubating it with a fixed, permeabilized cell or tissue sample that is known not to express the target antigen.
-
Prepare the "Adsorbent" Sample: Prepare a cell or tissue sample (that does not express your target antigen) using your standard fixation and permeabilization protocol.
-
Dilute the Antibody: Dilute your this compound-conjugated antibody to its final working concentration in your standard antibody diluent/blocking buffer.
-
Incubate: Add the diluted antibody solution to the "adsorbent" sample and incubate for 30-60 minutes at room temperature with gentle agitation.[11]
-
Collect Supernatant: Carefully collect the antibody solution (supernatant), avoiding transfer of any cellular debris. This is your pre-adsorbed antibody solution.
-
Stain Target Sample: Use the pre-adsorbed antibody solution to stain your actual experimental samples according to your standard protocol. This method helps to remove antibody molecules that non-specifically bind to common cellular components.[11]
References
- 1. Comparison of antifading agents used in immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What Is Pre-Adsorption? | Rockland [rockland.com]
- 3. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz dot flow chart table-labels place and sometimes truncated - Stack Overflow [stackoverflow.com]
- 5. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 6. Quantitative comparison of different fluorescent dye-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 11. sysy.com [sysy.com]
Improving the efficiency of the TCO-tetrazine reaction
Welcome to the technical support center for the TCO-tetrazine reaction. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for improving the efficiency of this powerful bioorthogonal ligation. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the TCO-tetrazine reaction?
A1: The TCO-tetrazine ligation is a bioorthogonal reaction that proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. In this reaction, the electron-deficient tetrazine (the diene) reacts rapidly with the strained, electron-rich trans-cyclooctene (B1233481) (TCO, the dienophile).[1][2] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product.[2] The reaction is catalyst-free, highly specific, and rapid even at low concentrations in complex biological media.[3][4]
Q2: What are the typical second-order rate constants for this reaction?
A2: The TCO-tetrazine ligation is renowned for its exceptionally fast kinetics, with second-order rate constants (k₂) ranging from approximately 1 M⁻¹s⁻¹ to over 3,000,000 M⁻¹s⁻¹.[5][6] The specific rate is highly dependent on the substituents on both the tetrazine and the TCO rings, as well as the solvent used.[5][7] More strained TCOs and tetrazines with electron-withdrawing groups generally exhibit the fastest kinetics.[1][7]
Q3: Is a catalyst required for the TCO-tetrazine ligation?
A3: No, a catalyst is not required. This reaction proceeds rapidly and efficiently without the need for a potentially cytotoxic copper catalyst, making it exceptionally well-suited for applications in living systems.[3]
Q4: What is the optimal pH and temperature for the reaction?
A4: The reaction is robust and proceeds efficiently across a broad pH range, typically between 6.0 and 9.0. For most applications, the reaction can be carried out at room temperature (20-25°C) and is often complete within 30 to 60 minutes. To further accelerate the reaction, temperatures can be increased to 37°C or 40°C. Conversely, for very fast-reacting pairs or to slow the reaction, it can be performed at 4°C, which may require a longer incubation time.[4]
Q5: How can I monitor the progress of the reaction?
A5: The progress can be conveniently monitored spectrophotometrically. Tetrazines have a characteristic absorbance peak between 510 and 550 nm.[2] As the reaction proceeds and the tetrazine is consumed, this absorbance decreases, providing a straightforward method to track the reaction's progress in real-time.[2][5]
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
If your TCO-tetrazine ligation is proceeding slower than expected or is not reaching completion, consider the following causes and solutions.
| Possible Cause | Recommended Solution(s) | Citation |
| Low Reactivity of Reactants | Select a more reactive TCO-tetrazine pair. Highly strained TCOs (e.g., s-TCO, d-TCO) and tetrazines with electron-withdrawing groups (e.g., pyridyl) significantly increase reaction rates. | [5][7] |
| Suboptimal Stoichiometry | Empirically optimize the molar ratio. While a 1:1 ratio is theoretical, using a slight excess (e.g., 1.05 to 1.5-fold) of one component (typically the tetrazine) can drive the reaction to completion. | [5] |
| Steric Hindrance | If the TCO and tetrazine moieties are attached to bulky molecules (like antibodies), steric hindrance can impede the reaction. Introduce a flexible hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), to improve accessibility. | [5][8] |
| Degradation of Reagents | Tetrazines and highly strained TCOs can degrade, especially in aqueous media or in the presence of thiols. Use freshly prepared solutions and store reagents protected from light and moisture. Verify reactant integrity before use. | [5][9] |
| Low Reactant Concentration | The reaction rate is concentration-dependent. If possible, increase the concentration of one or both reactants to accelerate the ligation. |
Troubleshooting Workflow: Slow or Incomplete Reaction
Caption: A troubleshooting decision tree for slow or incomplete reactions.
Issue 2: Low Product Yield or Side Products
Achieving a high yield of the desired conjugate is critical. If you are experiencing low yields or observing unexpected side products, consult the table below.
| Possible Cause | Recommended Solution(s) | Citation |
| Reactant/Product Precipitation | Poor aqueous solubility can lead to precipitation. Use reagents with hydrophilic linkers (e.g., PEG) or add a small amount of a compatible organic co-solvent like DMSO or DMF. | [5] |
| Inaccurate Quantification | Incorrectly measured reactant concentrations will lead to suboptimal stoichiometry and lower yields. Use a reliable method, such as UV-Vis spectroscopy, to accurately determine stock solution concentrations. | [5] |
| Side Reactions | Ensure starting materials are pure. For oxygen-sensitive molecules, degas buffers to prevent oxidation. Be aware that highly reactive TCOs can isomerize in the presence of high thiol concentrations. | [5][7] |
| Hydrolysis of NHS Esters | If using NHS esters to introduce TCO or tetrazine moieties, ensure they are fresh and dissolved in anhydrous solvent (e.g., DMSO). Perform labeling in an amine-free buffer (e.g., phosphate (B84403) buffer) at pH 7.5-8.5 to prevent hydrolysis and competing reactions. | [8] |
Quantitative Data on Reaction Kinetics
The choice of TCO and tetrazine has the most significant impact on reaction efficiency. The table below summarizes second-order rate constants for various reactant pairs to guide your selection.
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) M⁻¹s⁻¹ | Solvent / Temp | Citation |
| trans-cyclooctene (parent) | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 ± 400 | Varied | [4][10] |
| s-TCO (strained) | 3,6-di-(2-pyridyl)-s-tetrazine | 3,300,000 ± 40,000 | H₂O, 25°C | [6][7] |
| d-TCO (dioxolane-fused) | 3,6-di-(2-pyridyl)-s-tetrazine | 366,000 ± 15,000 | H₂O, 25°C | [11][12] |
| TCO-OH | [¹¹¹In]In-labeled-tetrazine | 13,000 ± 80 | PBS, 37°C | [7] |
| General TCO | Hydrogen-substituted tetrazines | up to 30,000 | Varied | [4] |
| General TCO | Methyl-substituted tetrazines | ~1,000 | Varied | [4] |
| General TCO | General Tetrazines | > 800 | Varied | [3] |
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation
This protocol describes a general method for conjugating two proteins using TCO-tetrazine ligation after modifying them with NHS esters.
1. Materials:
-
Protein A and Protein B
-
TCO-PEG-NHS Ester (dissolved in anhydrous DMSO)
-
Tetrazine-PEG-NHS Ester (dissolved in anhydrous DMSO)
-
Reaction Buffer: Amine-free buffer, e.g., 1x PBS (Phosphate-Buffered Saline), pH 7.4-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns for purification.
2. Procedure:
-
Step A: TCO-labeling of Protein A
-
Prepare Protein A at 1-5 mg/mL in Reaction Buffer.[4]
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS in anhydrous DMSO.[8]
-
Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.[8][13]
-
Incubate at room temperature for 60 minutes with gentle mixing.[2]
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[4]
-
Remove excess, unreacted TCO reagent using a spin desalting column, exchanging the protein into the desired buffer (e.g., PBS pH 7.4).
-
-
Step B: Tetrazine-labeling of Protein B
-
Repeat the procedure from Step A, using Protein B and the Tetrazine-PEG-NHS ester.
-
-
Step C: TCO-Tetrazine Ligation
-
Combine the purified TCO-labeled Protein A with the Tetrazine-labeled Protein B in a clean tube. A 1:1 molar ratio is a good starting point, but a slight excess (1.05-1.5 equivalents) of the tetrazine-protein can improve efficiency.[4]
-
Allow the reaction to proceed at room temperature for 60-120 minutes.[8]
-
The final conjugate is now ready for use. If further purification is needed to remove any unreacted protein, size-exclusion chromatography (SEC) can be performed.
-
Store the final conjugate at 4°C.
-
Workflow for Protein-Protein Conjugation
Caption: Experimental workflow for creating a protein-protein conjugate.
Protocol 2: Monitoring Reaction Kinetics via UV-Vis Spectroscopy
This protocol outlines how to determine the reaction rate using a spectrophotometer.
1. Materials:
-
TCO-functionalized molecule
-
Tetrazine-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer and cuvettes
2. Procedure:
-
Determine λmax: Measure the absorbance spectrum of your tetrazine reagent in the reaction buffer to find its maximum absorbance wavelength (λmax), typically between 510-550 nm.
-
Prepare Reactants: Prepare stock solutions of the TCO and tetrazine molecules at known concentrations.
-
Initiate Reaction: In a cuvette, add the reaction buffer and the TCO solution. Place the cuvette in the spectrophotometer and begin recording absorbance at the tetrazine's λmax.
-
Add Tetrazine: To initiate the reaction, add the tetrazine solution to the cuvette, mix quickly and thoroughly, and continue recording the absorbance over time. The absorbance will decrease as the tetrazine is consumed.
-
Calculate Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental setup (i.e., whether one reactant is in significant excess).[5]
Reaction Mechanism and Key Influencing Factors
Caption: The IEDDA mechanism and key factors affecting reaction speed.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. | Semantic Scholar [semanticscholar.org]
- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Photostability of Coumarin Dyes in Microscopy
Welcome to the technical support center for addressing photostability issues with coumarin (B35378) dyes. This resource is designed for researchers, scientists, and drug development professionals who utilize these fluorophores in microscopy applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the quality and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why are my coumarin dyes fading so quickly?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1][2][3] This process leads to a loss of fluorescence signal, causing your sample to dim or fade during imaging. The mechanism often involves the dye molecule entering a long-lived, highly reactive triplet state after excitation.[3] In this state, it can interact with molecular oxygen to generate reactive oxygen species (ROS), which then chemically attack and destroy the dye molecule, rendering it non-fluorescent.[3] Coumarin dyes, like many other organic fluorophores, are susceptible to this process.[2][3]
Q2: My fluorescence signal is weak to begin with. Is this related to photostability?
A2: A weak initial signal can be due to several factors, one of which could be rapid photobleaching that occurs almost immediately upon excitation.[1] However, other factors should also be considered, such as:
-
Labeling Efficiency: Inefficient conjugation of the coumarin dye to your target molecule will result in a low signal.[1]
-
Local Environment: The fluorescence of coumarin dyes can be sensitive to their local environment.[2] Proximity to certain amino acid residues (like tryptophan) on a protein can quench the fluorescence.[1][2] The polarity and pH of the solvent or mounting medium can also impact signal intensity.[2]
-
Imaging Setup: Ensure your microscope's excitation and emission filters are correctly matched to the spectral properties of your specific coumarin dye.[1]
Q3: How can I minimize photobleaching of my coumarin-labeled samples?
A3: A multi-pronged approach is the most effective way to combat photobleaching:[3]
-
Optimize Imaging Parameters:
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.[3][4] Neutral density filters can be used to attenuate the excitation light.[3][5]
-
Minimize Exposure Time: Limit the duration of light exposure to what is strictly necessary for image capture.[3][5] Use a shutter to block the light path when not actively acquiring an image.[4]
-
-
Use Antifade Mounting Media: Incorporate a commercial or homemade antifade reagent into your mounting medium. These reagents work by scavenging free radicals and reactive oxygen species.[3]
-
Employ Oxygen Scavengers: For live-cell imaging or particularly sensitive experiments, enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) can be used to reduce the dissolved oxygen available to react with the dye.[3][4]
-
Select More Photostable Dyes: If possible, consider using newer, more photostable derivatives of coumarin or alternative fluorophores known for their robustness.[3][4] Some coumarin derivatives are specifically engineered for enhanced photostability.[6]
Q4: Which antifade reagents are most effective for coumarin dyes?
A4: Several commercial and homemade antifade agents can significantly improve the photostability of coumarin dyes.
-
Vectashield® has been shown to be highly effective, increasing the half-life of coumarin fluorescence significantly compared to standard glycerol-based mounting media.[7]
-
Other commonly used reagents include n-propyl gallate (NPG) , p-phenylenediamine (PPD) , and 1,4-diazabicyclo[2.2.2]octane (DABCO) .[8]
-
Trolox , a vitamin E derivative, is another popular cell-permeable antifade reagent that can reduce blinking and photobleaching.
It's important to note that some antifade reagents may quench the initial fluorescence intensity slightly, but they will prolong the signal over time.[8] Also, the effectiveness of an antifade reagent can be dye-specific, so empirical testing is often recommended.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Rapid signal loss during time-lapse imaging | 1. High excitation light intensity. 2. Prolonged or repeated exposure to light. 3. Absence of an antifade reagent. 4. High oxygen concentration in the medium. | 1. Reduce laser power; use neutral density filters.[3][4] 2. Decrease exposure time and/or the frequency of image acquisition.[3] 3. Use a mounting medium containing an antifade agent like Vectashield® or ProLong™ Gold.[7][9] 4. For live cells, consider using an oxygen scavenging system.[3][4] |
| Weak or no initial fluorescence signal | 1. Inefficient protein/antibody labeling. 2. Suboptimal imaging buffer pH. 3. Mismatch between dye spectra and filter sets. 4. Quenching of the dye by its local environment.[1][2] | 1. Verify labeling chemistry and optimize the dye-to-protein molar ratio.[1] 2. Ensure the pH of the mounting medium is optimal for your coumarin dye (often slightly alkaline, e.g., pH 8.5).[7] 3. Check the excitation and emission spectra of your dye and ensure your microscope filters are appropriate.[1] 4. If labeling proteins, consider that amino acids like tryptophan can quench fluorescence.[1] |
| High background fluorescence | 1. Excess, unbound dye in the sample. 2. Autofluorescence from the sample or mounting medium. | 1. Purify the labeled conjugate to remove free dye using methods like size exclusion chromatography or dialysis.[1] 2. Use a mounting medium with low autofluorescence. Image an unstained control sample to assess background levels. |
Quantitative Data on Photostability
The photostability of a dye can be quantified in several ways, including its photodegradation quantum yield (a lower value means higher stability) and its fluorescence half-life (the time it takes for the fluorescence intensity to drop to 50% of its initial value under continuous illumination).
Table 1: Photodegradation Quantum Yields (Φ) of Selected Coumarin Dyes A lower quantum yield indicates higher photostability.
| Dye Name | Solvent | Conditions | Photodegradation Quantum Yield (Φ) x 10⁻⁵ |
| C.I. Disperse Yellow 82 | Methanol | Anaerobic | ~1.5 - 3.5[10] |
| C.I. Disperse Yellow 82 | Ethanol | Anaerobic | ~1.2 - 3.2[10] |
| C.I. Disperse Yellow 82 | DMF | Anaerobic | ~3.8 - 5.8[10] |
| C.I. Disperse Yellow 232 | Ethanol | Aerobic | 6.10[11] |
Note: Direct comparison between studies should be made with caution due to variations in experimental setups.[10]
Table 2: Effect of Antifade Reagents on Coumarin Fluorescence Half-Life
| Mounting Medium | Fluorochrome | Fluorescence Half-Life (seconds) |
| 90% Glycerol in PBS (pH 8.5) | Coumarin | 25[7] |
| Vectashield® | Coumarin | 106[7] |
Key Experimental Protocols
Protocol 1: General Procedure for Evaluating Photostability
This protocol outlines a method to measure the rate of photobleaching of a coumarin dye in a fixed sample.
Objective: To determine the photobleaching rate (fluorescence half-life) of a coumarin-labeled sample.
Materials:
-
Coumarin-labeled specimen on a microscope slide
-
Mounting medium (with and without antifade reagent for comparison)
-
Fluorescence microscope with a suitable filter set for coumarin
-
Camera capable of time-lapse acquisition
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your slides as usual, mounting one set with a standard glycerol/PBS medium and another with an antifade-containing medium. Seal the coverslips.
-
Microscope Setup:
-
Turn on the microscope and allow the lamp to warm up for stable output.
-
Select the appropriate objective lens and filter cube for your coumarin dye.
-
Set the excitation intensity to a level typically used for your experiments. Keep this setting constant for all samples.
-
-
Image Acquisition:
-
Locate a representative field of view.
-
Set up a time-lapse acquisition sequence. Acquire an image every 5-10 seconds for a total duration of 5-10 minutes, or until the signal has faded significantly. Keep the illumination shutter open continuously during the acquisition period for the region of interest.
-
Repeat the acquisition for multiple fields of view and for both mounting conditions (with and without antifade).
-
-
Data Analysis:
-
Open the time-lapse image series in your analysis software.
-
Define a region of interest (ROI) over a fluorescently labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background by measuring the intensity of a non-fluorescent area and subtracting it from your ROI measurements.
-
Normalize the intensity values by dividing each point by the initial intensity value (at time t=0).
-
Plot the normalized intensity versus time.
-
Determine the half-life (t½), which is the time at which the normalized fluorescence intensity drops to 0.5.
-
Visualizations
Caption: The primary pathway of fluorophore photobleaching.[3]
Caption: A logical workflow for troubleshooting coumarin dye photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bidc.ucsf.edu [bidc.ucsf.edu]
- 9. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. nathan.instras.com [nathan.instras.com]
Optimizing Coumarin-PEG2-TCO Labeling: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing incubation time and other experimental parameters when using Coumarin-PEG2-TCO for labeling applications.
Troubleshooting Common Issues
Here we address common problems encountered during cell labeling experiments with this compound, providing potential causes and recommended solutions to refine your experimental workflow.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Suboptimal Concentration: The concentration of this compound or the tetrazine-modified target is not ideal. | Perform a titration of both the this compound (starting in the 1-10 µM range) and the tetrazine-modified molecule to determine the optimal concentrations for a strong signal-to-noise ratio.[1] |
| Inefficient TCO-Tetrazine Ligation: The bioorthogonal reaction is not proceeding efficiently. | Ensure the reaction buffer is within a pH range of 6-9. Consider extending the incubation time; while 30-60 minutes is often sufficient, it can be extended up to 2 hours.[1] | |
| Degradation of this compound: The reagent may have degraded due to improper storage or handling. | Prepare fresh solutions of this compound for each experiment. Ensure the reagent is stored at -20°C, protected from light, and ideally under an inert gas like nitrogen.[1] | |
| Low Target Expression: The tetrazine-tagged molecule of interest is not present in sufficient quantities. | Verify the expression and availability of your tetrazine-modified target molecule using an independent method if possible. | |
| High Background Fluorescence | Excessive Reagent Concentration: Too much this compound can lead to non-specific binding. | Reduce the concentration of this compound used for labeling. A titration is essential to find the lowest effective concentration that still provides a good signal.[1] |
| Insufficient Washing: Unbound probe has not been adequately removed. | Increase the number and duration of washing steps after the incubation period. For example, perform three to five washes with a 5-minute incubation for each wash.[1] | |
| Cellular Autofluorescence: Cells naturally fluoresce, which can interfere with the signal. | Image an unstained control sample to assess the level of autofluorescence. If it is significant, consider using a different imaging channel if your microscope setup allows. | |
| Cell Viability Issues | Cytotoxicity: The labeling probe or the experimental conditions may be toxic to the cells. | Lower the concentration of this compound and use the shortest effective incubation time.[1][2] Ensure all buffers and media are sterile and maintained at the correct physiological pH and temperature. |
| Phototoxicity: Excitation light used for imaging can generate reactive oxygen species, damaging the cells. | Minimize the intensity and duration of light exposure. Use the lowest possible laser power that provides a detectable signal and increase the time between image acquisitions in time-lapse experiments.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound in a cell labeling experiment?
A1: A good starting point for optimization is in the low micromolar range, typically between 1-10 µM.[1] However, the optimal concentration is highly dependent on the specific cell type, the expression level of the tetrazine-tagged target, and the experimental conditions. It is strongly recommended to perform a concentration titration to find the ideal concentration that maximizes your signal-to-noise ratio.
Q2: What is the recommended incubation time and temperature for the TCO-tetrazine reaction on live cells?
A2: The TCO-tetrazine ligation is known for its exceptionally fast kinetics.[1] For live-cell imaging, an incubation time of 30 to 60 minutes at 37°C is typically sufficient.[1] Some protocols may extend this to 2 hours to ensure the reaction goes to completion.[1] It is crucial to perform the incubation at a temperature that maintains optimal cell health, which is generally 37°C for mammalian cells.
Q3: How can I improve the signal-to-noise ratio of my coumarin (B35378) staining?
A3: To enhance the signal-to-noise ratio, you can try the following:
-
Optimize Concentrations: Perform a careful titration of both the this compound and your tetrazine-modified target molecule.[1]
-
Thorough Washing: Increase the number and duration of wash steps after labeling to effectively remove any unbound probe.[1]
-
Blocking Step: Consider introducing a blocking step with a protein like Bovine Serum Albumin (BSA) before adding the this compound to minimize non-specific binding.[1]
Q4: What are the excitation and emission wavelengths for this compound?
Experimental Protocols
General Protocol for Cell Surface Labeling
This protocol provides a general workflow for labeling cell surface molecules that have been modified with a tetrazine group.
Materials:
-
Cells expressing the tetrazine-modified surface molecule
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA) for blocking (optional)
Procedure:
-
Cell Preparation: Plate cells in a suitable imaging dish or plate and culture them until they reach the desired confluency. Wash the cells twice with warm PBS.
-
Blocking (Optional): To minimize non-specific binding, you can incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at 37°C. Wash the cells once with warm PBS.
-
This compound Labeling:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to the desired final concentration in complete cell culture medium or PBS. A titration is recommended to determine the optimal concentration.
-
Incubate the cells with the this compound solution for 30-60 minutes at 37°C, ensuring they are protected from light.[1]
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three to five times with warm PBS. Include a 5-minute incubation with each wash to ensure the removal of unbound dye.[1]
-
-
Imaging:
-
Replace the final wash solution with a fresh, pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filters for the coumarin dye.
-
Quantitative Data Summary
The kinetics of the TCO-tetrazine ligation are a key factor in the efficiency of the labeling. The second-order rate constant (k₂) is a measure of the reaction speed, with higher values indicating a faster reaction. The rate is highly dependent on the specific structures of the TCO and tetrazine molecules.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | Methanol |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 125 | Methanol |
| H-phenyl-, pyrimidyl-phenyl-, or bis(pyridyl)-Tz-scaffolds | TCO | >39,000 | DPBS, 37°C |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2,000 | 9:1 Methanol/Water |
Note: The exact rate for this compound will depend on the specific tetrazine it is reacting with.
Visualizing the Workflow and Key Relationships
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
References
Dealing with high background from unreacted Coumarin-PEG2-TCO
Welcome to the technical support center for Coumarin-PEG2-TCO. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding high background signals encountered during experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using this compound?
A1: High background fluorescence, which can obscure specific signals, typically arises from several factors:
-
Non-specific Binding: The Coumarin dye, possessing hydrophobic characteristics, can non-specifically adhere to cellular components like lipids and certain proteins. Additionally, electrostatic interactions can cause the probe to bind to charged molecules within the sample.[1][2][3]
-
Excess Unreacted Probe: Insufficient removal of unbound this compound after the labeling reaction is a common cause of diffuse background signal.[1][2][4]
-
Probe Aggregation: At high concentrations, this compound molecules may aggregate. These aggregates can become trapped in cells or tissues, leading to punctate or speckled background patterns.[1]
-
Cellular Autofluorescence: Many cell types naturally emit fluorescence from endogenous molecules like NADH and flavins, which can contribute to the overall background noise, particularly in the blue to green spectrum where Coumarin emits.[5][6][7][8]
-
Fluorescent Impurities: The presence of fluorescent contaminants in buffers, media, or on the imaging vessels can also elevate background levels.[4][5]
Q2: How can I determine the source of the high background in my experiment?
A2: A systematic approach with proper controls is the most effective way to identify the source of high background.[6]
-
Unstained Control: Image a sample that has gone through all the experimental steps (fixation, permeabilization, blocking) but has not been incubated with this compound. This will reveal the level of autofluorescence from your cells or tissue.[6]
-
No-Tetrazine Control: If you are labeling a tetrazine-modified target, include a control where the cells or biomolecules do not have the tetrazine modification but are still treated with this compound. This will help determine the extent of non-specific binding of the TCO probe.
-
Reagent Blanks: Image your buffer and media solutions alone to check for fluorescent contaminants.[4]
Q3: Does the PEG2 linker in this compound help in reducing non-specific binding?
A3: Yes, the polyethylene (B3416737) glycol (PEG) linker is incorporated to increase the hydrophilicity of the molecule. This helps to reduce non-specific hydrophobic interactions, which can be a source of background signal.[1] However, even with the PEG linker, other factors can still contribute to high background.
Q4: My signal is very weak, even with high background. What could be the issue?
A4: A weak specific signal can be as problematic as high background. Potential causes include:
-
Inefficient TCO-Tetrazine Reaction: The click reaction may not have proceeded to completion. This could be due to suboptimal pH, low reactant concentrations, or insufficient incubation time.[9][10]
-
Low Target Abundance: The tetrazine-labeled molecule of interest may be expressed at very low levels in your system.[9]
-
Probe Degradation: The Coumarin fluorophore may have been photobleached due to excessive light exposure, or the TCO group could have degraded during storage.[9]
Troubleshooting Guide
If you are experiencing high background from unreacted this compound, follow these troubleshooting steps to improve your signal-to-noise ratio.
Problem: High Diffuse Background
This is often caused by an excess of unbound probe or non-specific binding.
| Potential Cause | Solution | Citations |
| Probe concentration too high | Titrate the this compound concentration. Start with a lower concentration and incrementally increase it to find the optimal balance between signal and background. | [1][4] |
| Inadequate washing | Increase the number and duration of wash steps after probe incubation. Use a buffered saline solution like PBS. Including a non-ionic detergent such as Tween-20 (0.05-0.1%) in the wash buffer can also help. | [1][2][4] |
| Insufficient blocking | For cell or tissue staining, use a blocking agent like Bovine Serum Albumin (BSA) or normal serum from the host species of your secondary antibody (if applicable) to block non-specific binding sites. | [1][10][11] |
| Hydrophobic & Electrostatic Interactions | Increase the salt concentration (e.g., up to 500 mM NaCl) in your wash buffers to disrupt electrostatic interactions. | [1] |
Problem: Punctate or Speckled Background
This is often indicative of probe aggregation.
| Potential Cause | Solution | Citations |
| Probe Aggregation | Centrifuge the this compound stock solution at high speed (>10,000 x g) for 10-15 minutes before use and only use the supernatant. | [1] |
| Prepare fresh dilutions of the probe for each experiment. | [10] | |
| Include a non-ionic detergent like Tween-20 (0.05-0.1%) in the probe dilution and wash buffers. | [1] |
Problem: High Background in Unstained Controls (Autofluorescence)
This suggests that the background is coming from the sample itself.
| Potential Cause | Solution | Citations |
| Endogenous Fluorophores | Image an unstained sample to establish the baseline autofluorescence. | [6] |
| If possible, switch to a fluorophore in a different spectral range (e.g., red or far-red) to avoid the autofluorescence spectrum of your sample. | [4][12] | |
| Use a mounting medium with an anti-fade reagent that may also help quench some autofluorescence. | [5] | |
| For live-cell imaging, consider using a specialized imaging medium designed to reduce background fluorescence, such as one without phenol (B47542) red and riboflavin. | [4][13] |
Quantitative Data Summary
The following table provides recommended starting parameters for experiments using TCO-tetrazine ligation. These should be optimized for your specific experimental setup.
| Parameter | Recommended Range | Notes | Citations |
| This compound Concentration | 1-10 µM | Titration is crucial to find the optimal concentration for your specific application. | |
| Incubation Time | 15-60 minutes | Longer incubation times may be necessary for lower concentrations or less reactive tetrazine partners. | [14] |
| Incubation Temperature | Room Temperature or 37°C | Ensure the temperature is compatible with your biological sample. | [10] |
| pH of Reaction Buffer | 7.0 - 9.0 | The TCO-tetrazine reaction is efficient over a broad pH range, but physiological pH (7.2-7.4) is a good starting point. | [15] |
| Molar Excess of TCO Probe | 1.5 to 5-fold molar excess over the tetrazine-labeled molecule | This helps to ensure complete labeling of the target molecule. | [14] |
Experimental Protocols
General Protocol for Live-Cell Labeling with this compound
This protocol assumes cells have been pre-functionalized with a tetrazine-bearing molecule.
-
Cell Preparation: Culture your cells on a glass-bottom dish suitable for fluorescence microscopy.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in a phenol red-free cell culture medium or a suitable buffer (e.g., PBS with calcium and magnesium) to the desired final concentration (e.g., 1-10 µM).
-
-
Labeling:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound labeling solution to the cells.
-
Incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells 2-3 times with warm imaging medium (e.g., phenol red-free medium or buffered saline solution) to remove the unreacted probe.[4]
-
-
Imaging:
-
Add fresh imaging medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filters for Coumarin (Excitation ~405 nm, Emission ~450 nm).
-
Protocol for Removing Excess Probe after Labeling a Biomolecule in Solution
For applications where a biomolecule (e.g., an antibody) is labeled in a tube.
-
Labeling Reaction: Perform the TCO-tetrazine ligation as per your established protocol (typically 30-60 minutes at room temperature).[14]
-
Purification:
-
Spin Desalting Column: For rapid removal of excess probe from proteins >5 kDa, use a spin desalting column. Equilibrate the column with your desired storage buffer (e.g., PBS) and follow the manufacturer's instructions.[14]
-
Size-Exclusion Chromatography (SEC): For higher resolution purification, use an SEC column with a fractionation range appropriate for your labeled biomolecule.[14]
-
-
Storage: Store the purified, labeled biomolecule at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[14]
Visualizations
Caption: Workflow for labeling with this compound.
Caption: Troubleshooting logic for high background issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. Causes of Autofluorescence [visikol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 13. ibidi.com [ibidi.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing TCO-Tetrazine Ligation Kinetics
Welcome to the technical support center for TCO-tetrazine ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to improving the kinetics of this powerful bioorthogonal reaction.
Troubleshooting Guide
This section addresses common issues encountered during TCO-tetrazine ligation experiments and offers solutions to enhance reaction speed and efficiency.
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Recommended Solution(s) |
| Suboptimal Reactant Choice | Select a more reactive TCO or tetrazine. The kinetics are highly dependent on the electronic properties and structure of the reactants.[1][2] • TCO Reactivity: Higher ring strain in the TCO molecule significantly increases the reaction rate.[1][2][3] For example, sTCO is more reactive than standard TCO.[1][3] Adding electron-donating groups (EDGs) to the TCO can also accelerate the reaction.[1] • Tetrazine Reactivity: Attaching electron-withdrawing groups (EWGs) to the tetrazine ring enhances its reactivity.[1][3][4] For instance, pyridyl-substituted tetrazines are generally more reactive than methyl-substituted ones.[1][5] |
| Steric Hindrance | Introduce a flexible spacer. If the TCO and tetrazine moieties are attached to bulky molecules, their ability to react can be sterically hindered.[2] Incorporating a spacer, such as a PEG linker, can improve the accessibility of the reactive groups and increase the reaction rate.[2][6] |
| Incorrect Stoichiometry | Optimize the molar ratio of reactants. While a 1:1 ratio is theoretically required, using a slight excess (e.g., 1.5 to 2-fold) of one reactant can help drive the reaction to completion.[2][7] The more stable or less expensive component is often used in excess.[2] |
| Degradation of Reactants | Verify the integrity of your TCO and tetrazine. • Tetrazine Stability: Some tetrazines, particularly those with strong electron-withdrawing groups, can be unstable in aqueous media.[2][3] It's advisable to use freshly prepared solutions.[2] • TCO Stability: Highly strained TCOs can be sensitive to thiols, low pH, and UV light.[2] Store TCO reagents under an inert atmosphere and protected from light.[2] |
| Suboptimal Reaction Conditions | Adjust the reaction temperature. The TCO-tetrazine ligation is typically fast at room temperature, often completing within 30 to 60 minutes.[7] However, for less reactive pairs, increasing the temperature to 37°C or 40°C can accelerate the reaction.[7] |
Issue 2: Low Product Yield
| Possible Cause | Recommended Solution(s) |
| Precipitation of Reactants or Product | Enhance the solubility of your molecules. If your reactants or product are precipitating from the solution, consider using PEGylated linkers on the TCO or tetrazine to improve their aqueous solubility.[2] Alternatively, a small amount of a compatible organic co-solvent like DMSO or DMF can be added, but its effect on your biological system should be verified.[2] |
| Inaccurate Quantification of Reactants | Confirm the concentration of your stock solutions. Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentrations of your TCO and tetrazine stocks before starting the reaction.[2] |
| Side Reactions | Ensure the purity of your reactants and optimize conditions. • Purify Starting Materials: Impurities in your TCO or tetrazine preparations can lead to unwanted side reactions. • Degas Solutions: If your molecules are sensitive to oxygen, degassing the reaction buffer can prevent oxidation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the kinetics of the TCO-tetrazine reaction?
The primary factors are:
-
Electronics : The reaction is an inverse-electron-demand Diels-Alder cycloaddition.[1][8] Kinetics are accelerated by decreasing the electron density of the tetrazine (diene) with electron-withdrawing groups and increasing the electron density of the TCO (dienophile) with electron-donating groups.[1][2]
-
Ring Strain of TCO : A higher degree of ring strain in the trans-cyclooctene (B1233481) ring leads to a significantly faster reaction rate.[1][2][3]
-
Steric Effects : Less sterically hindered TCO and tetrazine molecules will react more quickly.[2]
-
Solvent : While the reaction is robust in a variety of organic and aqueous solvents, the choice of solvent can have an influence on the reaction rate.[2]
Q2: What is the typical range for second-order rate constants for TCO-tetrazine ligations?
The second-order rate constants (k₂) for TCO-tetrazine reactions are among the highest for bioorthogonal reactions, ranging from approximately 1 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹.[2][8] This wide range is due to the variety of available TCO and tetrazine structures.[2]
Q3: How does pH affect the reaction?
For the standard ligation, the reaction is largely insensitive to pH within the physiological range (pH 6-9).[7] However, the stability of the reactants can be pH-dependent. For instance, some tetrazines may degrade in basic aqueous solutions.[2] For "click-to-release" applications, the elimination step following the initial cycloaddition can be pH-dependent, with acidic conditions often promoting the release.[2][9][10][11]
Q4: Is a catalyst required for this reaction?
No, the TCO-tetrazine ligation is a catalyst-free reaction.[7][12] This is a significant advantage for biological applications as it avoids the cytotoxicity associated with catalysts like copper.[7][12]
Q5: How can I monitor the progress of the reaction?
The reaction can be conveniently monitored by:
-
UV-Vis Spectrophotometry : The disappearance of the characteristic pink/red color of the tetrazine can be followed by monitoring the decrease in its absorbance in the 510-550 nm range.[2]
-
HPLC or LC-MS : These techniques can be used for more quantitative analysis to measure the consumption of reactants and the formation of the product.[2][9]
Quantitative Data
Table 1: Second-Order Rate Constants (k₂) for Selected TCO-Tetrazine Pairs
| Tetrazine Derivative | TCO Derivative | k₂ (M⁻¹s⁻¹) | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
Note: These values are approximate and can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Monitoring TCO-Tetrazine Ligation by UV-Vis Spectrophotometry
-
Prepare Stock Solutions: Dissolve the TCO and tetrazine derivatives in a suitable organic solvent such as DMSO or DMF to create concentrated stock solutions.
-
Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient (ε) of your tetrazine derivative at its maximum absorbance wavelength (λ_max), typically between 510-550 nm, in the desired reaction buffer.[2]
-
Initiate the Reaction: In a quartz cuvette, add the reaction buffer and the TCO solution. Place the cuvette in the spectrophotometer and start the measurement. To initiate the reaction, add the tetrazine solution and mix quickly and thoroughly.[2]
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λ_max over time until the reaction is complete (i.e., the absorbance stabilizes).[2]
-
Calculate the Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental setup (e.g., if one reactant is in significant excess).[2]
Protocol 2: General Procedure for TCO-Tetrazine Protein Conjugation
-
Preparation of Reactants: Prepare the TCO-labeled protein and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).[7]
-
Reactant Calculation: Determine the required volumes of each solution to achieve the desired molar ratio. A slight excess of the tetrazine-labeled molecule (1.05 to 1.5-fold) is often recommended.[7][13]
-
Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled molecule.[7]
-
Incubation: Allow the reaction to proceed at room temperature for 60 minutes.[7][13] For less reactive partners or to ensure completion, the incubation can be extended for up to 2 hours or performed overnight at 4°C.[7]
-
Purification: If necessary, remove any unreacted material using a suitable method such as size-exclusion chromatography.[7]
-
Storage: Store the final conjugate at 4°C.[7]
Visualizations
Caption: Mechanism of the TCO-tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction.
Caption: A troubleshooting workflow for slow or incomplete TCO-tetrazine reactions.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. interchim.fr [interchim.fr]
Technical Support Center: In Vivo Imaging with TCO Probes
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for in vivo imaging experiments utilizing trans-cyclooctene (B1233481) (TCO) probes. The focus is on the widely used pretargeting approach involving the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a TCO-modified targeting molecule and a tetrazine (Tz)-bearing imaging agent.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind pretargeted in vivo imaging with TCO probes?
Pretargeted in vivo imaging is a two-step strategy designed to improve the signal-to-background ratio in molecular imaging.[1][2] First, a targeting molecule (e.g., an antibody or a small molecule) conjugated to a trans-cyclooctene (TCO) moiety is administered.[1][2] This TCO-modified molecule is allowed to accumulate at the target site and clear from non-target tissues and circulation.[1] Following this clearance period, a small, fast-clearing imaging probe carrying a tetrazine (Tz) group is injected.[1][2] The tetrazine rapidly and specifically reacts with the TCO at the target site in a "click" reaction, leading to localized signal enhancement for high-contrast imaging.[1]
Q2: What are the main advantages of the TCO-tetrazine ligation for in vivo imaging?
The primary advantages of this bioorthogonal chemistry approach include:
-
Exceptional Reaction Kinetics: The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, enabling efficient labeling at low in vivo concentrations.[3]
-
High Specificity and Bioorthogonality: TCO and tetrazine groups are abiotic and do not interact with native biological molecules, ensuring that the reaction is highly specific to the intended targets.[2][3]
-
Improved Signal-to-Noise Ratio: The pretargeting strategy allows unbound TCO-conjugated molecules to clear before the imaging probe is introduced, significantly reducing background signals from non-target tissues.[1][4]
-
Reduced Radiation Dose: For nuclear imaging applications, the use of short-lived radionuclides on the fast-clearing tetrazine probe minimizes the radiation burden on non-target tissues.[4]
Q3: How stable are TCO probes in vivo?
The in vivo stability of TCO probes can be a critical factor. The primary degradation pathway for TCO is isomerization from the reactive trans-isomer to the unreactive cis-isomer, which can be facilitated by interactions with molecules like copper-containing proteins.[5][6] The stability can be influenced by the specific chemical structure of the TCO, with axially linked TCOs demonstrating greater stability and reactivity compared to their equatorial counterparts.[5] Researchers have developed more sterically hindered TCO tags to improve in vivo stability, with half-lives extending to several days.[5]
Troubleshooting Guide
Low or No Fluorescence Signal at the Target Site
| Potential Cause | Recommended Solution |
| Inefficient TCO-Tetrazine Reaction | Verify the reactivity of your TCO-conjugated molecule and tetrazine probe in vitro before in vivo experiments. Ensure the tetrazine probe has not degraded; store it properly, protected from light and moisture.[3] |
| Poor Accumulation of TCO-Modified Targeting Molecule | Confirm the binding affinity of your TCO-conjugated antibody or ligand to its target after modification.[4] Optimize the dose and the pre-targeting time interval (the time between injection of the TCO-molecule and the tetrazine probe) to allow for maximal target accumulation. This period is typically 24 to 72 hours for antibodies.[1] |
| Rapid Clearance of the Tetrazine Probe | Characterize the pharmacokinetic profile of your tetrazine probe. If it clears too rapidly, consider modifications to extend its circulation time, such as increasing the length of a PEG linker.[3] |
| Suboptimal Imaging Parameters | Ensure you are using the correct excitation and emission filters for your fluorophore.[1] Optimize imaging settings such as exposure time and binning to maximize signal detection.[7] |
| Instability of the TCO Moiety | The TCO group may isomerize to its inactive cis-conformer.[6] Consider using more stable TCO derivatives for your conjugates.[5][6] |
High Background Signal
| Potential Cause | Recommended Solution |
| Non-Specific Binding of the Tetrazine Probe | High background can result from the non-specific accumulation of the tetrazine probe in tissues.[3] Increasing the hydrophilicity of the probe, for instance by using a longer PEG linker, can help reduce non-specific binding.[3][8] |
| Incomplete Clearance of Unbound TCO-Conjugate | If the TCO-modified targeting molecule is still present in the circulation when the tetrazine probe is injected, a high background signal will result.[3] Increase the pre-targeting interval to allow for more complete clearance.[3] The use of a clearing agent designed to remove circulating TCO-conjugate can also be effective.[4] |
| Tissue Autofluorescence | Endogenous fluorophores in tissues can contribute to background noise.[9] To mitigate this, ensure animals are fed a chlorophyll-free diet for at least one week prior to imaging to reduce autofluorescence in the gut.[7] If your imaging system allows, use spectral unmixing algorithms to differentiate the specific probe signal from autofluorescence.[3] |
| Excessive Dose of Tetrazine Probe | Too high a concentration of the imaging probe can lead to increased non-specific signal. Perform a dose-response study to find the optimal probe concentration that provides a strong target signal with minimal background.[10] |
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for in vivo imaging experiments using a pretargeting strategy with TCO and tetrazine probes. Note that these values are illustrative and should be empirically optimized for each specific experimental setup.
| Parameter | Typical Range | Key Considerations |
| TCO-Antibody Dose | 1 - 10 mg/kg | Dependent on the specific antibody, its affinity, and target abundance.[1][11] |
| Pre-targeting Interval | 24 - 72 hours | Should be optimized based on the pharmacokinetics of the TCO-conjugated antibody to ensure clearance from circulation.[1][2] |
| Tetrazine Probe Dose | 1 - 5 mg/kg | Should be sufficient for reaction at the target site without causing high background.[1] |
| Cy3 Excitation/Emission | ~550 nm / ~570 nm | Match filter sets to the specific fluorophore used.[1] |
| Cy5 Excitation/Emission | ~650 nm / ~670 nm | Near-infrared dyes are preferred for in vivo imaging due to deeper tissue penetration and lower autofluorescence.[11] |
| Image Acquisition Timepoints | 1, 4, 8, 24 hours post-tetrazine injection | Multiple time points help to determine the optimal imaging window with the best signal-to-background ratio.[1] |
Experimental Protocols
Protocol 1: Conjugation of TCO-NHS Ester to an Antibody
This protocol describes the general procedure for labeling an antibody with a TCO-NHS ester.
-
Antibody Preparation: Exchange the antibody buffer to a bicarbonate buffer (pH 8.3-8.5) to ensure primary amines are available for reaction. Adjust the antibody concentration to 1-5 mg/mL.[1]
-
TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[1][11]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1]
-
Purification: Remove unreacted TCO-NHS ester by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.[1]
-
Characterization: Determine the degree of labeling (DOL), which is the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry.[1]
Protocol 2: Pretargeted In Vivo Imaging in a Tumor-Bearing Mouse Model
This protocol provides a general workflow for an in vivo fluorescence imaging study.
-
Administration of TCO-Antibody: Administer the TCO-conjugated antibody to tumor-bearing mice via intravenous (tail vein) injection at a predetermined optimal dose (e.g., 1-5 mg/kg).[1][2]
-
Accumulation and Clearance Period: Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. This period typically ranges from 24 to 72 hours.[1][2]
-
Administration of Tetrazine Probe: Dissolve the fluorescently labeled tetrazine probe in sterile PBS. Administer the probe via intravenous injection at its optimal dose.[1]
-
In Vivo Fluorescence Imaging: Anesthetize the mice (e.g., using isoflurane) at various time points after injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours).[1] Place the mouse in an in vivo imaging system and acquire fluorescence images using the appropriate excitation and emission filters for the chosen fluorophore.[1][2] Also, acquire a photographic image for anatomical reference.[1]
-
Data Analysis: Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a background area (e.g., muscle).[1] Quantify the average fluorescence intensity (e.g., in radiant efficiency) within each ROI and calculate the tumor-to-background ratio at each time point.[1][2]
Visualizations
Caption: Workflow for pretargeted in vivo imaging with TCO probes.
Caption: Troubleshooting decision tree for in vivo TCO probe imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectralinvivo.com [spectralinvivo.com]
- 8. Improving Tumor-to-Background Contrast Through Hydrophilic Tetrazines: The Construction of 18F Labeled PET Agents Targeting Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo active-targeting fluorescence molecular imaging with adaptive background fluorescence subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Coumarin-PEG2-TCO Signal Integrity
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Coumarin-PEG2-TCO for bioorthogonal labeling and imaging. This guide provides targeted troubleshooting advice and frequently asked questions to help you enhance the brightness and clarity of your fluorescent signal during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using this compound, offering solutions to improve your experimental results.
Issue 1: My this compound signal is dim or undetectable.
A weak or absent fluorescent signal is a frequent challenge. The following steps will help you diagnose and resolve the underlying cause.
Question: What are the primary reasons for a weak signal and how can I troubleshoot this?
Answer: Low signal intensity can stem from several factors, from inefficient chemical reactions to suboptimal imaging conditions.
-
Suboptimal Reaction Kinetics: The bioorthogonal reaction between TCO and tetrazine may be incomplete.
-
Reagent Degradation: The TCO moiety is sensitive to light and can be isomerized to its less reactive cis-conformer, while tetrazines can degrade in aqueous media.
-
Solution: Use freshly prepared solutions of both this compound and your tetrazine-labeled molecule. Store reagents as recommended by the supplier, typically at -20°C and protected from light and moisture.
-
-
Environmental Factors: The fluorescence of coumarin (B35378) dyes is highly sensitive to the local environment.
-
Solution: Evaluate the polarity and viscosity of your reaction buffer. Many coumarin derivatives exhibit lower quantum yields in polar solvents due to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state.[3] If your experimental system allows, consider testing buffers with varying polarity.
-
-
Low Abundance of Target: The tetrazine-labeled target molecule may be present at very low concentrations.
-
Solution: If possible, increase the concentration of your target molecule. Alternatively, consider signal amplification strategies compatible with your experimental setup.[4]
-
Issue 2: The background fluorescence is high, resulting in a poor signal-to-noise ratio (SNR).
High background can obscure your specific signal, making data interpretation difficult.
Question: What causes high background and how can I improve my signal-to-noise ratio?
Answer: High background can originate from unbound probe, cellular autofluorescence, or non-specific binding.
-
Excess Unreacted Probe: Insufficient removal of unbound this compound after the labeling reaction is a common cause of high background.
-
Solution: Implement stringent washing steps after incubation. For cellular imaging, this involves washing cells multiple times with fresh buffer. For in vitro conjugations, purification methods like size-exclusion chromatography or spin desalting columns are effective at removing excess reagents.[1]
-
-
Cellular Autofluorescence: Endogenous molecules within cells, such as NADH and flavins, can fluoresce, particularly in the blue-green spectral region where coumarin emits.
-
Solution: Image a control sample of unlabeled cells under the same conditions to establish a baseline for autofluorescence. If autofluorescence is high, consider using spectral unmixing if your imaging software supports it.
-
-
Suboptimal Imaging Settings: Incorrect microscope settings can exacerbate background noise.
-
Solution: Optimize your microscope's settings. Adjust the detector gain or exposure time to maximize your specific signal without amplifying the background noise excessively. Image averaging can also be a powerful tool to reduce stochastic noise and improve the SNR.
-
Issue 3: The fluorescent signal is fading quickly (photobleaching).
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to signal loss over time.
Question: How can I minimize photobleaching of my this compound signal?
Answer: Minimizing photobleaching is crucial for experiments that require long or repeated imaging sessions.
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times and acquiring images only when necessary.
-
Use Antifade Reagents: Incorporate a commercial antifade reagent into your mounting medium. These reagents work by scavenging oxygen radicals that contribute to photobleaching.
-
Optimize Imaging Conditions: Ensure your imaging buffer is at an optimal pH, as extreme pH values can sometimes affect fluorophore stability.
Quantitative Data Summary
The brightness of the signal from a this compound probe is a product of its molar extinction coefficient and its fluorescence quantum yield (ΦF). Upon reaction with a tetrazine, "light-up" probes exhibit a significant increase in their quantum yield.
| Parameter | Condition | Typical Value Range | Significance |
| Fluorescence Quantum Yield (ΦF) | Unreacted Coumarin-Tetrazine Probe | Low (e.g., < 0.01) | A low initial quantum yield is desirable for high-contrast imaging, as it minimizes background from unreacted probes.[5] |
| Post-reaction with TCO | High (e.g., 0.4 - 0.9) | A high quantum yield after reaction leads to a bright signal. Some coumarin derivatives can reach quantum yields as high as 0.83.[6] | |
| Fluorescence Enhancement ("Turn-on" Ratio) | Reaction with TCO in PBS | 1,000 to >11,000-fold | This ratio indicates the fold-increase in fluorescence upon reaction, a key metric for fluorogenic probes.[5][7][8] |
| Reaction Kinetics (k₂) | TCO with Tetrazine | Up to 10⁵ M⁻¹s⁻¹ | Fast reaction kinetics allow for rapid labeling, even at low concentrations.[9] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Tetrazine-Modified Proteins with this compound
This protocol provides a general workflow for conjugating this compound to a protein that has been functionalized with a tetrazine moiety.
Materials:
-
Tetrazine-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Spin desalting column or size-exclusion chromatography system for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 1-5 mg/mL solution of your tetrazine-functionalized protein in the reaction buffer.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Stoichiometry Calculation:
-
Determine the molar concentrations of your protein and this compound stock solution.
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess over the protein (a 1.5 to 2-fold molar excess of the tetrazine over the TCO is a good starting point, though this may be reversed depending on the specific reagents).[1]
-
-
Ligation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution. Add it dropwise while gently mixing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[2] Protect the reaction from light to minimize photobleaching. For less reactive partners or lower concentrations, the incubation time can be extended.[2]
-
-
Purification:
-
After incubation, remove the unreacted this compound using a spin desalting column (for proteins >5 kDa) or size-exclusion chromatography for higher purity. Equilibrate the column with your desired storage buffer before loading the reaction mixture.
-
-
Storage:
-
Store the purified, labeled protein at 4°C, protected from light.
-
Protocol 2: Measuring Relative Fluorescence Quantum Yield
This protocol describes how to measure the relative fluorescence quantum yield (ΦF) of your final conjugate by comparing it to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Your purified this compound conjugate
-
Fluorescence standard with a known quantum yield (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.546)
-
Spectroscopy-grade solvent (the same solvent must be used for the sample and standard)
Procedure:
-
Prepare a Series of Dilutions:
-
Prepare a series of five dilutions for both your sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Measure Fluorescence Emission:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring you use the same excitation wavelength and instrument settings for all measurements.
-
-
Integrate Fluorescence Spectra:
-
Calculate the integrated area under the emission curve for each spectrum.
-
-
Plot Data and Calculate Quantum Yield:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.
-
Determine the gradient (slope) of each line.
-
Calculate the quantum yield of your sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solvents, respectively (if the same solvent is used, this term is 1).
-
-
Visualizations
Caption: Troubleshooting workflow for a dim this compound signal.
Caption: Mechanism of fluorescence enhancement via tetrazine ligation.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. benchchem.com [benchchem.com]
- 5. Ultrafluorogenic Coumarin-Tetrazine Probes for Real-Time Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Ultrafluorogenic coumarin-tetrazine probes for real-time biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cell Toxicity in Live Imaging with Coumarin-PEG2-TCO
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize cell toxicity during live-cell imaging experiments using Coumarin-PEG2-TCO.
FAQs and Troubleshooting Guide
Q1: My cells are showing morphological changes (e.g., rounding up, detaching) after incubation with this compound. What is causing this and how can I fix it?
A1: Morphological changes are often the first sign of cytotoxicity. This can be caused by the chemical structure of the coumarin (B35378) dye or the TCO moiety, the concentration of the probe, or the length of incubation.
Troubleshooting Steps:
-
Optimize Probe Concentration: The most critical step is to determine the lowest effective concentration of this compound that provides a sufficient signal-to-noise ratio. It is essential to perform a concentration titration.[1][2]
-
Reduce Incubation Time: Minimize the exposure of cells to the probe. Perform a time-course experiment to find the shortest incubation time that allows for adequate labeling.[1][2][3]
-
Perform a Viability Assay: To quantify the toxic concentration range for your specific cell type, use a standard cytotoxicity assay such as MTT, LDH, or Annexin V.[1]
Q2: I am observing a decrease in cell proliferation and potential apoptosis after imaging. How can I confirm apoptosis and prevent it?
A2: Some coumarin derivatives have been reported to induce apoptosis.[1] Phototoxicity from the excitation light can also trigger programmed cell death.
Troubleshooting and Confirmation:
-
Confirm Apoptosis: Use an Annexin V staining assay to detect the externalization of phosphatidylserine, an early marker of apoptosis. Co-staining with a viability dye like propidium (B1200493) iodide (PI) can differentiate between early apoptotic, late apoptotic, and necrotic cells.[1]
-
Minimize Phototoxicity:
-
Reduce Illumination Intensity: Use the lowest possible laser power or light intensity from your microscope's light source that provides a detectable signal.[1][3]
-
Minimize Exposure Time: Use the shortest possible exposure times for image acquisition.[1][4]
-
Reduce Frequency of Acquisition: In time-lapse experiments, increase the interval between image acquisitions.[1]
-
Use Sensitive Detectors: Employing high-sensitivity detectors allows for the use of lower excitation light levels.[1]
-
Q3: My signal-to-noise ratio is low, and when I increase the probe concentration or laser power, I see signs of toxicity. How can I improve my signal without harming the cells?
A3: A low signal-to-noise ratio can be due to several factors, including suboptimal probe concentration, inefficient labeling, or high background fluorescence.
Troubleshooting Steps:
-
Optimize Labeling Conditions: Ensure the bioorthogonal reaction between this compound and its tetrazine-tagged target is efficient. The reaction is typically fast and works well at physiological pH.[2]
-
Thorough Washing: Increase the number and duration of washing steps after incubation with this compound to remove unbound probe, which contributes to background noise.[2]
-
Blocking Step: Consider adding a blocking step with an agent like Bovine Serum Albumin (BSA) before labeling to reduce non-specific binding of the probe.[2]
-
Check Filter Sets: Ensure that the excitation and emission filters on the microscope are appropriate for the specific coumarin fluorophore to maximize signal detection and minimize bleed-through from other fluorescent sources.[5]
Q4: What are the typical working concentrations and incubation times for TCO-containing probes in live-cell imaging?
A4: The optimal conditions are highly dependent on the cell type, the abundance of the target molecule, and the specific experimental setup. However, general ranges can be used as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 25 µM[2] | Titration is essential. Start with a low micromolar concentration (e.g., 1-5 µM) and adjust as needed. |
| Tetrazine-modified Molecule Conc. | 5 - 50 µM[2] | Dependent on the specific molecule and its expression level. |
| Incubation Time | 10 - 60 minutes[2][3] | Shorter incubation times are generally better for cell viability. |
| Incubation Temperature | 37°C[2][3] | Maintain physiological conditions for live-cell experiments. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is to determine the cytotoxic concentration of this compound in a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the assay.
-
Probe Incubation: The next day, treat the cells with a range of concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate for a period relevant to your imaging experiment (e.g., 1, 4, or 24 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[1]
-
Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Protocol 2: General Live-Cell Labeling with this compound
This protocol provides a general workflow for labeling tetrazine-modified biomolecules on live cells.
-
Cell Preparation: Culture cells expressing the tetrazine-modified target on a glass-bottom dish suitable for microscopy until they reach the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or complete cell culture medium.[2]
-
Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is highly recommended to use the lowest possible concentration determined from your titration experiments.
-
Labeling: Remove the wash buffer and add the this compound containing medium to the cells. Incubate for the optimized duration (e.g., 15-30 minutes) at 37°C, protected from light.[2]
-
Final Washes: Remove the labeling solution and wash the cells three to five times with warm PBS, with a 5-minute incubation for each wash, to remove unbound probe.[2]
-
Imaging: Add fresh, pre-warmed imaging medium to the cells and proceed with fluorescence microscopy.
Visualizations
Caption: General workflow for live-cell labeling and imaging.
Caption: Troubleshooting logic for cell toxicity issues.
References
Validation & Comparative
A Head-to-Head Comparison: Coumarin-PEG2-TCO vs. Alexa Fluor 488-TCO for Advanced Microscopy
For researchers, scientists, and drug development professionals navigating the complexities of fluorescence microscopy, the choice of fluorophore is paramount to experimental success. This guide provides a detailed, data-driven comparison of two popular green-emitting fluorophores for bioorthogonal labeling: Coumarin-PEG2-TCO and Alexa Fluor 488-TCO. Both probes utilize the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine-modified target. This "click chemistry" approach enables the precise labeling of biomolecules in living cells and complex biological systems.
This guide will objectively compare the performance of these two fluorophores, presenting their key photophysical properties, detailed experimental protocols for their use in microscopy, and visual diagrams to aid in understanding the experimental workflow and the basis of comparison.
Quantitative Data Summary
The selection of a fluorescent probe is often dictated by its photophysical properties, which directly impact signal strength, image quality, and the duration of imaging experiments. Below is a summary of the key quantitative data for this compound and the well-characterized Alexa Fluor 488-TCO.
| Property | This compound (Estimated) | Alexa Fluor 488-TCO |
| Excitation Maximum (λex) | ~400-460 nm | 495 nm |
| Emission Maximum (λem) | ~450-520 nm | 519 nm |
| Molar Extinction Coefficient (ε) | 20,000 - 70,000 M⁻¹cm⁻¹ | 71,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.3 - 0.9+ | 0.92 |
| Brightness (ε × Φ) | Variable (Moderately Bright to Very Bright) | 65,320 (Very Bright) |
| Photostability | Moderate to High | Very High |
| pH Sensitivity | Can be sensitive depending on the derivative | Low (pH 4-10) |
Note on this compound Data: The photophysical properties of coumarin (B35378) dyes are highly dependent on the specific derivative and its local environment. The values presented for this compound are estimates based on data from various 7-(diethylamino)coumarin derivatives. The actual performance of a specific this compound conjugate may vary.
Performance Comparison
Alexa Fluor 488-TCO is widely regarded as a gold standard in fluorescence microscopy due to its exceptional brightness and photostability[1][2]. Its high quantum yield and large molar extinction coefficient result in a consistently strong fluorescent signal, making it ideal for detecting low-abundance targets. Furthermore, its fluorescence is stable across a broad pH range, a crucial feature for live-cell imaging where intracellular pH can fluctuate[2].
This compound , on the other hand, offers a potentially valuable alternative, particularly due to the diverse range of photophysical properties available within the coumarin family of dyes[3]. While some coumarin derivatives exhibit moderate brightness, others can achieve quantum yields approaching unity, rivaling the brightness of Alexa Fluor 488[4][5]. A key characteristic of many coumarin dyes is their sensitivity to the local environment, which can be advantageous for developing fluorescent probes that report on changes in polarity or viscosity. However, this same sensitivity can also lead to variability in signal intensity. The photostability of coumarin dyes is generally considered to be good, though often not as robust as that of the Alexa Fluor series[6].
Experimental Protocols
The following protocols provide a general framework for the use of both this compound and Alexa Fluor 488-TCO in live-cell imaging experiments involving bioorthogonal labeling.
Protocol 1: Labeling of Tetrazine-Modified Biomolecules in Live Cells
This protocol describes the general procedure for labeling a target biomolecule, which has been pre-functionalized with a tetrazine moiety, using a TCO-containing fluorescent probe.
Materials:
-
Live cells expressing or labeled with a tetrazine-modified biomolecule
-
This compound or Alexa Fluor 488-TCO
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound or Alexa Fluor 488-TCO in anhydrous DMSO. Protect the solution from light and store at -20°C.
-
Cell Preparation: Culture cells to the desired confluency in a suitable imaging dish or plate.
-
Prepare Labeling Medium: Dilute the TCO-fluorophore stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Labeling Reaction: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the labeling medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: After incubation, remove the labeling solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unreacted probe.
-
Imaging: The cells are now ready for imaging. Acquire images using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore (e.g., DAPI or blue filter set for many coumarins, and a FITC/GFP filter set for Alexa Fluor 488).
Protocol 2: Comparative Analysis of Fluorophore Performance
To directly compare the performance of this compound and Alexa Fluor 488-TCO, it is essential to perform the labeling and imaging under identical conditions.
Procedure:
-
Cell Seeding: Seed cells from the same passage at the same density in a multi-well imaging plate.
-
Labeling: Prepare labeling media for both this compound and Alexa Fluor 488-TCO at the same final concentration. Treat replicate wells with each labeling medium following the procedure in Protocol 1. Include a negative control of unlabeled cells.
-
Microscope Setup: Use the same microscope, objective, and camera for imaging both sets of labeled cells.
-
Image Acquisition:
-
Brightness Comparison: For each fluorophore, determine the optimal exposure time to achieve a good signal-to-noise ratio without saturating the detector. Acquire images of multiple fields of view using these identical, fixed settings for both fluorophores.
-
Photostability Assessment: Select a field of view for each fluorophore and acquire a time-lapse series of images with continuous excitation. Use the same laser power and exposure time for both probes.
-
-
Image Analysis:
-
Brightness: Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of the labeled structures in the acquired images[7]. Compare the average intensity values between the two fluorophores.
-
Photostability: Plot the fluorescence intensity of the labeled structures over time for each time-lapse series. Compare the rate of photobleaching between the two fluorophores.
-
Visualizations
To further clarify the experimental process and the basis for comparison, the following diagrams are provided.
References
- 1. The different Personalities of Fluorophores (no one is perfect) — Luminous Bioanalytical Consulting [cytometry.me]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Spectral Properties of Highly Emissive Derivative of Coumarin with N,N-Diethylamino, Nitrile and Tiophenecarbonyl Moieties in Water-Methanol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. omlc.org [omlc.org]
- 6. mdpi.com [mdpi.com]
- 7. How to quantify fluorescence intensity in cell images? [synapse.patsnap.com]
Coumarin-PEG2-TCO vs. FITC-TCO Probes: A Comparative Guide for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the complexities of bioorthogonal labeling, the choice of a fluorescent probe is paramount to experimental success. This guide provides a detailed comparison of two commonly used trans-cyclooctene (B1233481) (TCO) functionalized probes: Coumarin-PEG2-TCO and FITC-TCO. By examining their photophysical properties, performance in cellular imaging, and outlining key experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific applications.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a TCO moiety and a tetrazine-functionalized target has emerged as a powerful tool for site-specific bioconjugation in complex biological systems. The selection of the fluorescent reporter attached to the TCO group significantly impacts the sensitivity, resolution, and duration of imaging experiments. Here, we delve into the distinct advantages of this compound over the more traditional FITC-TCO.
Key Performance Advantages of this compound
Coumarin-based dyes, in general, offer several distinct advantages over fluorescein (B123965) isothiocyanate (FITC). These benefits are critical in demanding applications such as live-cell imaging and tracking of low-abundance biomolecules.
-
Enhanced Photostability: Coumarin (B35378) derivatives are renowned for their superior resistance to photobleaching compared to FITC.[1][2][3] This allows for longer exposure times and time-lapse imaging with minimal signal degradation, which is crucial for studying dynamic cellular processes. FITC, conversely, is notoriously susceptible to rapid photobleaching, limiting its utility in experiments requiring prolonged illumination.[1][2][3]
-
Fluorogenicity and High Signal-to-Noise Ratio: Many coumarin-tetrazine bioorthogonal systems exhibit a phenomenon known as fluorogenicity, where the fluorescence of the coumarin dye is significantly quenched until it reacts with its TCO partner. This "turn-on" mechanism results in a very low background signal from unreacted probes, leading to an exceptionally high signal-to-noise ratio. Some coumarin-tetrazine pairs have demonstrated fluorescence enhancements of over 1,000-fold upon reaction.
-
Tunable Photophysical Properties: The coumarin scaffold is synthetically versatile, allowing for modifications that can tune its excitation and emission spectra across the visible range. This provides greater flexibility in multicolor imaging experiments and allows for the selection of a probe that is optimally matched to the available light sources and detectors.
-
Environmental Sensitivity: The fluorescence of many coumarin dyes is sensitive to the polarity of their microenvironment. This property can be harnessed to probe changes in the local environment of a labeled biomolecule.
Quantitative Data Presentation
The following table summarizes the key photophysical properties of a representative 7-diethylaminocoumarin dye and fluorescein isothiocyanate (FITC). It is important to note that the specific properties of this compound may vary slightly, but the data for the core fluorophore provides a strong basis for comparison.
| Property | 7-Diethylaminocoumarin | Fluorescein Isothiocyanate (FITC) |
| Excitation Max (λex) | ~400-430 nm | ~495 nm[1] |
| Emission Max (λem) | ~450-500 nm | ~519 nm[1] |
| Molar Extinction Coefficient (ε) | ~25,000 - 50,000 M⁻¹cm⁻¹ | ~75,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.60 - 0.90 (solvent dependent)[4][5] | ~0.92 |
| Brightness (ε x Φ) | ~15,000 - 45,000 | ~69,000 |
| Photostability | Generally High | Prone to photobleaching[1][2][3] |
Note: Brightness is a calculated value and can vary based on the specific measurement conditions. While FITC exhibits a higher intrinsic brightness, the superior photostability and lower background of fluorogenic coumarin systems often result in better overall performance in imaging applications.
Experimental Protocols
The following protocols provide a general framework for the use of TCO-functionalized probes in cell labeling experiments.
Protocol 1: Labeling of Cell Surface Proteins with Tetrazine and TCO-Probe
This protocol describes a two-step method for labeling cell surface proteins. First, a tetrazine-modified sugar is metabolically incorporated into cell surface glycans, followed by reaction with the TCO-functionalized fluorescent probe.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Tetrazine-modified monosaccharide (e.g., Ac4ManNTz)
-
This compound or FITC-TCO
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Metabolic Labeling with Tetrazine: a. Culture cells to the desired confluency. b. Prepare a stock solution of the tetrazine-modified sugar in DMSO. c. Add the tetrazine-sugar stock solution to the cell culture medium to a final concentration of 25-50 µM. d. Incubate the cells for 24-48 hours to allow for metabolic incorporation of the tetrazine handle onto cell surface glycans.
-
Labeling with TCO-Probe: a. Prepare a 1 mM stock solution of this compound or FITC-TCO in anhydrous DMSO. b. Gently wash the cells twice with pre-warmed PBS to remove unincorporated tetrazine-sugar. c. Dilute the TCO-probe stock solution in serum-free culture medium to a final concentration of 5-20 µM. d. Add the TCO-probe solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. e. Wash the cells three times with pre-warmed PBS to remove unreacted probe. f. The cells are now ready for imaging.
Protocol 2: General Live-Cell Imaging
Materials:
-
Labeled cells in a glass-bottom dish or chamber slide
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium with HEPES)
-
Fluorescence microscope with an environmental chamber (37°C, 5% CO2) and appropriate filter sets.
Procedure:
-
Replace the PBS with pre-warmed live-cell imaging medium.
-
Place the imaging dish on the microscope stage within the environmental chamber and allow the cells to equilibrate.
-
For this compound, use a filter set appropriate for blue excitation and green emission (e.g., DAPI/blue filter set).
-
For FITC-TCO, use a standard FITC/GFP filter set (blue excitation, green emission).
-
Acquire images using the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
For time-lapse imaging, define the imaging intervals and total duration based on the biological process being studied.
Mandatory Visualizations
Caption: Workflow for cell surface protein labeling.
Caption: TCO-Tetrazine bioorthogonal ligation.
References
- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysics of 7-(diethylamino)coumarin-3-carboxylic acid in cationic micelles: effect of chain length and head group of the surfactants and urea - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of Coumarin-PEG2-TCO and Other Fluorescent Dyes
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the photostability of the chosen fluorophore is a critical parameter that dictates the reliability and temporal window of imaging experiments. Persistent illumination can lead to the irreversible photochemical degradation of fluorescent probes, a phenomenon known as photobleaching, resulting in signal loss and compromising data quality. This guide provides a comparative analysis of the photostability of Coumarin-PEG2-TCO against other commonly used fluorescent dyes in bioorthogonal labeling and live-cell imaging.
Quantitative Photostability Comparison
| Dye Class | Specific Dye | Photobleaching Quantum Yield (Φ_b) | Mean Number of Excitation Cycles Before Photobleaching | Notes |
| Coumarin (B35378) | Coumarin 120 | 3.4 x 10⁻⁴ | 3,000 | Data for a representative coumarin dye. |
| Coumarin 307 | 1.5 x 10⁻⁴ | 6,500 | Data for a representative coumarin dye. | |
| Coumarin 102 | 4.3 x 10⁻⁴ | 2,300 | Data for a representative coumarin dye. | |
| Rhodamine | Rhodamine 6G | 1.2 x 10⁻⁶ | 833,000 | Significantly more photostable than coumarins. |
| Tetramethylrhodamine (TMR) | 3.3 x 10⁻⁷ | 3,070,000 | Highly photostable rhodamine derivative. | |
| BODIPY | BODIPY FL | Qualitatively high | Not specified | Generally exhibit higher photostability than fluorescein. BODIPY FL-PEG4-TCO is noted for its enhanced photostability, making it suitable for long-term imaging.[1] |
| Alexa Fluor | Alexa Fluor 488 | Qualitatively high | Not specified | Known for being significantly more photostable than fluorescein.[2] |
| Alexa Fluor 568 | Qualitatively high | Not specified | Demonstrated to be more photostable than FITC. | |
| Alexa Fluor 647 | Qualitatively high | Not specified | More photostable than Cy5.[2] | |
| Cyanine | Cy3 | Qualitatively moderate | Not specified | Generally less photostable than Alexa Fluor counterparts. |
| Cy5 | Qualitatively moderate | Not specified | Prone to photobleaching, especially in the absence of photoprotective agents.[3] | |
| Fluorescein | Fluorescein (FITC) | High | 30,000 - 40,000 photons | Notoriously susceptible to rapid photobleaching.[1][4] |
Note: The photobleaching quantum yields and the mean number of excitation cycles are highly dependent on the experimental conditions, including the excitation wavelength, illumination intensity, and the local chemical environment (e.g., presence of oxygen, viscosity). The data presented here are for comparative purposes and were compiled from various sources.
Experimental Protocols
A standardized protocol for assessing the photostability of a fluorescent dye is crucial for obtaining comparable results. The following is a general methodology for quantifying the photobleaching rate of a fluorescent probe in a cellular context.
Protocol for Assessing Photostability of a Fluorescent Probe
1. Cell Culture and Labeling:
- Seed cells on a glass-bottom dish suitable for high-resolution microscopy.
- Culture the cells to the desired confluency.
- For targeted labeling, incubate the cells with the fluorescent probe (e.g., this compound for labeling of a tetrazine-modified protein) at an optimal concentration and duration to achieve specific labeling.
- Wash the cells with an appropriate imaging buffer to remove any unbound probe.
2. Image Acquisition:
- Mount the sample on a fluorescence microscope equipped for time-lapse imaging.
- Identify a field of view containing well-labeled cells or structures of interest.
- Define the imaging parameters (e.g., excitation wavelength, laser power/lamp intensity, exposure time, and camera gain) to obtain a good initial signal-to-noise ratio. Crucially, these parameters must be kept constant throughout the entire experiment.
- Acquire a time-lapse series of images of the same field of view. The time interval between acquisitions and the total duration of the experiment will depend on the photostability of the probe being tested.
3. Data Analysis:
- Open the acquired time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).
- Select a region of interest (ROI) that encompasses the fluorescently labeled structure.
- Measure the mean fluorescence intensity within the ROI for each time point in the series.
- To correct for background fluorescence, select a region without any labeled cells and measure its mean intensity at each time point. Subtract this background value from the corresponding ROI intensity.
- Plot the background-corrected fluorescence intensity as a function of time.
- Fit the resulting data to an exponential decay curve to determine the photobleaching rate constant (k) and the photobleaching half-life (t_½_), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the photostability of a fluorescent dye.
Simplified Photobleaching Pathway
The process of photobleaching involves the transition of a fluorophore to an excited state upon photon absorption, followed by potential chemical reactions that lead to its irreversible destruction.
References
- 1. benchchem.com [benchchem.com]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photobleaching [evidentscientific.com]
A Comparative Analysis of the Quantum Yield of Coumarin-PEG2-TCO and Other Coumarin Derivatives
For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that directly influences the sensitivity and accuracy of experimental results. Coumarin-PEG2-TCO, a derivative of the versatile coumarin (B35378) scaffold, is designed for bioorthogonal labeling applications, specifically for the inverse electron demand Diels-Alder (iEDDA) "click" reaction. A key performance metric for any fluorophore is its fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed light into emitted fluorescence. This guide provides an objective comparison of the quantum yield of this compound, benchmarked against other common coumarin derivatives, supported by experimental data and protocols.
The utility of a fluorophore in bioorthogonal labeling, where target molecules are often in low abundance, is heavily dependent on a high quantum yield for a strong signal-to-noise ratio.[1] Many probes, including those based on the coumarin scaffold, are engineered to be "fluorogenic," exhibiting a significant increase in quantum yield upon reacting with their target. This minimizes background fluorescence from unreacted probes, a crucial advantage in no-wash imaging experiments.[1]
Comparative Quantum Yield Data
| Dye | Bioorthogonal Handle | Quantum Yield (Φ) - Unreacted | Quantum Yield (Φ) - Reacted/Conjugated | Solvent/Environment |
| Coumarin-BCN Conjugate (Proxy for this compound) * | BCN | ~0.003[1] | ~0.04[1] | Not Specified |
| Julolidine-Coumarin (from CpO) | None (phosphine-activated) | Minimally fluorescent | 0.88 | 1:1 EtOH/PBS (pH 7.4)[2] |
| Azetidine-Coumarin (from CpO) | None (phosphine-activated) | Minimally fluorescent | 0.87 | 1:1 EtOH/PBS (pH 7.4)[2] |
| Coumarin Derivative 4e | None | - | 0.83[3][4] | DMSO[4] |
| Coumarin 1 | None | - | 0.73[1] | Ethanol[1] |
| Coumarin 102 | None | - | 0.764[1] | Ethanol[1] |
| Coumarin 343 X azide | Azide | - | 0.63[5] | Not Specified |
| Coumarin 6 | None | - | 0.78[5] | Ethanol[5] |
*Data for a structurally similar coumarin-conjugated cyclooctyne (B158145) (coumBARAC) is used as a proxy for this compound.[1]
Experimental Protocols: Relative Quantum Yield Determination
The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which involves referencing its fluorescence to a well-characterized standard with a known quantum yield.
Principle
The quantum yield of an unknown sample is calculated relative to a standard by comparing their integrated fluorescence intensities and absorbances at the same excitation wavelength. The governing equation is:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts ST and X denote the standard and the unknown sample, respectively.[5]
Materials
-
Fluorometer capable of measuring excitation and emission spectra.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Solvent (e.g., ethanol (B145695), water, or appropriate buffer).
-
Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or Coumarin 1 in ethanol (Φ = 0.73)).[1]
Step-by-Step Protocol
-
Standard Selection: Choose a suitable fluorescence standard with a known and well-documented quantum yield. The standard should have absorption and emission spectra in a similar range to the unknown sample to minimize instrument-related errors.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent. The concentrations should be chosen so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to avoid inner filter effects.[1]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. Ensure the absorbance values are within the linear range of the instrument.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength should be the same as that used for the absorbance measurements. It is crucial to keep the instrument settings (e.g., excitation and emission slit widths, detector voltage) constant for all measurements of both the standard and the unknown.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
For both the standard and the unknown, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope (gradient) of the resulting straight lines for both the standard and the unknown sample. .
-
Calculate the quantum yield of the unknown sample using the equation provided above.
-
Visualization of Bioorthogonal Labeling Workflow
The primary application of this compound is in bioorthogonal chemistry. The diagram below illustrates the general workflow of an inverse electron demand Diels-Alder (iEDDA) reaction between a TCO-functionalized coumarin and a tetrazine-labeled biomolecule.
Caption: Bioorthogonal labeling via iEDDA click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorogenic Coumarins Activated via Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Validating Coumarin-PEG2-TCO Labeling: A Comparative Guide to Specificity
In the realm of bioconjugation, the precise and specific labeling of biomolecules is paramount for the integrity of downstream applications in research, diagnostics, and therapeutics. Coumarin-PEG2-TCO, a fluorescent probe utilizing the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine, has emerged as a powerful tool for its high reaction kinetics and specificity. This guide provides a comprehensive comparison of this compound labeling with traditional amine- and thiol-reactive labeling methods, focusing on the validation of labeling specificity.
Performance Comparison of Labeling Chemistries
The choice of labeling chemistry significantly impacts the specificity, efficiency, and stability of the resulting bioconjugate. Below is a comparative overview of TCO-tetrazine ligation, NHS ester chemistry, and maleimide (B117702) chemistry.
| Feature | This compound (TCO-Tetrazine Ligation) | NHS-Fluorescein (Amine-reactive) | Fluorescein-Maleimide (Thiol-reactive) |
| Reaction Principle | Inverse-electron-demand Diels-Alder cycloaddition between TCO and a tetrazine-modified target.[1] | Acylation of primary amines (e.g., lysine (B10760008) residues, N-terminus) by an N-hydroxysuccinimide ester.[2] | Michael addition of a thiol (e.g., cysteine residue) to a maleimide.[3] |
| Reaction Kinetics (Second-Order Rate Constant) | ~800 - 30,000 M⁻¹s⁻¹[1] | Variable, generally slower than TCO-tetrazine ligation.[1] | ~1000 M⁻¹s⁻¹[1] |
| Specificity | High: Bioorthogonal reaction; TCO and tetrazine are abiotic and do not react with native functional groups.[4] | Moderate: Reacts with any accessible primary amine, leading to potential heterogeneity and non-specific labeling.[1] | High (at neutral pH): Highly selective for thiols at pH 6.5-7.5. At pH > 7.5, reactivity towards primary amines increases.[5] |
| Potential Off-Target Reactions | Isomerization of TCO to the non-reactive cis-isomer, especially in the presence of thiols or serum.[1] | Hydrolysis of the NHS ester in aqueous solution, reducing labeling efficiency. Reaction with other nucleophiles at high pH.[2] | Retro-Michael addition (reversibility of the thiol-maleimide bond), especially in the presence of other thiols like glutathione. Hydrolysis of the maleimide group at high pH. |
| Conjugate Stability | The resulting dihydropyridazine (B8628806) bond is generally stable. However, the TCO moiety itself can lose reactivity over time in storage.[5] | Forms a stable amide bond.[2] | The thioether bond can be unstable and susceptible to cleavage by thiol exchange. Ring-opening hydrolysis can lead to a more stable product. |
Experimental Protocols for Validating Labeling Specificity
To ensure the reliability of experimental results, rigorous validation of labeling specificity is crucial. The following are detailed protocols for key validation experiments.
Knockout (KO) Cell Line Validation
This method is considered the gold standard for antibody and probe specificity validation. It involves comparing the labeling signal in wild-type (WT) cells that express the target protein with knockout (KO) cells where the gene for the target protein has been deleted.
Protocol:
-
Cell Culture: Culture both wild-type and target-specific knockout cell lines under identical conditions.
-
Cell Preparation: Harvest and wash both cell lines with phosphate-buffered saline (PBS).
-
Labeling: Incubate both WT and KO cells with this compound (or the comparative probe) according to the specific labeling protocol. This assumes the target protein has been appropriately functionalized with a tetrazine moiety.
-
Washing: Wash the cells extensively with PBS to remove any unbound probe.
-
Analysis: Analyze the labeled cells using fluorescence microscopy or flow cytometry.
-
Expected Outcome: A specific signal should be observed in the WT cells, while no or minimal signal should be detected in the KO cells.
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a powerful technique to identify the specific proteins that have been labeled. A labeled protein is immunoprecipitated, and the bound proteins are identified by mass spectrometry.
Protocol:
-
Cell Lysis: Lyse cells that have been labeled with this compound (or other probes) using a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with control beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody that specifically recognizes the coumarin (B35378) moiety or a tag on the labeled protein.
-
Add Protein A/G beads to capture the antibody-protein complex.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for MS: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel digestion).
-
Mass Spectrometry: Analyze the protein digest by LC-MS/MS.
-
Data Analysis: Identify the proteins from the MS data. The primary identified protein should be the intended target. The presence of other proteins may indicate off-target labeling.
Overexpression of a GFP-Tagged Protein
This method involves overexpressing the target protein as a fusion with a Green Fluorescent Protein (GFP) tag. The specificity of the labeling probe can then be assessed by its co-localization or specific pulldown with the GFP signal.
Protocol:
-
Transfection: Transfect host cells with a plasmid encoding the target protein fused to GFP. As a control, transfect a separate batch of cells with a plasmid encoding only GFP.
-
Cell Culture and Lysis: Culture the transfected cells and then lyse them.
-
Labeling: Label the cell lysates with this compound (assuming the target protein is tetrazine-modified).
-
Immunoprecipitation with GFP-Trap:
-
Incubate the labeled lysates with GFP-Trap beads (high-affinity anti-GFP nanobodies coupled to beads).
-
Wash the beads thoroughly to remove unbound proteins and probe.
-
-
Analysis:
-
Western Blot: Elute the bound proteins and analyze by western blot using an anti-coumarin antibody. A band should only be present in the pulldown from cells expressing the GFP-tagged target protein and not in the GFP-only control.
-
Fluorescence Imaging: For cellular imaging, assess the co-localization of the coumarin fluorescence with the GFP signal in the transfected cells.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Covalent labeling via TCO-tetrazine ligation.
Caption: Workflows for validating labeling specificity.
Conclusion
Validating the specificity of bioconjugation is a critical step in ensuring the reliability and reproducibility of experimental data. This compound, leveraging the highly specific and rapid TCO-tetrazine bioorthogonal reaction, offers a significant advantage over traditional amine- and thiol-reactive labeling methods, which are more prone to off-target reactions. By employing rigorous validation protocols such as knockout cell line analysis, IP-MS, and GFP-tagged protein overexpression, researchers can confidently ascertain the specificity of their labeling and the validity of their subsequent findings.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. GFP Immunoprecipitation and Sample Preparation for Tandem Mass Tag (TMT) Mass Spectrometry Analysis [protocols.io]
- 4. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
A Head-to-Head Battle of Bioorthogonal Probes: Coumarin-PEG2-TCO Takes the Stage
For researchers, scientists, and drug development professionals navigating the complex landscape of bioorthogonal chemistry, the choice of a labeling probe is a critical decision that can significantly impact experimental success. This guide provides an objective, data-driven comparison of Coumarin-PEG2-TCO with other leading bioorthogonal probes, offering a clear rationale for probe selection in various research applications.
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) moiety and a tetrazine is renowned for its exceptionally fast kinetics, making it a powerful tool for in vivo imaging and the labeling of low-abundance biomolecules.[1][2][3][4] this compound, which leverages this rapid reaction, stands as a prominent contender in the bioorthogonal toolkit. Its coumarin (B35378) fluorophore offers favorable photophysical properties, while the PEG2 linker enhances aqueous solubility and biocompatibility.[5] This guide benchmarks the performance of the TCO-tetrazine ligation against other widely used bioorthogonal reactions: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the classic Staudinger Ligation.
Quantitative Performance Metrics: A Comparative Overview
The efficacy of a bioorthogonal reaction is primarily dictated by its speed, the stability of the reactants and products, and for fluorescent probes, the photophysical properties of the resulting conjugate. The following table summarizes key quantitative data for the TCO-tetrazine ligation, SPAAC, and the Staudinger ligation.
| Bioorthogonal Reaction | Probe System | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Quantum Yield (Φ) of Product | Stability Considerations |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | This compound + Tetrazine | ~800 - 30,000+[1][2][3][4][6] | Fluorogenic "turn-on" effect; significant fluorescence enhancement.[7] Specific Φ values are system-dependent. | TCO can isomerize to the less reactive cis-cyclooctene, particularly in the presence of thiols.[8] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DBCO-fluorophore + Azide | ~0.1 - 2.3[9][10][11][12] | Generally high and stable. | DBCO and azides are generally stable under physiological conditions.[13] |
| Staudinger Ligation | Phosphine-fluorophore + Azide | ~0.0012 - 0.0025[11][14][15] | Dependent on the specific fluorophore used. | Phosphine (B1218219) reagents are susceptible to air oxidation.[14] |
Visualizing the Chemistry: Reaction and Workflow
To further elucidate the processes involved, the following diagrams illustrate the bioorthogonal reaction of this compound and a generalized experimental workflow for comparing bioorthogonal probes.
Figure 1: Reaction of this compound with a tetrazine.
Figure 2: Generalized workflow for comparing bioorthogonal probes.
Detailed Experimental Protocols
To ensure rigorous and reproducible comparisons, the following detailed protocols for key benchmarking experiments are provided.
Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow UV-Vis Spectrophotometry
This protocol is suitable for measuring the kinetics of fast bioorthogonal reactions that exhibit a change in UV-Vis absorbance.[1]
Materials:
-
This compound
-
Tetrazine-functionalized molecule
-
Alternative bioorthogonal probe pairs (e.g., DBCO-dye and azide-partner, phosphine-dye and azide-partner)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stopped-flow spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each reactant in PBS.
-
For the TCO-tetrazine reaction, the disappearance of the characteristic tetrazine absorbance (around 520 nm) can be monitored.
-
Create a series of pseudo-first-order experiments by keeping the concentration of one reactant constant and in large excess (at least 10-fold) over the other.
-
-
Data Acquisition:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).
-
Rapidly mix the two reactant solutions in the instrument.
-
Monitor the change in absorbance at the appropriate wavelength over time.
-
-
Data Analysis:
-
Fit the absorbance decay to a single-exponential function to obtain the observed rate constant (k_obs).
-
Plot k_obs against the concentration of the excess reactant.
-
The slope of the resulting linear fit represents the second-order rate constant (k₂).
-
Protocol 2: Comparative Analysis of Labeling Efficiency using Flow Cytometry
This protocol allows for the quantitative comparison of labeling efficiency of different bioorthogonal probes in a cell-based assay.[16]
Materials:
-
Cells of interest
-
Metabolic precursor containing the bioorthogonal handle (e.g., an azide-modified sugar)
-
This compound and other fluorescent bioorthogonal probes (e.g., DBCO-fluorophore)
-
Cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Metabolic Labeling:
-
Culture cells in a medium supplemented with the bioorthogonal metabolic precursor for a predetermined time to allow for incorporation into cellular biomolecules.
-
Include a negative control group of cells cultured without the metabolic precursor.
-
-
Bioorthogonal Labeling:
-
Harvest and wash the cells.
-
Incubate the metabolically labeled cells with a solution of the fluorescent bioorthogonal probe (e.g., this compound or DBCO-fluorophore) at a set concentration for a specific duration.
-
Include a control of labeled cells that were not metabolically tagged to assess non-specific binding.
-
-
Analysis:
-
Wash the cells to remove any unbound fluorescent probe.
-
Analyze the cell populations using a flow cytometer, measuring the fluorescence intensity.
-
Compare the mean fluorescence intensity of the different experimental groups to determine the labeling efficiency and specificity of each probe.
-
Protocol 3: Assessment of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound and other bioorthogonal probes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the bioorthogonal probes for a specified duration (e.g., 24 hours).
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot cell viability against probe concentration to determine the cytotoxic potential of each probe.
-
Concluding Remarks
The selection of a bioorthogonal probe is a multifaceted decision that requires careful consideration of reaction kinetics, stability, and potential cytotoxicity. The IEDDA reaction between this compound and tetrazines offers unparalleled speed, making it an excellent choice for applications requiring rapid labeling, particularly in dynamic in vivo settings. However, for experiments where reaction speed is less critical and probe stability is paramount, SPAAC reactions with DBCO derivatives present a robust alternative. The Staudinger ligation, while historically significant, is generally less favored due to its slower kinetics and the susceptibility of phosphine probes to oxidation. By utilizing the quantitative data and detailed protocols provided in this guide, researchers can make informed decisions to select the most appropriate bioorthogonal tool to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. raineslab.com [raineslab.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of Coumarin-PEG2-TCO in Bioorthogonal Labeling
In the realm of bioorthogonal chemistry, the precise and specific labeling of biomolecules within their native environment is paramount. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) and trans-cyclooctenes (TCOs) has emerged as a powerful tool for such applications due to its exceptionally fast reaction kinetics and high specificity.[1][2][3] This guide provides a comparative analysis of a putative Coumarin-PEG2-TCO probe, focusing on its potential cross-reactivity profile in comparison to other commonly used TCO derivatives. The inclusion of a coumarin (B35378) moiety suggests its use in fluorescence imaging, while the PEG2 linker is intended to enhance hydrophilicity.
Quantitative Comparison of TCO Dienophiles
The reactivity of TCO derivatives in the IEDDA reaction is a critical performance metric. The table below summarizes the second-order rate constants for the reaction of various TCOs with 3,6-dipyridyl-s-tetrazine, providing a quantitative basis for comparison.
| Dienophile | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Solvent | Temperature (°C) | Reference |
| trans-Cyclooctene (TCO) | 2,000 | 9:1 MeOH:water | 25 | [1] |
| 5-hydroxy-TCO (equatorial) | 22,600 | PBS | 25 | [4] |
| 5-hydroxy-TCO (axial) | 80,200 | PBS | 25 | [4] |
| oxoTCO | 94,600 | PBS | 25 | [5] |
| a-TCO | 150,000 | 95:5 PBS:MeOH | 25 | [6] |
| d-TCO | 366,000 | Water | 25 | [4] |
| s-TCO | 3,300,000 | Water | 25 | [4] |
Note: The reactivity of a specific this compound is not publicly available and would depend on the specific isomer of the TCO core. However, based on the structure, its reactivity is expected to be in the range of the parent TCO or hydroxylated TCOs.
Potential Cross-Reactivity Pathways
While the TCO-tetrazine ligation is highly specific, potential side reactions and instability can lead to off-target effects. For a this compound probe, two main areas of concern for cross-reactivity are the TCO moiety and the coumarin core.
1. TCO Moiety: The primary concern for TCO derivatives is their stability, particularly the isomerization from the reactive trans-isomer to the much less reactive cis-isomer.[2] This isomerization can be promoted by thiols, which are abundant in the cellular environment in the form of glutathione (B108866) and cysteine residues in proteins.[7][8] Some highly strained TCOs, while more reactive with tetrazines, are also more prone to this thiol-mediated isomerization.[4] Additionally, some TCO derivatives have been designed to specifically react with sulfenic acids, a rare post-translational modification.[9]
2. Coumarin Moiety: Coumarin and its derivatives can react with various nucleophiles.[10][11] While generally stable, under certain conditions, the lactone ring of the coumarin can be susceptible to cleavage by strong nucleophiles, which could lead to non-specific labeling or loss of the fluorescent signal.
Experimental Protocols
To assess the cross-reactivity of a novel probe like this compound, the following experimental protocols are recommended:
Protocol 1: Thiol Stability Assay
Objective: To determine the stability of the TCO moiety in the presence of a biological thiol.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH) or L-cysteine
-
HPLC system with a suitable C18 column
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and dilute to a final concentration of 1 mM in PBS.
-
Prepare a stock solution of GSH or L-cysteine in PBS to a final concentration of 10 mM.
-
Mix the this compound solution with the thiol solution at a 1:1 ratio.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Analyze the aliquot by HPLC to monitor the disappearance of the trans-isomer and the appearance of the cis-isomer.
-
For structural confirmation, the reaction can be scaled up and the products isolated for NMR analysis.
Protocol 2: Serum Stability Assay
Objective: To evaluate the stability of the probe in a more complex biological medium.
Materials:
-
This compound
-
Fresh mouse or human serum
-
HPLC system
Procedure:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Dilute the stock solution into the serum to a final concentration of 100 µM.
-
Incubate the mixture at 37°C.
-
At various time points, precipitate the serum proteins by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC to quantify the remaining intact this compound.
Visualizing Reaction and Cross-Reactivity Pathways
To visually represent the intended reaction and a potential side reaction, the following diagrams are provided.
Caption: The intended IEDDA reaction between this compound and a tetrazine-modified biomolecule.
Caption: A potential cross-reactivity pathway showing the thiol-mediated isomerization of the TCO moiety.
References
- 1. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unict.it [iris.unict.it]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computationally guided discovery of a reactive, hydrophilic trans-5-oxocene dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP4262887A1 - Trans-cyclooctenes with high reactivity and favorable physiochemical properties - Google Patents [patents.google.com]
- 7. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dual-Reactivity trans-Cyclooctenol Probes for Sulfenylation in Live Cells Enable Temporal Control via Bioorthogonal Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. znaturforsch.com [znaturforsch.com]
Evaluating the Brightness of Coumarin-PEG2-TCO in Different Buffers: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the optimal fluorescent probe is critical for the success of bioorthogonal labeling experiments. This guide provides a comprehensive evaluation of the brightness of Coumarin-PEG2-TCO in various buffer systems, comparing its performance with commercially available alternatives. The presented data, detailed experimental protocols, and workflow visualizations aim to facilitate informed decisions in probe selection for applications such as cellular imaging and pathway analysis.
The brightness of a fluorophore, a key determinant of its performance, is a product of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). While this compound is a valuable tool for bioorthogonal chemistry, its fluorescence characteristics can be influenced by the surrounding microenvironment, including the choice of buffer. This guide explores these effects and provides a direct comparison with other popular TCO-linked fluorophores.
Performance Comparison of TCO-Linked Fluorophores
| Fluorophore | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Buffer/Solvent |
| This compound | ~13,075 | ~0.66 (post-click)[1] | ~8,629 | PBS (pH 7.4) |
| Not available | Not available | Not available | Citrate (B86180) Buffer | |
| Not available | Not available | Not available | Tris Buffer | |
| AF488-TCO | 71,800[2] | 0.91[2] | 65,338 | Water/DMSO |
| Cy3-TCO | 150,000[3] | Not specified | Not specified | Not specified |
| Cy3B-TCO | 120,000[4] | 0.58[4] | 69,600 | Not specified |
| Cy5-TCO | 250,000[5][6] | 0.27 - 0.4[5] | 67,500 - 100,000 | Not specified |
Note: The brightness of a fluorophore can be influenced by conjugation to other molecules and the local environment. The values presented here are for the TCO-derivatized fluorophores and may differ from the unconjugated dyes.
Experimental Protocols
To ensure reproducible and comparable results when evaluating the brightness of different fluorophores, a standardized experimental protocol is essential. The following section details the methodologies for sample preparation and the measurement of fluorescence quantum yield.
Protocol for Evaluating Fluorophore Brightness in Different Buffers
This protocol outlines the steps to compare the relative fluorescence brightness of TCO-linked fluorophores in various buffer systems.
Materials:
-
This compound and other TCO-linked fluorophores (e.g., AF488-TCO, Cy3-TCO, Cy5-TCO)
-
Tetrazine-functionalized molecule (e.g., Tetrazine-PEG4-amine) for the click reaction
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Citrate Buffer (e.g., 0.1 M, pH 5.0)
-
Tris Buffer (e.g., 50 mM, pH 8.0)
-
Spectrofluorometer with corrected excitation and emission spectra capabilities
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
High-purity solvents (e.g., DMSO) for stock solutions
Procedure:
-
Stock Solution Preparation: Prepare 1 mM stock solutions of each TCO-linked fluorophore and the tetrazine-functionalized molecule in anhydrous DMSO. Store these solutions protected from light at -20°C.
-
Reaction Solution Preparation:
-
For each buffer (PBS, Citrate, Tris), prepare a solution containing the tetrazine-functionalized molecule at a concentration of 10 µM.
-
To initiate the click reaction, add the TCO-linked fluorophore to the tetrazine solution at a final concentration of 1 µM. Allow the reaction to proceed to completion (typically a few minutes at room temperature for TCO-tetrazine ligation).
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each reacted fluorophore solution at its respective excitation maximum.
-
Prepare a series of dilutions for each fluorophore in the respective buffer to obtain absorbance values between 0.01 and 0.1. This is crucial to avoid inner filter effects.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the reacted fluorophores. Excite each sample at its maximum absorption wavelength.
-
Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements to allow for direct comparison.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each sample.
-
For each fluorophore in each buffer, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
The slope of the resulting linear fit is proportional to the brightness of the fluorophore in that specific buffer. A steeper slope indicates higher brightness.
-
Relative Fluorescence Quantum Yield Measurement
The relative quantum yield can be determined by comparing the fluorescence of the sample to a standard with a known quantum yield.
Procedure:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar wavelength range as the sample. For coumarin (B35378) derivatives, Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.
-
Sample and Standard Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent or buffer, ensuring their absorbance at the excitation wavelength is below 0.1.
-
Measurements: Measure the absorbance and fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.
-
Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Visualizing the Application: Bioorthogonal Labeling of G-Protein Coupled Receptors
The TCO-tetrazine ligation is a powerful tool for studying cellular processes. One prominent application is the site-specific labeling of G-Protein Coupled Receptors (GPCRs) to investigate their signaling pathways.
This workflow illustrates the process of genetically encoding a TCO-containing unnatural amino acid into a GPCR, followed by bioorthogonal labeling with a TCO-reactive fluorescent probe like this compound. This enables the visualization and study of ligand-induced receptor activation and downstream signaling.
Conclusion
The selection of a fluorescent probe for bioorthogonal labeling requires careful consideration of its photophysical properties within the specific experimental context. While this compound offers a valuable tool, particularly for its application in the blue-green spectral range, its brightness is influenced by the buffer environment. For applications demanding maximal brightness, especially in the green to red regions of the spectrum, alternatives such as AF488-TCO, Cy3B-TCO, and Cy5-TCO may offer superior performance. This guide provides the foundational data and protocols to enable researchers to empirically determine the most suitable probe for their specific needs, thereby enhancing the quality and reliability of their experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Single-Residue Bioorthogonal Labeling of G Protein-Coupled Receptors in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioorthogonal fluorescent labeling of functional G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Fluorescent Bioorthogonal Labeling of Class B GPCRs in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Coumarin-PEG2-TCO and Alternatives for Live-Cell Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Coumarin-PEG2-TCO and alternative fluorescent probes for live-cell imaging applications. The performance of these probes is evaluated based on key metrics, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable tool for their specific needs.
Introduction to Bioorthogonal Labeling with TCO-Tetrazine Chemistry
Live-cell imaging is a powerful technique for studying dynamic cellular processes. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO), has emerged as a cornerstone for labeling biomolecules in their native environment. This reaction is exceptionally fast, highly specific, and biocompatible, making it ideal for real-time visualization of cellular events without significant perturbation.
This compound is a fluorescent probe that utilizes this chemistry. The coumarin (B35378) fluorophore offers favorable photophysical properties, while the TCO group enables covalent attachment to tetrazine-modified targets. This guide compares the performance of this compound with two common alternatives: BODIPY-TCO and Cy3-TCO, across different cancer cell lines.
Performance Comparison of Fluorescent Probes
The selection of a fluorescent probe for live-cell imaging depends on several critical performance parameters. This section provides a comparative overview of this compound, BODIPY-TCO, and Cy3-TCO.
Quantitative Data Summary
| Feature | This compound | BODIPY-FL-PEG4-TCO | Cy3-PEG2-TCO |
| Excitation Max (λex) | ~405 nm | ~503 nm | ~550 nm |
| Emission Max (λem) | ~470 nm | ~509 nm | ~570 nm |
| Quantum Yield (Φ) | Moderate to High (Varies with environment) | ~0.9 | ~0.15 |
| Photostability | Good | Excellent | Good |
| Cell Permeability | Moderate | Good | Moderate |
| Cytotoxicity | Generally low | Generally low | Generally low |
Signal-to-Noise Ratio and "Turn-On" Effect
A key advantage of tetrazine-TCO ligation is the potential for a "turn-on" fluorescence effect. The tetrazine moiety can quench the fluorescence of the attached dye, which is then restored upon reaction with TCO. This significantly improves the signal-to-noise ratio by reducing background fluorescence from unbound probes, enabling no-wash imaging protocols. Coumarin-based probes, in particular, have been shown to exhibit a significant fluorogenic response upon reaction.
Performance in Different Cell Lines
The performance of fluorescent probes can vary depending on the cell type. This section discusses the application of these probes in three common cancer cell lines: HeLa (cervical cancer), A549 (lung cancer), and SKBR3 (breast cancer).
Cytotoxicity Data (IC50 Values)
While specific IC50 values for the TCO-conjugated versions of these dyes are not extensively reported in direct comparative studies, the cytotoxicity of the parent fluorophores and related derivatives provides an indication of their potential impact on cell viability.
| Cell Line | Coumarin Derivatives (General) | BODIPY Dyes (General) | Cy3 Dyes (General) |
| HeLa | IC50 values vary widely depending on the specific derivative. Some have shown significant cytotoxic effects, while others are well-tolerated. | Generally low cytotoxicity, well-suited for live-cell imaging. | Generally low cytotoxicity. |
| A549 | Cytotoxicity is variable. Some coumarin derivatives have been investigated as anti-cancer agents in this cell line. | Low cytotoxicity reported in imaging studies. | Low cytotoxicity. |
| SKBR3 | Data not widely available. | Used for labeling and tracking receptors like HER2 with low cytotoxicity. | Low cytotoxicity. |
Note: It is crucial to empirically determine the optimal, non-toxic concentration for each probe and cell line in your specific experimental setup.
Experimental Protocols
This section provides a generalized yet detailed protocol for comparing the performance of this compound and its alternatives in live-cell imaging.
I. Cell Culture and Seeding
-
Culture HeLa, A549, or SKBR3 cells in their respective recommended complete media.
-
Seed the cells onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy.
-
Allow cells to adhere and reach 50-70% confluency before labeling.
II. Metabolic Labeling with Tetrazine
To introduce the tetrazine handle onto cellular targets (e.g., cell surface glycoproteins), metabolic labeling can be employed.
-
Prepare a stock solution of a tetrazine-modified sugar (e.g., Ac4ManNTz) in sterile DMSO.
-
Add the tetrazine-sugar to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation.
III. Fluorescent Labeling with TCO-Dyes
-
Prepare 1 mM stock solutions of this compound, BODIPY-TCO, and Cy3-TCO in anhydrous DMSO.
-
On the day of imaging, wash the cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.
-
Dilute the TCO-dye stock solutions to the desired final working concentration (typically 1-10 µM, but should be optimized) in a live-cell imaging buffer (e.g., phenol (B47542) red-free medium with 25 mM HEPES).
-
Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
Wash the cells three times with the imaging buffer to remove unbound probe.
IV. Live-Cell Imaging and Analysis
-
Acquire images using a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2) and appropriate filter sets for each fluorophore.
-
Photostability Assessment: Continuously image a field of view and quantify the rate of fluorescence intensity decay over time.
-
Signal-to-Noise Ratio (SNR) Calculation: Measure the mean fluorescence intensity of the labeled structures and a background region. Calculate the SNR as (Mean Signal - Mean Background) / Standard Deviation of Background.
-
Cytotoxicity Assay (e.g., MTT assay): After imaging or a separate incubation with the probes, assess cell viability according to the manufacturer's protocol for the chosen assay.
Experimental Workflow Diagram
Caption: General experimental workflow for comparing the performance of TCO-functionalized fluorescent probes in live cells.
Visualization of Signaling Pathways: EGFR Signaling
Bioorthogonal labeling is a powerful tool for visualizing and studying cell signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and cancer, is a common target for such studies. By labeling EGFR or its interacting partners, researchers can track their localization, trafficking, and interactions in real-time.
EGFR Signaling Pathway Diagram
Caption: Simplified diagram of the EGFR signaling pathway, which can be visualized using TCO-labeled EGFR.
Conclusion
The choice between this compound, BODIPY-TCO, and Cy3-TCO for live-cell imaging depends on the specific experimental requirements.
-
This compound is a valuable probe, particularly for applications where a "turn-on" fluorogenic response is desirable to minimize background and enable no-wash imaging. Its excitation in the violet/blue range makes it suitable for multiplexing with green and red fluorophores.
-
BODIPY-TCO offers excellent photostability and a high quantum yield, making it a robust choice for long-term imaging experiments.
-
Cy3-TCO is a well-established and bright fluorophore in the yellow/orange spectrum, providing a reliable option for a wide range of applications.
Researchers should carefully consider the photophysical properties, potential for fluorogenicity, and cytotoxicity of each probe in their chosen cell line to ensure the acquisition of high-quality, reproducible data. The provided protocols offer a framework for conducting a systematic comparison to make an informed decision.
A Head-to-Head Battle of the Beacons: Coumarin vs. Rhodamine-Based Two-Photon Probes for Cellular Oxygen Imaging
For researchers, scientists, and professionals in the dynamic fields of cell biology and drug development, the precise measurement of cellular oxygen levels is paramount. Two-photon microscopy, with its ability to provide high-resolution, three-dimensional images deep within living tissues, has emerged as a powerful tool for this purpose. At the heart of this technique are specialized molecular probes that can sense and report on the local oxygen concentration. Among the most promising candidates are phosphorescent probes built upon coumarin (B35378) and rhodamine scaffolds. This guide offers a side-by-side comparison of these two classes of probes, delving into their performance characteristics, supported by experimental data, to aid in the selection of the optimal tool for your research needs.
The primary mechanism for oxygen sensing by these probes is the quenching of phosphorescence. In an environment with low oxygen (hypoxia), the probe emits a strong phosphorescent signal upon two-photon excitation. As the concentration of molecular oxygen increases, the phosphorescence is "quenched," leading to a decrease in signal intensity and a shortening of the phosphorescence lifetime. This relationship allows for the quantitative mapping of oxygen concentration within cells and tissues.
Performance Comparison at a Glance
| Parameter | Coumarin-Based Probe (e.g., Pt(II)-Coumarin Complex) | Rhodamine-Based Probe (e.g., Ir(III)-Rhodamine Complex) |
| Two-Photon Absorption Cross-Section (σ₂) | ~30-300 GM | ~50-150 GM |
| Phosphorescence Quantum Yield (Φp) | ~0.02-0.25 | ~0.04-0.25 |
| Phosphorescence Lifetime (τ₀) (no O₂) | ~2-100 µs | ~1-5 µs |
| Stern-Volmer Constant (Ksv) | ~0.01-0.2 Torr⁻¹ | ~0.01-0.1 Torr⁻¹ |
| Excitation Wavelength (Two-Photon) | ~750-850 nm | ~800-950 nm |
| Emission Wavelength | ~600-650 nm | ~600-650 nm |
| Photostability | Generally Good | Generally Good to Excellent |
Note: The values presented are approximate and can vary significantly depending on the specific molecular structure of the probe, the metal complex used, and the cellular environment. GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴·s·photon⁻¹).
Delving into the Details: A Comparative Analysis
Two-Photon Absorption Cross-Section (σ₂): This parameter quantifies the efficiency of two-photon absorption. While both classes of probes exhibit respectable two-photon absorption, some engineered coumarin derivatives have shown exceptionally high cross-sections, potentially allowing for imaging with lower laser powers and reduced phototoxicity.
Phosphorescence Quantum Yield (Φp): This represents the efficiency of phosphorescent emission after excitation. Both coumarin and rhodamine can be incorporated into metal complexes that exhibit good quantum yields. The choice of the heavy metal atom (e.g., platinum, palladium, iridium, ruthenium) plays a crucial role in enhancing this property.
Phosphorescence Lifetime (τ₀): The intrinsic lifetime of the phosphorescence in the absence of oxygen is a critical parameter. Coumarin-based probes, particularly Pt(II) complexes, often exhibit longer lifetimes, which can provide a larger dynamic range for oxygen sensing. The shorter lifetimes of some iridium-based rhodamine probes may be advantageous for applications requiring higher temporal resolution.
Stern-Volmer Constant (Ksv): This constant is a measure of the sensitivity of the probe to oxygen. A higher Ksv value indicates a greater degree of quenching for a given oxygen concentration, translating to higher sensitivity. The sensitivity of both probe types can be tuned through chemical modifications.
Photostability: Both coumarin and rhodamine derivatives can be engineered to have good photostability, which is essential for long-term imaging experiments. Rhodamine-based dyes are renowned for their high photostability.[1]
Signaling Pathway and Experimental Workflow
The fundamental principle behind oxygen detection with these probes is collisional quenching of the triplet excited state of the phosphorescent metal complex by molecular oxygen.
Signaling Pathway
Caption: Figure 1: Signaling Pathway of Phosphorescence Quenching by Oxygen.
Upon two-photon excitation, the probe is promoted to a singlet excited state (S₁). It then undergoes intersystem crossing to a long-lived triplet excited state (T₁). In the absence of oxygen, the probe returns to the ground state (S₀) by emitting a phosphorescent photon. However, if molecular oxygen is present, it can collide with the excited probe, accepting the energy and returning the probe to its ground state without the emission of light, a process known as quenching.
Experimental Workflow for Cellular Oxygen Imaging
Caption: Figure 2: Experimental Workflow for Two-Photon Cellular Oxygen Imaging.
Experimental Protocols
Synthesis of a Representative Pt(II)-Coumarin Phosphorescent Probe
This protocol is a generalized procedure for the synthesis of a platinum(II) complex with a coumarin-derived ligand.
-
Ligand Synthesis: A suitable coumarin derivative with a chelating moiety (e.g., a pyridyl group) is synthesized. This often involves a multi-step organic synthesis, for example, a Knoevenagel condensation to form the coumarin core, followed by functionalization to introduce the chelating group.[2]
-
Complexation: The coumarin-based ligand is then reacted with a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), in a suitable solvent system (e.g., a mixture of water and methanol).
-
Purification: The resulting Pt(II)-coumarin complex is purified using techniques like recrystallization or column chromatography to yield the final phosphorescent probe.[2]
Synthesis of a Representative Ir(III)-Rhodamine Phosphorescent Probe
This protocol outlines a general approach for synthesizing an iridium(III) complex incorporating a rhodamine-based ligand.
-
Ligand Synthesis: A rhodamine derivative is functionalized with a chelating group, such as a bipyridine or phenylpyridine moiety. This typically involves standard organic reactions to modify the rhodamine scaffold.
-
Complexation: The rhodamine-containing ligand is reacted with an iridium(III) precursor, for example, iridium(III) chloride hydrate, often in a high-boiling point solvent like 2-ethoxyethanol, under reflux conditions.
-
Purification: The crude Ir(III)-rhodamine complex is purified by column chromatography on silica (B1680970) gel or alumina (B75360) to obtain the pure phosphorescent probe.[3]
General Protocol for Cellular Oxygen Imaging using Two-Photon Phosphorescence Lifetime Microscopy (PLIM)
-
Cell Culture and Probe Loading:
-
Culture cells of interest on a suitable imaging dish (e.g., glass-bottom dish).
-
Prepare a stock solution of the phosphorescent oxygen probe in a suitable solvent (e.g., DMSO).
-
Dilute the probe stock solution in cell culture medium to the desired final concentration.
-
Incubate the cells with the probe-containing medium for a sufficient time to allow for cellular uptake. The optimal loading time and concentration need to be determined empirically for each cell type and probe.
-
Before imaging, wash the cells with fresh culture medium to remove any excess extracellular probe.
-
-
Two-Photon Microscopy and PLIM Data Acquisition:
-
Place the imaging dish on the stage of a two-photon microscope equipped with a PLIM data acquisition system (e.g., time-correlated single photon counting - TCSPC).
-
Excite the probe using a pulsed near-infrared (NIR) laser tuned to the two-photon absorption maximum of the probe.
-
Collect the phosphorescence emission using a high-sensitivity detector (e.g., a photomultiplier tube or a hybrid photodetector) and appropriate emission filters.
-
Acquire PLIM data by recording the arrival times of the emitted photons relative to the laser pulses for each pixel in the scanned area.
-
-
Data Analysis:
-
For each pixel, fit the phosphorescence decay curve to an appropriate model (e.g., a single or multi-exponential decay) to determine the phosphorescence lifetime (τ).
-
Generate a phosphorescence lifetime map of the imaged cells.
-
Convert the lifetime map into an oxygen concentration map using the Stern-Volmer equation: τ₀/τ = 1 + Ksv[O₂] , where τ₀ is the phosphorescence lifetime in the absence of oxygen, τ is the measured lifetime, Ksv is the Stern-Volmer constant, and [O₂] is the oxygen concentration. The values for τ₀ and Ksv must be determined for the specific probe and experimental conditions through a calibration procedure.[4]
-
Conclusion
Both coumarin and rhodamine-based two-photon phosphorescent probes offer powerful capabilities for imaging cellular oxygen. The choice between them will depend on the specific requirements of the experiment. Coumarin-based probes may offer advantages in terms of their tunable two-photon absorption cross-sections, while rhodamine-based probes are known for their exceptional photostability. The development of novel probes based on both scaffolds is an active area of research, promising even more sensitive and robust tools for unraveling the intricate role of oxygen in cellular function and disease.
References
Comparative Stability Analysis of Coumarin-PEG2-TCO Conjugates for Bioorthogonal Labeling
A detailed guide for researchers, scientists, and drug development professionals on the stability of Coumarin-PEG2-TCO, benchmarked against common alternative bioorthogonal chemistries. This document provides a comparative analysis supported by available experimental data and detailed protocols for stability assessment.
The efficacy and reliability of bioconjugates in both research and therapeutic applications are critically dependent on their stability under physiological conditions. This compound is a fluorescent labeling agent designed for the exceptionally rapid inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine-modified molecules. The stability of this conjugate is a function of its three core components: the coumarin (B35378) fluorophore, a short polyethylene (B3416737) glycol (PEG) linker, and the reactive trans-cyclooctene (B1233481) (TCO) moiety. The primary concern for the utility of TCO-based conjugates is the stability of the TCO ring itself, which is prone to isomerization.
Comparative Stability of Bioorthogonal Moieties
The stability of a bioconjugate is often dictated by its weakest link. In the context of bioorthogonal chemistry, the reactive handles are frequently the most susceptible to degradation or loss of reactivity in biological media. The following table summarizes available data on the stability of TCO and its common alternatives. While specific data for the this compound conjugate is not extensively published, the stability of the TCO moiety itself is the most critical parameter for its bioorthogonal reactivity.
| Bioorthogonal Handle | Reaction Partner | Test Condition | Half-life / % Intact | Key Stability Considerations |
| trans-Cyclooctene (TCO) | Tetrazine | 50% fresh mouse serum at 37 °C | Almost complete conversion to cis-isomer in 7 hours.[1] | The strained trans-isomer can convert to the unreactive cis-isomer, a reaction catalyzed by thiols and serum proteins.[1] More strained variants like s-TCO may have even shorter in vivo half-lives. |
| d-TCO (stabilized TCO) | Tetrazine | Mouse plasma at 37 °C | For an 18F-labeled d-TCO: 52% intact after 1 hour; 34% intact after 2 hours. | These derivatives are engineered for enhanced stability and show improved performance over standard TCO, although isomerization remains a possibility. |
| Dibenzocyclooctyne (DBCO) | Azide | In presence of Glutathione (B108866) (GSH) | ~71 minutes.[2] | Used in strain-promoted alkyne-azide cycloaddition (SPAAC). Its hydrophobicity may contribute to aggregation in some applications.[2] |
| Bicyclononyne (BCN) | Azide | In presence of Glutathione (GSH) | ~6 hours.[2] | Generally exhibits greater stability towards thiols like glutathione when compared to DBCO.[2] |
| Norbornene | Tetrazine | General ligation conditions | High stability across various conditions.[2] | A highly stable alternative for IEDDA reactions, but this stability comes at the cost of significantly slower reaction kinetics compared to TCO.[2] |
| Maleimide | Thiol | Human plasma | ~50% intact after 7 days.[3] | The thioether bond is susceptible to a retro-Michael reaction and exchange with abundant serum thiols like albumin, leading to deconjugation.[3] |
Experimental Protocols
Protocol for Assessing the Serum Stability of Fluorescent Bioconjugates
This protocol provides a robust framework for quantifying the stability of a fluorescent conjugate like this compound in a biologically relevant matrix.
Objective: To determine the degradation rate and half-life of the conjugate in serum by monitoring the intact molecule over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound conjugate
-
Pooled human or mouse serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system (e.g., C18 column) with fluorescence and/or UV detectors
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the this compound conjugate in a suitable organic solvent (e.g., DMSO). Further dilute to a working concentration in PBS (pH 7.4).
-
Incubation:
-
Thaw frozen serum in a 37°C water bath.
-
In separate microcentrifuge tubes, dilute the conjugate working stock into serum to a final concentration (e.g., 100 µg/mL).
-
Prepare an identical control sample by diluting the conjugate into PBS instead of serum.
-
Incubate all samples in a 37°C incubator or water bath.
-
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot (e.g., 50 µL) from the serum and PBS samples.
-
Protein Precipitation:
-
To each collected serum aliquot, add 3 volumes of ice-cold acetonitrile (e.g., 150 µL) to precipitate serum proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the samples at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject the sample onto a C18 column.
-
Perform a gradient elution, for example, starting from 95% Water (with 0.1% TFA) and 5% Acetonitrile (with 0.1% TFA) to 5% Water and 95% Acetonitrile over 20-30 minutes.
-
Monitor the eluate using a fluorescence detector set to the appropriate excitation and emission wavelengths for coumarin, and/or a UV detector.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to the intact this compound conjugate.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the peak area at time zero.
-
Plot the percentage of intact conjugate versus time to determine the degradation profile and calculate the half-life (t½) in serum.
-
Visualized Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for assessing the stability of bioconjugates in serum using HPLC.
Caption: Relative stability of common bioorthogonal linkers under physiological conditions.
References
A Brighter Look: Quantitative Comparison of Signal Intensity from TCO-Fluorophore Conjugates
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the selection of the right fluorescent probe is paramount for achieving high-quality imaging and reliable data. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) modified biomolecule and a tetrazine-conjugated fluorophore offers exceptional speed and specificity for live-cell imaging and in vivo studies. A key feature of this reaction is its fluorogenic nature, where the fluorescence of the dye is often quenched by the tetrazine moiety and significantly enhanced upon reaction with TCO. This guide provides a quantitative comparison of the signal intensity of various TCO-fluorophore conjugates to aid in the selection of the optimal probe for your research needs.
Quantitative Data Summary
The brightness of a fluorophore is a critical parameter for assessing its potential signal intensity. It is calculated as the product of the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ). The signal enhancement, or "turn-on" ratio, reflects the fold increase in fluorescence intensity upon reaction of the tetrazine-fluorophore with TCO. The following table summarizes key photophysical properties of common fluorophores after conjugation to a TCO-modified molecule.
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) | Signal Enhancement (Fold Increase) |
| Oregon Green | 496 | 516 | 76,000 | 0.90 | 68,400 | > 100[1] |
| BODIPY-FL | 503 | 512 | 80,000 | 0.95 | 76,000 | 15 - 20[2] |
| Tetramethylrhodamine (TMR) | 555 | 580 | 92,000 | 0.40 | 36,800 | up to 76[1] |
| Cy3 | 550 | 570 | 150,000 | 0.15 | 22,500 | N/A |
| Alexa Fluor 555 | 555 | 565 | 155,000 | 0.10 | 15,500 | N/A |
| Cy5 | 649 | 670 | 250,000 | 0.20 | 50,000 | N/A |
| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 | 78,870 | N/A |
| SiR | 652 | 674 | 100,000 | 0.40 | 40,000 | 45 |
Note: The signal enhancement for some fluorophores, such as Cy3, Alexa Fluor 555, Cy5, and Alexa Fluor 647, is not always reported as "fluorogenic" in the same way as probes specifically designed for high turn-on ratios. However, some fluorescence increase is generally observed upon reaction. The brightness and signal enhancement can be influenced by the specific TCO and tetrazine derivatives used, as well as the local chemical environment.
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental principles and workflows involved in TCO-fluorophore conjugation and labeling.
Caption: The inverse-electron-demand Diels-Alder reaction between TCO and a tetrazine-fluorophore.
Caption: General workflow for conjugating a TCO-NHS ester to an antibody.
Caption: A typical workflow for two-step live-cell labeling using a TCO-modified antibody.
Experimental Protocols
Protocol 1: Antibody-TCO Conjugation
This protocol outlines a general procedure for conjugating a trans-cyclooctene (TCO) N-hydroxysuccinimide (NHS) ester to an antibody.
Materials:
-
Antibody of interest (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
TCO-PEGn-NHS ester (dissolved in anhydrous DMSO or DMF to 10-20 mM immediately before use)
-
Sodium bicarbonate buffer (1 M, pH 8.3-8.5)
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a spin desalting column.
-
pH Adjustment: Add a small volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.3-8.5. This deprotonates the primary amines on the antibody, making them available for reaction.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove unreacted TCO-NHS ester by purifying the conjugate using a spin desalting column equilibrated with PBS.
-
Characterization (Optional): The degree of labeling (DOL), which is the number of TCO molecules per antibody, can be determined using MALDI-TOF mass spectrometry.
Protocol 2: Live Cell Labeling and Imaging
This protocol describes a two-step labeling procedure for live cells using a TCO-conjugated antibody and a tetrazine-fluorophore.
Materials:
-
Live cells cultured on imaging plates or coverslips
-
TCO-conjugated antibody (from Protocol 1)
-
Tetrazine-fluorophore conjugate (dissolved in DMSO or aqueous buffer)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
Procedure:
-
Primary Labeling: Incubate the cells with the TCO-conjugated antibody at a predetermined optimal concentration in cell culture medium for 1-2 hours at 37°C.
-
Washing: Gently wash the cells three times with warm PBS or cell culture medium to remove unbound TCO-antibody.
-
Secondary Labeling: Add the tetrazine-fluorophore conjugate to the cells at a final concentration typically in the low micromolar range.
-
Incubation: Incubate for 15-30 minutes at 37°C. For fluorogenic probes, imaging can often be performed without a final wash step. For other probes, a gentle wash with PBS may be beneficial to reduce background fluorescence.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Protocol 3: Measurement of Fluorescence Quantum Yield (Comparative Method)
This protocol describes the relative method for determining the fluorescence quantum yield of a TCO-fluorophore conjugate by comparing it to a known standard.[3][4][5]
Materials:
-
TCO-fluorophore conjugate (test sample)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare Solutions: Prepare a series of dilutions for both the test sample and the standard in the same solvent. The concentrations should result in absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorbance spectra for all solutions and note the absorbance at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of the resulting linear fit is the gradient (Grad).
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (Φ_X):
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots for the test sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions (if different solvents are used).
-
References
- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jasco-global.com [jasco-global.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. chem.uci.edu [chem.uci.edu]
Safety Operating Guide
Proper Disposal of Coumarin-PEG2-TCO: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Coumarin-PEG2-TCO, a fluorescent dye derivative increasingly utilized in biomedical research and drug development.
This compound is a specialized chemical compound comprised of a coumarin (B35378) fluorophore, a polyethylene (B3416737) glycol (PEG) linker, and a trans-cyclooctene (B1233481) (TCO) moiety for click chemistry applications. Due to the combined nature of its components, a multi-faceted approach to its disposal is required, treating it as a hazardous chemical waste stream.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves. All handling of this compound, including during disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
For clarity, the table below summarizes the key characteristics and disposal parameters for this compound and its constituent parts.
| Component | Key Hazard Information | Disposal Classification | Primary Disposal Route |
| Coumarin | Toxic if swallowed. Harmful to aquatic life with long-lasting effects.[1] | Hazardous Chemical Waste | Licensed Chemical Waste Disposal Contractor |
| Polyethylene Glycol (PEG) | Not considered hazardous waste. Readily biodegradable. | Non-Hazardous Waste (in pure form) | Licensed Chemical Waste Disposal Contractor (when mixed with hazardous components) |
| Trans-cyclooctene (TCO) | Reactive moiety used in click chemistry. | Hazardous Chemical Waste | Licensed Chemical Waste Disposal Contractor |
| This compound | Assumed to be toxic and harmful to the environment based on the coumarin component. | Hazardous Chemical Waste | Licensed Chemical Waste Disposal Contractor |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste segregation, collection, and labeling, culminating in removal by a certified hazardous waste management service.
Experimental Protocol: Waste Collection and Segregation
-
Waste Identification: All waste streams containing this compound, including unused stock solutions, reaction mixtures, and contaminated materials (e.g., pipette tips, vials, gloves), must be identified as hazardous chemical waste.
-
Container Selection: A dedicated, leak-proof, and clearly labeled hazardous waste container should be used for the collection of all this compound waste. The container must be compatible with the chemical nature of the waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. In particular, avoid mixing with incompatible chemicals.
-
Aqueous Waste: For aqueous solutions containing this compound, collect them in a designated aqueous hazardous waste container. Do not dispose of these solutions down the drain.
-
Solid Waste: All solid waste contaminated with this compound, such as used pipette tips, contaminated gloves, and absorbent materials from spills, should be collected in a designated solid hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area, away from general laboratory traffic and incompatible materials, until it is collected by your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Conclusion
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines and your local regulations for chemical waste management, as these may contain additional requirements. Building a strong foundation of safety and responsible chemical handling is integral to successful and sustainable scientific research.
References
Personal protective equipment for handling Coumarin-PEG2-TCO
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with Coumarin-PEG2-TCO, given that its parent compound, coumarin, is known to be toxic if swallowed and may cause an allergic skin reaction.[2][3][4] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Inspect gloves for any tears or punctures before use. For prolonged contact, consider gloves with a thickness of >0.11 mm and a breakthrough time of >480 minutes.[4] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where chemicals are handled to protect against dust and potential splashes.[1][2] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect skin and personal clothing.[1][5] For tasks with a higher risk of splashes, consider a poly-coated or other chemically resistant gown.[6] |
| Respiratory Protection | Not generally required for small quantities. | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2] If handling large quantities or if dust generation is unavoidable and a fume hood is not available, a NIOSH-approved respirator (such as a surgical N-95) appropriate for organic dusts should be considered.[6] |
Operational Plan: Step-by-Step Handling Procedures
All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated chemical fume hood to minimize exposure.[1][2]
2.1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and safety glasses) when opening the package.[1]
-
Verify that the container is properly labeled and sealed.
2.2. Storage:
-
Store the compound in a tightly sealed container.
-
Keep in a cool, dry place, protected from light and moisture.[7] Some suppliers recommend storage at -20°C upon arrival.[7]
-
Refer to the Certificate of Analysis for specific storage recommendations.[8]
2.3. Weighing and Solution Preparation:
-
Before weighing, ensure the balance is clean and located in an area with minimal air currents, preferably within a ventilated enclosure or chemical fume hood.[1][2]
-
Use appropriate tools (e.g., a clean spatula and weighing paper) to handle the solid compound. Avoid creating dust.[1]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
2.4. Experimental Use:
-
Always wear the recommended PPE as detailed in the table above.
-
Handle solutions with care to avoid splashes to the skin or eyes.[1]
-
The trans-cyclooctene (B1233481) (TCO) group is designed to react with tetrazine-bearing molecules in a "click chemistry" reaction.[8][9] Be mindful of its reactivity with other reagents.
Disposal Plan
A clear plan for the disposal of waste is crucial and should be established before beginning any work.[10]
3.1. Solid Waste:
-
This includes contaminated gloves, weighing paper, and other disposable materials.
-
Place all solid waste in a designated, sealed hazardous waste container.[1]
3.2. Liquid Waste:
-
This includes unused solutions and rinses from cleaning contaminated glassware.
-
Collect all liquid waste in a sealed, properly labeled hazardous waste container.[1] Do not pour down the drain.
-
For cleaning glassware, a preliminary rinse with a small amount of an appropriate solvent (like acetone) can be used to remove organic residues, with the rinse collected as hazardous waste.[11]
3.3. Decontamination:
-
In case of a spill, ensure the area is well-ventilated.
-
Wear appropriate PPE.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect for disposal as hazardous waste.
-
For solid spills, carefully sweep or vacuum (with HEPA filter) to avoid generating dust and collect for disposal.
-
Wash the spill area thoroughly.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. carlroth.com [carlroth.com]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. gerpac.eu [gerpac.eu]
- 7. Coumarin-PEG2-SCO | SiChem GmbH [shop.sichem.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
